molecular formula C12H18O2 B150114 Ethyl phenethyl acetal CAS No. 2556-10-7

Ethyl phenethyl acetal

Cat. No.: B150114
CAS No.: 2556-10-7
M. Wt: 194.27 g/mol
InChI Key: QQDGMPOYFGNLMT-UHFFFAOYSA-N
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Description

Ethyl phenethyl acetal is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound (2-(1-Ethoxyethoxy)ethyl)benzene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-ethoxyethoxy)ethylbenzene
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InChI

InChI=1S/C12H18O2/c1-3-13-11(2)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDGMPOYFGNLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6051930
Record name [2-(1-Ethoxyethoxy)ethyl]benzene
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Molecular Weight

194.27 g/mol
Source PubChem
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CAS No.

2556-10-7
Record name [2-(1-Ethoxyethoxy)ethyl]benzene
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Record name Benzene, (2-(1-ethoxyethoxy)ethyl)-
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Record name Benzene, [2-(1-ethoxyethoxy)ethyl]-
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Record name [2-(1-Ethoxyethoxy)ethyl]benzene
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Record name [2-(1-ethoxyethoxy)ethyl]benzene
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Record name ETHYL PHENETHYL ACETAL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Phenethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl acetal (B89532) is a valuable molecule in the fragrance and flavor industry, and its synthesis is of significant interest for creating new aromatic compounds. This technical guide provides a comprehensive overview of the primary synthesis pathway for ethyl phenethyl acetal, focusing on the acid-catalyzed acetalization of phenethyl alcohol and acetaldehyde (B116499) in the presence of ethanol (B145695). The guide includes a detailed, adaptable experimental protocol, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway: Acid-Catalyzed Acetalization

The most direct and widely applicable method for synthesizing this compound is the acid-catalyzed reaction of phenethyl alcohol and acetaldehyde with ethanol. This reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further with an alcohol to form the stable acetal.[1] The overall reaction is an equilibrium process, and to achieve high yields, the removal of water is crucial.[2]

A key challenge in the synthesis of a mixed acetal like this compound is the potential for the formation of two other symmetrical acetals: acetaldehyde diethyl acetal and acetaldehyde diphenethyl acetal. The selective formation of the desired mixed acetal can be influenced by controlling the stoichiometry of the reactants and the reaction conditions.

Reaction Mechanism

The acid-catalyzed formation of an acetal involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of acetaldehyde, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by an alcohol: A molecule of either phenethyl alcohol or ethanol attacks the activated carbonyl carbon, forming a protonated hemiacetal.

  • Deprotonation: A base (such as another alcohol molecule) removes a proton to form a neutral hemiacetal.

  • Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Formation of an oxonium ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

  • Second nucleophilic attack: A second alcohol molecule (either phenethyl alcohol or ethanol) attacks the electrophilic carbon of the oxonium ion.

  • Final deprotonation: A base removes the final proton to yield the neutral acetal product.

Experimental Protocol: Synthesis of this compound

The following protocol is an adaptation of a well-established procedure for the synthesis of acetaldehyde diethyl acetal from Organic Syntheses, modified for the preparation of the mixed this compound.[2]

Reactants and Reagents:

  • Phenethyl alcohol

  • Acetaldehyde (freshly distilled)

  • Ethanol (anhydrous)

  • Anhydrous Calcium Chloride (catalyst and dehydrating agent) or a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Anhydrous Potassium Carbonate (for drying)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus (for purification)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenethyl alcohol and anhydrous ethanol. To control the formation of byproducts, a strategic molar ratio should be employed. To favor the formation of the mixed acetal, one might start with an equimolar amount of phenethyl alcohol and a slight excess of ethanol relative to acetaldehyde.

  • Catalyst Addition: Add the acid catalyst. If using anhydrous calcium chloride, it should be finely granulated.[2] Alternatively, a catalytic amount of a strong acid like p-toluenesulfonic acid or sulfuric acid can be used.[3]

  • Addition of Acetaldehyde: Cool the reaction mixture in an ice bath. Slowly add freshly distilled acetaldehyde to the stirred solution using a dropping funnel. The addition should be controlled to maintain a low temperature and prevent the volatilization of acetaldehyde.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction, especially when using catalysts other than anhydrous calcium chloride.

  • Workup:

    • Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel. If a solid catalyst was used, it should be filtered off first.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous potassium carbonate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar acetalization reactions.[2] Actual yields may vary depending on the specific reaction conditions and the efficiency of the purification process.

ParameterExpected ValueNotes
Yield 50-70%The yield is highly dependent on the successful removal of water and the control of side reactions leading to symmetric acetals.
Purity (after distillation) >95%Determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Boiling Point Estimated to be in the range of 220-240 °C at atmospheric pressure. The boiling point under reduced pressure will be significantly lower.This is an estimate based on structurally similar compounds. The exact boiling point would need to be determined experimentally.

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the acid-catalyzed synthesis of this compound from phenethyl alcohol, ethanol, and acetaldehyde.

G Synthesis Pathway of this compound Phenethyl Alcohol Phenethyl Alcohol Ethanol Ethanol Acetaldehyde Acetaldehyde Hemiacetal Intermediate Hemiacetal Intermediate Mixture of phenethyl and ethyl hemiacetals Acetaldehyde->Hemiacetal Intermediate + Phenethyl Alcohol or Ethanol Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Hemiacetal Intermediate This compound This compound Hemiacetal Intermediate->this compound + Ethanol or Phenethyl Alcohol Water Water

Caption: Acid-catalyzed reaction of alcohols and an aldehyde to form a mixed acetal.

Experimental Workflow Diagram

This diagram outlines the key steps in the laboratory synthesis and purification of this compound.

G Experimental Workflow for this compound Synthesis A 1. Mix Phenethyl Alcohol, Ethanol, and Acid Catalyst B 2. Cool Mixture and Slowly Add Acetaldehyde A->B C 3. React at Room Temperature (24-48h) B->C D 4. Quench with NaHCO3 Solution C->D E 5. Extraction with Diethyl Ether D->E F 6. Wash with Brine E->F G 7. Dry over Anhydrous K2CO3 F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Fractional Distillation (Under Reduced Pressure) H->I J Pure this compound I->J

Caption: Step-by-step workflow for the synthesis and purification of the target molecule.

References

An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed formation of acetals from aldehydes and ketones. It delves into the core mechanistic details, presents relevant quantitative data, offers detailed experimental protocols, and visualizes key pathways to support researchers and professionals in drug development and organic synthesis.

Core Concepts and Reaction Overview

Acid-catalyzed acetal (B89532) formation is a fundamental and reversible nucleophilic addition reaction in organic chemistry.[1][2] It involves the reaction of a carbonyl compound (an aldehyde or a ketone) with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal.[1] This process is crucial for the protection of carbonyl groups in multi-step syntheses, as acetals are stable under neutral and basic conditions.[2]

The overall reaction can be represented as follows:

RCHO + 2 R'OH ⇌ RC(OR')₂H + H₂O (from an aldehyde) RCOR" + 2 R'OH ⇌ RC(OR')₂R" + H₂O (from a ketone)

The reaction proceeds through a hemiacetal intermediate, which is typically unstable and exists in equilibrium with the starting carbonyl compound.[1] To drive the reaction towards the acetal product, the water formed as a byproduct must be removed from the reaction mixture.[1][3][4] This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[1][4] Conversely, the reaction can be reversed by treating the acetal with excess water in the presence of an acid catalyst.[1][2]

The Step-by-Step Mechanism

The acid-catalyzed formation of an acetal is a multi-step process involving a series of protonation, nucleophilic attack, and dehydration steps. The mechanism can be broken down into two main stages: the formation of the hemiacetal and the conversion of the hemiacetal to the acetal.

Stage 1: Formation of the Hemiacetal
  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding the neutral hemiacetal.

Stage 2: Conversion of the Hemiacetal to the Acetal
  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Loss of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized carbocation (an oxonium ion).

  • Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of the alcohol attacks the carbocation.

  • Deprotonation: A final deprotonation step by a base regenerates the acid catalyst and yields the acetal product.

Visualizing the Reaction Pathway

The following diagrams illustrate the logical flow of the acid-catalyzed acetal formation mechanism.

Acetal_Formation_Mechanism Start Aldehyde/Ketone + Alcohol Protonated_Carbonyl Protonated Carbonyl Start->Protonated_Carbonyl + H+ Hemiacetal_Intermediate Hemiacetal Protonated_Carbonyl->Hemiacetal_Intermediate + R'OH - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Oxonium_Ion Oxonium Ion (Resonance Stabilized) Protonated_Hemiacetal->Oxonium_Ion - H2O Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal + R'OH Acetal_Product Acetal Protonated_Acetal->Acetal_Product - H+

Caption: Mechanism of acid-catalyzed acetal formation.

Quantitative Data: Equilibrium Constants

The formation of acetals is an equilibrium process. The position of the equilibrium is dependent on the structure of the carbonyl compound and the alcohol. The following tables summarize equilibrium constants (K) for the formation of dimethyl acetals from various aldehydes and ketones in methanol (B129727) at 25°C.

Table 1: Equilibrium Constants for Dimethyl Acetal Formation from Aldehydes

AldehydeK (M⁻¹)
FormaldehydeVery Large
Acetaldehyde1.4
Propionaldehyde0.8
Benzaldehyde0.03

Table 2: Equilibrium Constants for Dimethyl Acetal Formation from Ketones

KetoneK (M⁻¹)
Acetone0.02
Cyclopentanone0.2
Cyclohexanone0.02
Acetophenone0.001

Data compiled from various sources. The equilibrium constant is defined as K = [Acetal][H₂O] / ([Carbonyl][Alcohol]²).

Factors Affecting the Rate of Acetal Formation

Several factors influence the rate of acid-catalyzed acetal formation:

  • Structure of the Carbonyl Compound: Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. Electron-withdrawing groups near the carbonyl group increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect.

  • Structure of the Alcohol: Primary alcohols react faster than secondary alcohols due to less steric hindrance.

  • Acid Catalyst: The concentration and strength of the acid catalyst are crucial. Stronger acids lead to a faster rate of reaction. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][6]

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction.

  • Water Removal: As a reversible reaction, the efficient removal of water is critical to drive the equilibrium towards the formation of the acetal product.[1][3][4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of acyclic and cyclic acetals. Note: These are general guidelines and may require optimization for specific substrates.

General Procedure for the Synthesis of an Acyclic Acetal (e.g., Diethyl Acetal)

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Ethanol (excess, can be used as solvent)

  • Acid Catalyst (e.g., concentrated H₂SO₄, catalytic amount)

  • Anhydrous Sodium Sulfate (for drying)

  • Saturated Sodium Bicarbonate Solution

  • Dean-Stark Apparatus (optional, for azeotropic removal of water)

  • Distillation Apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add the aldehyde or ketone and a significant excess of ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation.

General Procedure for the Synthesis of a Cyclic Acetal (e.g., from Ethylene (B1197577) Glycol)

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Ethylene Glycol (1.1 - 1.5 eq)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

  • Toluene or Benzene (as solvent for azeotropic water removal)

  • Dean-Stark Apparatus

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the aldehyde or ketone and ethylene glycol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can often be used without further purification, or it can be purified by distillation or chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a cyclic acetal using a Dean-Stark apparatus.

Experimental_Workflow Start Combine Reactants: Aldehyde/Ketone, Diol, Solvent, Acid Catalyst Reflux Heat to Reflux with Dean-Stark Apparatus Start->Reflux Monitor Monitor Reaction Progress (TLC/GC) Reflux->Monitor Workup Aqueous Workup: Neutralize Acid, Wash with Water & Brine Monitor->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Purification Solvent Removal & Purification (Distillation/Chromatography) Drying->Purification Product Pure Acetal Product Purification->Product

Caption: Workflow for cyclic acetal synthesis.

Conclusion

The acid-catalyzed formation of acetals is a versatile and indispensable reaction in organic synthesis. A thorough understanding of its mechanism, the factors influencing the reaction equilibrium and rate, and the appropriate experimental conditions are paramount for its successful application in research and development. This guide provides a foundational framework for professionals to effectively utilize this important transformation in their synthetic endeavors.

References

The Natural Occurrence of Ethyl Phenethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl acetal (B89532), a volatile organic compound, contributes to the complex aroma profile of certain fermented beverages. Its presence, though often at trace levels, can influence the sensory perception of wine and other products. This technical guide provides a comprehensive overview of the natural occurrence of ethyl phenethyl acetal, its formation, and detailed methodologies for its detection and quantification.

Natural Occurrence and Formation

This compound has been identified as a naturally occurring volatile compound primarily in wine. It is formed from the reaction of two precursor molecules: phenethyl alcohol and acetaldehyde (B116499). Both of these precursors are common products of yeast metabolism during alcoholic fermentation.

  • Phenethyl alcohol is a higher alcohol that imparts a rose-like, floral aroma. It is produced by yeast from the amino acid phenylalanine via the Ehrlich pathway.

  • Acetaldehyde is a key intermediate in alcoholic fermentation, formed from the decarboxylation of pyruvate. While most acetaldehyde is reduced to ethanol (B145695), some remains in the wine and can participate in further reactions.

The formation of this compound in wine is generally considered a non-enzymatic, acid-catalyzed reaction that occurs during fermentation and aging. The acidic environment of wine facilitates the reaction between the hydroxyl group of phenethyl alcohol and the carbonyl group of acetaldehyde to form a hemiacetal, which then reacts with ethanol to form the stable this compound.

Quantitative Data

The concentration of this compound in natural products is typically low. The following table summarizes the reported quantitative data for this compound.

Natural SourceConcentration RangeReference(s)
White WineUp to 0.06 mg/kg[No specific citation available in search results]

Further research is required to establish a more comprehensive understanding of the concentration of this compound in a wider variety of natural sources.

Biosynthetic and Formation Pathway

The formation of this compound in a wine matrix is a multi-step process originating from yeast metabolism and subsequent chemical reactions. The following diagram illustrates the plausible pathway.

G cluster_yeast Yeast Metabolism cluster_wine Wine Matrix (Acidic Conditions) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Pyruvate Decarboxylase Ethanol Ethanol Acetaldehyde->Ethanol Alcohol Dehydrogenase Acetaldehyde_wine Acetaldehyde Acetaldehyde->Acetaldehyde_wine Ethanol_wine Ethanol Ethanol->Ethanol_wine Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Phenacetaldehyde Phenacetaldehyde Phenylpyruvate->Phenacetaldehyde Decarboxylation Phenethyl Alcohol Phenethyl Alcohol Phenacetaldehyde->Phenethyl Alcohol Alcohol Dehydrogenase Phenethyl_Alcohol_wine Phenethyl Alcohol Phenethyl Alcohol->Phenethyl_Alcohol_wine This compound This compound Acetaldehyde_wine->this compound + Phenethyl Alcohol + Ethanol (Acid-Catalyzed) Phenethyl_Alcohol_wine->this compound Ethanol_wine->this compound G cluster_prep Sample and Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample Wine Sample Vial_Sample Add Sample, IS, and NaCl to Headspace Vial Sample->Vial_Sample Standard This compound Standard Vial_Standard Prepare Calibration Standards with IS in Model Wine Standard->Vial_Standard IS Internal Standard IS->Vial_Sample IS->Vial_Standard Equilibration Equilibration at 40°C Vial_Sample->Equilibration Vial_Standard->Equilibration Extraction Headspace SPME Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (Scan/SIM) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification using Internal Standard Calibration Detection->Quantification Identification->Quantification Result Concentration of This compound Quantification->Result

Industrial applications of ethyl phenethyl acetal.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Industrial Applications of Phenethyl Acetate (B1210297)

Introduction

A review of chemical literature and industrial applications indicates that the term "ethyl phenethyl acetal" is not commonly used to refer to a specific, widely commercialized substance. It is likely that the intended compound of interest is phenethyl acetate , a significant aroma chemical with extensive applications in the fragrance, flavor, and cosmetic industries. This guide will focus primarily on phenethyl acetate, while also providing concise summaries of related compounds, namely ethyl phenylacetate (B1230308) and various acetals of phenethyl alcohol, to clarify potential ambiguities.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the industrial uses, physicochemical properties, and synthesis of phenethyl acetate.

Phenethyl Acetate: A Core Aroma Chemical

Phenethyl acetate (2-phenylethyl acetate) is the ester formed from phenethyl alcohol and acetic acid. It is a colorless liquid with a characteristic sweet, floral, and fruity aroma, often described as reminiscent of rose and honey[1][2][3]. This pleasant scent profile has established it as a staple ingredient in a multitude of consumer products.

Industrial Applications

The primary industrial applications of phenethyl acetate are in the fragrance and flavor sectors, with growing use in cosmetics and personal care products.

  • Fragrance Industry : Phenethyl acetate is a versatile and widely used component in perfumery[3][4][5]. Its sweet, rosy, and honey-like notes make it an essential ingredient in floral fragrances such as rose, jasmine, hyacinth, and lilac[3][4]. It is valued for its ability to blend well with other aroma chemicals and for its fixative properties, which help to prolong the scent of more volatile components. Typical usage concentrations in fragrance concentrates can range from 1% to 10%, and in some cases, may be significantly higher[3][4][5].

  • Flavor Industry : In the flavor industry, phenethyl acetate is used to impart fruity and floral notes to a variety of food products[6][7]. It is particularly effective in enhancing flavors like peach, apricot, apple, and grape. Its honey-like undertones also complement caramel, butter, and vanilla profiles in confectionery, baked goods, and dairy products[7]. It is a FEMA GRAS (Generally Recognized As Safe) substance (FEMA number 2857) for use in food[1][8].

  • Cosmetics and Personal Care : Due to its pleasant aroma, phenethyl acetate is incorporated into a wide range of cosmetic and personal care products, including soaps, lotions, creams, and deodorants, to provide a lasting floral scent[3].

Quantitative Data

The following tables summarize the key quantitative data for phenethyl acetate.

Table 1: Physicochemical Properties of Phenethyl Acetate

PropertyValueReference
CAS Number 103-45-7[1][9]
Molecular Formula C₁₀H₁₂O₂[1][9]
Molecular Weight 164.20 g/mol [1][9]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 238-239 °C[6][9][10]
Melting Point -31 °C[6][10]
Density 1.030-1.034 g/cm³[9][10]
Refractive Index 1.496-1.502 @ 20°C[9][10]
Flash Point 105 °C (221 °F)[9]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[6][10]
Odor Threshold 40 to 200 ppb[9]

Table 2: Typical Usage Levels of Phenethyl Acetate

ApplicationConcentration RangeReference
Perfumery 1% - 10% (can be higher)[1][3][4][5]
Flavor Concentrate Up to 10 ppm

Experimental Protocols

The synthesis of phenethyl acetate can be achieved through both traditional chemical methods and enzymatic routes. Enzymatic synthesis is gaining favor due to its milder reaction conditions and higher selectivity, aligning with the growing demand for "natural" ingredients.

Chemical Synthesis: Esterification

A common method for producing phenethyl acetate is the direct esterification of phenethyl alcohol with acetic acid or acetic anhydride, typically in the presence of an acid catalyst.

Protocol:

  • Reactants : Combine phenethyl alcohol and a molar excess of acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Catalyst : Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction : Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like gas chromatography (GC).

  • Work-up : After cooling, the reaction mixture is washed with water to remove excess acetic acid and catalyst. This is followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with brine.

  • Purification : The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then purified by fractional distillation under reduced pressure to yield pure phenethyl acetate.

Enzymatic Synthesis: Transesterification

Enzymatic synthesis often employs a lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), to catalyze the transesterification between phenethyl alcohol and an acyl donor like vinyl acetate or ethyl acetate.

Protocol:

  • Reactants : In a suitable solvent (e.g., n-hexane) or in a solvent-free system, combine phenethyl alcohol and an acyl donor (e.g., vinyl acetate).

  • Enzyme : Add the immobilized lipase (e.g., Novozym 435).

  • Reaction : The mixture is incubated at a controlled temperature (e.g., 40-60°C) with agitation for a specified duration (e.g., several hours to a day)[2][11][12].

  • Monitoring : The conversion to phenethyl acetate is monitored using GC analysis of samples taken at regular intervals[11].

  • Enzyme Recovery : Post-reaction, the immobilized enzyme can be recovered by simple filtration and washed for reuse[11][13].

  • Purification : The product mixture is then purified, typically by vacuum distillation, to isolate the phenethyl acetate.

Visualizations

Synthesis Pathway of Phenethyl Acetate

G Simplified Synthesis of Phenethyl Acetate PA Phenethyl Alcohol Catalyst Acid Catalyst or Lipase PA->Catalyst AA Acetic Acid / Acyl Donor AA->Catalyst PEA Phenethyl Acetate Catalyst->PEA Esterification / Transesterification Water Water / Byproduct Catalyst->Water

Caption: Synthesis of Phenethyl Acetate.

Experimental Workflow for Enzymatic Synthesis

G Workflow for Enzymatic Synthesis of Phenethyl Acetate cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation Reactants Combine Phenethyl Alcohol, Acyl Donor, and Solvent Enzyme Add Immobilized Lipase Reactants->Enzyme Incubation Incubate at Controlled Temperature with Agitation Enzyme->Incubation Monitoring Monitor Conversion by GC Incubation->Monitoring Filtration Filter to Recover Enzyme Monitoring->Filtration Purification Purify by Vacuum Distillation Filtration->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Phenethyl Acetate

Caption: Enzymatic Synthesis Workflow.

Related Compounds

Ethyl Phenylacetate

Ethyl phenylacetate (CAS 101-97-3) is another important aroma chemical, often confused with phenethyl acetate due to its similar name. It possesses a sweet, honey-like floral aroma and is also used in fragrances and flavors[14]. However, its chemical structure and some of its sensory nuances differ from those of phenethyl acetate.

Table 3: Physicochemical Properties of Ethyl Phenylacetate

PropertyValueReference
CAS Number 101-97-3[14]
Molecular Formula C₁₀H₁₂O₂[14]
Molecular Weight 164.20 g/mol
Boiling Point 227 °C
Density 1.033 g/cm³
Acetals of Phenethyl Alcohol

The term "this compound" could also be interpreted as an acetal (B89532) formed from phenethyl alcohol and acetaldehyde (B116499). One such compound is acetaldehyde this compound (CAS 2556-10-7). These compounds are also used in the fragrance industry, typically to impart green and floral notes[15].

Table 4: Physicochemical Properties of Acetaldehyde this compound

PropertyValueReference
CAS Number 2556-10-7[15]
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Colorless liquid
Odor Profile Green, floral[15]
Specific Gravity 0.953-0.961 @ 25°C[15]
Refractive Index 1.478-1.483 @ 20°C[15]

Conclusion

Phenethyl acetate is a cornerstone of the fragrance and flavor industries, prized for its sweet, rosy, and honey-like aroma. Its versatility and cost-effectiveness ensure its continued widespread use in a vast array of consumer products. While the term "this compound" is ambiguous, the extensive industrial applications and available technical data strongly point to phenethyl acetate as the compound of primary interest. The ongoing development of green synthesis methods, such as enzymatic catalysis, is further solidifying its importance in the market. This guide provides a foundational understanding of its applications, properties, and synthesis for professionals in related scientific fields.

References

The Pivotal Role of Ethyl Phenethyl Acetal in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FEMA Number: Not Assigned | CAS Number: 2556-10-7 | Chemical Formula: C₁₂H₁₈O₂

Ethyl phenethyl acetal (B89532), a key aroma compound, plays a significant role in the creation and enhancement of a variety of flavors, particularly in the floral and green aromatic profiles. This technical guide provides an in-depth exploration of its chemical properties, synthesis, analytical methodologies, and its application in flavor chemistry for researchers, scientists, and drug development professionals.

Organoleptic Profile and Flavor Applications

Ethyl phenethyl acetal is characterized by its delicate and complex aroma profile. It possesses a fresh, green, and distinctly floral scent, often described as reminiscent of hyacinth, with leafy and slightly rosy undertones.[1] Its flavor profile is complementary to its aroma, contributing fresh, green, and floral notes that can enhance the overall sensory experience of a food or beverage product.

Due to its unique organoleptic properties, this compound is a valuable component in the flavorist's palette for crafting a range of nuanced flavors:

  • Floral Flavors: It is instrumental in building authentic and complex floral profiles, particularly for hyacinth, lilac, and rose notes. It imparts a natural-smelling greenness that is often difficult to achieve with other aroma chemicals.

  • Fruit Flavors: In fruit flavor formulations, it can introduce a fresh, leafy green aspect, enhancing the natural character of orchard fruits like apple and pear, as well as some berries.

  • Beverages: It finds application in alcoholic and non-alcoholic beverages to provide a sophisticated floral and green top note.

While specific concentrations in commercial products are proprietary, its use is recommended at levels ranging from traces up to 5% in fragrance concentrates, providing a significant impact even at low dosages.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in flavor systems.

PropertyValueReference
Appearance Colorless to pale yellow liquid
Molecular Weight 194.27 g/mol
Specific Gravity 0.953 - 0.961 @ 25°C[1]
Refractive Index 1.478 - 1.483 @ 20°C[1]
Flash Point > 100°C (> 212°F)[1]
Solubility Soluble in alcohol; Insoluble in water[1]
Stability Good stability in various media, including candles, fabric softeners, and liquid detergents.[1] However, as an acetal, it is susceptible to hydrolysis under acidic conditions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of phenethyl alcohol and acetaldehyde (B116499) or its diethyl acetal.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products phenethyl_alcohol Phenethyl Alcohol catalyst Acid Catalyst (e.g., H₂SO₄) phenethyl_alcohol->catalyst acetaldehyde Acetaldehyde acetaldehyde->catalyst ethyl_phenethyl_acetal This compound water Water catalyst->ethyl_phenethyl_acetal catalyst->water

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is adapted from established methods for acetal synthesis.

Materials:

  • Phenethyl alcohol

  • Acetaldehyde (or acetaldehyde diethyl acetal)

  • Anhydrous calcium chloride or a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Anhydrous potassium carbonate

  • Diethyl ether or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenethyl alcohol and a molar excess of acetaldehyde (or acetaldehyde diethyl acetal).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid. Alternatively, anhydrous calcium chloride can be used as a Lewis acid catalyst.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Analytical Methodologies

The identification and quantification of this compound in flavor formulations and food matrices are typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

GC-MS Analysis Workflow

G start Sample Preparation (e.g., LLE, SPME) gc_injection GC Injection start->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_ionization Mass Spectrometry (Ionization - e.g., EI) gc_separation->ms_ionization ms_detection Mass Detection and Data Acquisition ms_ionization->ms_detection data_analysis Data Analysis (Library Matching, Quantification) ms_detection->data_analysis end Result data_analysis->end

Caption: Workflow for GC-MS analysis of this compound.

Key Parameters for GC-MS Analysis
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of this compound from other volatile and semi-volatile compounds.

  • Injection: Splitless or split injection can be used depending on the concentration of the analyte in the sample.

  • Oven Temperature Program: A temperature gradient program is employed to ensure good separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum of this compound will show characteristic fragment ions that can be used for its identification by comparison with a mass spectral library (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound. An internal standard may be used to improve the accuracy and precision of the quantification.

Stability in Food Matrices

The stability of this compound in food and beverage products is a critical consideration for flavor chemists. As an acetal, its stability is highly dependent on the pH of the matrix.

  • Acidic Conditions: In acidic environments (low pH), acetals are susceptible to hydrolysis, breaking down into their constituent alcohol (phenethyl alcohol) and aldehyde (acetaldehyde). This can lead to a change in the flavor profile of the product over time.

  • Neutral and Alkaline Conditions: this compound exhibits good stability in neutral to alkaline conditions (higher pH).

Therefore, when formulating products with this compound, it is essential to consider the pH of the final product and its expected shelf life. In acidic products, the potential for hydrolysis and subsequent flavor changes should be carefully evaluated.

Conclusion

This compound is a versatile and impactful aroma chemical that provides a unique fresh, green, and floral character to a wide range of flavor applications. A thorough understanding of its organoleptic properties, physicochemical characteristics, synthesis, and stability is essential for its successful utilization in the development of innovative and appealing food and beverage products. Further research into its sensory thresholds and behavior in complex food matrices will continue to expand its application in the field of flavor chemistry.

References

Ethyl Phenethyl Acetal: A Comprehensive Technical Guide to its Olfactory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl acetal (B89532), also known by synonyms such as Acetaldehyde (B116499) ethyl phenethyl acetal and Verdilyn, is a fragrance ingredient prized for its fresh, green, and floral olfactory profile. With the CAS number 2556-10-7, this acetal imparts a characteristic hyacinth and muguet character with leafy undertones, making it a valuable component in various fragrance compositions, particularly those aiming for a natural, blooming floral scent. This technical guide provides an in-depth exploration of the olfactory properties of this compound, including its odor profile, available quantitative data, proposed synthesis, and the general mechanisms of its perception.

Olfactory Profile and Physicochemical Properties

This compound possesses a distinct and multifaceted odor profile. It is consistently described as having a powerful and diffusive green, floral scent with a pronounced hyacinth character. Olfactory descriptors also include notes of muguet (lily-of-the-valley), leafy greenness, and a fresh, slightly mentholated nuance. This combination of scents allows it to be used to create a natural foliage effect and to add a green aspect to rose, lilac, and hyacinth fragrance compositions.[1][2]

Quantitative Olfactory Data
ParameterValueSource
Relative Odor Impact400[3]
Odor Life on Smelling Strip36 hours[3]

Note: The "Relative Odor Impact" is a comparative measure and not an absolute threshold. The "Odor Life on a Smelling Strip" indicates the substantivity of the fragrance material.

Physicochemical Data
PropertyValue
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
CAS Number 2556-10-7
Appearance Colorless liquid
Specific Gravity 0.953 - 0.961 @ 25°C
Refractive Index 1.478 - 1.483 @ 20°C
Flash Point > 100 °C

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on general principles of acetal synthesis, a plausible method involves the acid-catalyzed reaction of phenethyl alcohol with acetaldehyde diethyl acetal (1,1-diethoxyethane) or directly with acetaldehyde in the presence of ethanol (B145695).

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products PEA Phenethyl Alcohol Catalyst Acid Catalyst (e.g., H₂SO₄) Acetaldehyde Acetaldehyde Diethyl Acetal EPA This compound Ethanol Ethanol Catalyst->EPA Catalyst->Ethanol

Caption: Proposed synthesis of this compound.

Methodology:

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap is charged with phenethyl alcohol and a molar excess of acetaldehyde diethyl acetal. A suitable solvent such as toluene (B28343) can be used to aid in the azeotropic removal of the ethanol byproduct.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of ethanol in the Dean-Stark trap.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique for identifying the odor-active compounds in a sample. A general protocol for the analysis of a fragrance material like this compound is as follows:

Experimental Workflow:

G cluster_sample Sample Preparation cluster_gc GC Separation cluster_detection Detection cluster_data Data Analysis Sample Dilute this compound in appropriate solvent Injection Inject sample into GC Sample->Injection Column Separation on capillary column Injection->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Identification) Splitter->MS SniffingPort Sniffing Port (Olfactory Detection) Splitter->SniffingPort Data Correlate MS data with sensory perception MS->Data SniffingPort->Data

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or diethyl ether).

  • Instrumentation: A gas chromatograph equipped with a column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column) is used. The column effluent is split between a conventional detector, such as a mass spectrometer (MS) for chemical identification, and a heated sniffing port.

  • Analysis: The sample is injected into the GC. A trained sensory panelist or an individual assessor sniffs the effluent from the sniffing port and records the odor descriptors and their intensity over time.

  • Data Correlation: The retention times of the odor events are correlated with the peaks in the chromatogram from the MS detector to identify the compound responsible for each specific odor.

Sensory Evaluation

Sensory evaluation is critical for characterizing the olfactory properties of a fragrance ingredient. A descriptive sensory analysis protocol would be appropriate for this compound.

Methodology:

  • Panel Selection and Training: A panel of trained sensory assessors is selected. They are trained on a lexicon of odor descriptors relevant to green and floral scents.

  • Sample Preparation: Solutions of this compound at various concentrations in an odorless solvent (e.g., dipropylene glycol) are prepared on smelling strips.

  • Evaluation: Panelists evaluate the smelling strips in a controlled environment (odor-free, controlled temperature and humidity). They rate the intensity of various odor attributes (e.g., green, floral, hyacinth, leafy) on a labeled magnitude scale.

  • Data Analysis: The sensory data is statistically analyzed to generate a sensory profile of the ingredient.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain. The following diagram illustrates the general G-protein coupled olfactory signaling pathway.

G cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Signaling Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein (Gαolf) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces cAMP_channel cAMP-gated ion channel Ca_Na Ca²⁺ / Na⁺ influx cAMP_channel->Ca_Na cAMP->cAMP_channel opens Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Ethyl Phenethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenethyl acetal (B89532), also known as acetaldehyde (B116499) ethyl phenethyl acetal, is a specialty chemical primarily utilized in the fragrance and cosmetics industries for its unique green and floral scent profile. This technical guide provides a comprehensive overview of its fundamental physical and chemical properties, drawing from available scientific and technical literature. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other fields who may encounter or have an interest in this compound. While the primary application of this compound is in perfumery, a thorough understanding of its chemical characteristics is crucial for its safe handling, formulation, and exploration of potential new applications.

Core Physical and Chemical Properties

This compound (CAS No. 2556-10-7) is a colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below. It is important to note that some of these properties are estimated values from computational models.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈O₂[1][2][3][4]
Molecular Weight 194.27 g/mol [1][2][3][4]
Appearance Colorless to pale yellow clear liquid[1][2]
Odor/Flavor Profile Green, floral[1]
Specific Gravity 0.953 - 0.961 @ 25°C[1]
0.954 - 0.962 @ 20°C[1]
Refractive Index 1.478 - 1.483 @ 20°C[1]
Flash Point > 100 °C (> 212 °F) (closed cup)[1]
Boiling Point (estimated) 255.94 °C[5]
Melting Point (estimated) 21.75 °C[5]
Water Solubility (estimated) 152.3 mg/L @ 25°C[5]
Log Kow (estimated) 2.91[5]
Vapor Pressure (estimated) 0.0198 mm Hg @ 25°C[5]

Chemical Structure and Reactivity

This compound is the acetal formed from phenylethyl alcohol, acetaldehyde, and ethanol. Its structure contains a phenyl group, an ethyl group, and an acetal functional group. The presence of the acetal linkage makes it stable under neutral and basic conditions, but it is susceptible to hydrolysis under acidic conditions, which would yield phenylethyl alcohol, acetaldehyde, and ethanol.

Experimental Protocols

Proposed Synthesis of this compound:

A common method for acetal synthesis involves the acid-catalyzed reaction of an alcohol with an aldehyde or a vinyl ether.

  • Materials:

    • Phenylethyl alcohol

    • Ethyl vinyl ether (or acetaldehyde and ethanol)

    • Anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or toluene)

    • Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

    • Inert atmosphere (e.g., nitrogen or argon)

    • Aqueous base solution (e.g., sodium bicarbonate) for quenching

    • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Procedure:

    • To a solution of phenylethyl alcohol in the anhydrous solvent under an inert atmosphere, add a catalytic amount of the acid catalyst.

    • Slowly add ethyl vinyl ether (or a mixture of acetaldehyde and ethanol) to the reaction mixture at a controlled temperature (typically room temperature or slightly below).

    • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding the aqueous base solution.

    • Separate the organic layer, wash it with brine, and dry it over the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This would be the primary method for identifying and assessing the purity of this compound. The NIST WebBook provides gas chromatography data for this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized product. A certificate of analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with its structure, though the spectral data itself is not provided.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the C-O bonds of the acetal and the aromatic ring.

Biological Activity and Signaling Pathways

Based on the available literature, this compound is primarily used as a fragrance ingredient in cosmetics and perfumery.[1] It has been isolated from natural sources such as green nasturtium.[6] There is currently no scientific evidence to suggest that this compound is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its use in consumer products is based on its olfactory properties rather than any intended biological effect.

Mandatory Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis Workflow for this compound A Reactants (Phenylethyl alcohol, Ethyl vinyl ether) C Reaction in Anhydrous Solvent A->C B Acid Catalyst (e.g., p-TsOH) B->C D Quenching (Aqueous Base) C->D E Workup (Extraction, Washing, Drying) D->E F Purification (Vacuum Distillation) E->F G This compound (Final Product) F->G G Properties and Applications of this compound cluster_0 Physical Properties cluster_1 Chemical Properties cluster_2 Primary Applications Colorless to Pale Yellow Liquid Colorless to Pale Yellow Liquid Specific Gravity: ~0.96 Specific Gravity: ~0.96 Refractive Index: ~1.48 Refractive Index: ~1.48 Acetal Functional Group Acetal Functional Group Stable in Neutral/Basic Conditions Stable in Neutral/Basic Conditions Hydrolyzes in Acid Hydrolyzes in Acid Fragrance Ingredient Fragrance Ingredient Perfumery Perfumery Cosmetics Cosmetics This compound This compound Physical Properties Physical Properties This compound->Physical Properties Chemical Properties Chemical Properties This compound->Chemical Properties Primary Applications Primary Applications This compound->Primary Applications

References

The Strategic Application of Acetals in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the realm of drug discovery and development, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal (B13267) of protecting groups available to the synthetic chemist, acetals stand out for their reliability, versatility, and tunable stability. This technical guide provides an in-depth exploration of the core principles of acetal (B89532) chemistry, offering quantitative data, detailed experimental protocols, and strategic insights into their application, with a focus on complex molecule and pharmaceutical synthesis.

Core Concepts of Acetal Chemistry

Acetals are geminal diether derivatives of aldehydes or ketones, characterized by the R₂C(OR')₂ functional group.[1] Their utility as protecting groups stems from their inherent stability under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents.[2][3] This stability is in stark contrast to the reactivity of the parent carbonyl group, which is susceptible to attack by a wide range of nucleophiles.[4] The formation of an acetal is a reversible, acid-catalyzed reaction between a carbonyl compound and an alcohol.[5][6] To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed.[1] Conversely, the deprotection of an acetal to regenerate the carbonyl is achieved by treatment with aqueous acid.[7]

Cyclic acetals, formed from the reaction of a carbonyl with a diol such as ethylene (B1197577) glycol or propane-1,3-diol, are often favored in synthesis due to their enhanced thermodynamic stability compared to their acyclic counterparts.[4][8] This increased stability is a key consideration in the strategic design of a synthetic route.

Quantitative Insights into Acetal Stability and Reactivity

The selection of an appropriate acetal protecting group is critically dependent on its stability profile throughout a synthetic sequence and the conditions required for its removal. The rate of acetal hydrolysis is highly sensitive to pH and the structure of the acetal itself.

Table 1: Relative Hydrolysis Rates of Acetals under Acidic Conditions

Acetal TypeParent CarbonylDiol/AlcoholRelative Rate of Hydrolysis (k_rel)
AcyclicBenzaldehydeMethanol1.0
Cyclic (5-membered)BenzaldehydeEthylene Glycol~0.1
Cyclic (6-membered)Benzaldehyde1,3-Propanediol~10-100
AcyclicAcetone (B3395972)Methanol~1,000
Cyclic (5-membered)AcetoneEthylene Glycol~100

Note: Relative rates are approximate and can vary with specific reaction conditions. Data synthesized from multiple sources.

Table 2: Influence of Substituents on the Hydrolysis Rate of Benzaldehyde Acetals

Substituent on Aromatic RingHammett Sigma (σ) ValueRelative Hydrolysis Rate (k/k₀)
p-Methoxy-0.27~100
p-Methyl-0.17~10
Hydrogen01
p-Chloro0.23~0.1
p-Nitro0.78~0.001

Note: Data illustrates the trend of electron-donating groups accelerating hydrolysis and electron-withdrawing groups decelerating it.

Key Experimental Protocols

The following protocols provide standardized procedures for the formation and cleavage of acetals, which can be adapted based on the specific substrate and desired outcome.

Protocol for Acetal Protection of a Ketone using Ethylene Glycol

Objective: To protect a ketone as a 1,3-dioxolane.

Materials:

  • Ketone (1.0 equiv)

  • Ethylene glycol (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, toluene, and ethylene glycol.

  • Add p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected and TLC analysis indicates complete consumption of the starting ketone, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal.

  • Purify the product by column chromatography or distillation as required.

Protocol for the Deprotection of an Acetal using Aqueous Acid

Objective: To hydrolyze an acetal to regenerate the parent carbonyl compound.

Materials:

  • Acetal (1.0 equiv)

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acetal in acetone in a round-bottom flask.

  • Add 1 M HCl and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC until the starting acetal is consumed.

  • Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde or ketone by column chromatography or distillation if necessary.

Strategic Applications in Drug Development and Total Synthesis

The judicious use of acetal protecting groups is a cornerstone of many successful total syntheses of complex natural products and active pharmaceutical ingredients (APIs).

Case Study 1: Erythromycin Synthesis

In the total synthesis of the macrolide antibiotic Erythromycin, a cyclic acetal is often employed to protect the C9 ketone. This protection is crucial to prevent undesired reactions at this position while other parts of the molecule are being elaborated. For instance, a p-methoxybenzylidene acetal has been used to protect the C3 and C5 hydroxyl groups, enabling selective manipulation of other hydroxyl groups in the molecule.[9] The strategic placement and subsequent removal of these acetals are key to the successful construction of the complex macrolactone core.[10]

Case Study 2: Artemisinin Synthesis

The synthesis of the potent antimalarial drug Artemisinin often involves intermediates where a carbonyl group is masked as an acetal. This allows for sensitive transformations, such as the construction of the peroxide bridge, to be carried out without interference from the otherwise reactive carbonyl.[2] In some synthetic routes, the removal of an acetal protecting group is a late-stage step to reveal the final structure of artemisinin.[2]

Case Study 3: Paclitaxel (B517696) (Taxol®) Synthesis

In various total syntheses of the anticancer drug Paclitaxel, acetals have been used to protect ketone functionalities within the complex taxane (B156437) core.[3] For example, a ketone might be protected as a thioketal, a sulfur analog of an acetal, which offers a different reactivity profile for deprotection.[3] Acetal-linked prodrugs of paclitaxel have also been developed, where the drug is released under the acidic conditions of tumor microenvironments, demonstrating the application of acetal chemistry in drug delivery.[5][11]

Visualizing Acetal Chemistry: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving acetals.

Acetal_Formation_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation of Hydroxyl cluster_step4 Step 4: Loss of Water cluster_step5 Step 5: Second Nucleophilic Attack cluster_step6 Step 6: Deprotonation carbonyl Aldehyde/Ketone h_plus H+ protonated_carbonyl Protonated Carbonyl (Activated Electrophile) carbonyl->protonated_carbonyl Acid Catalyst hemiacetal_intermediate Hemiacetal protonated_carbonyl->hemiacetal_intermediate First equivalent of alcohol alcohol1 R'OH protonated_hemiacetal Protonated Hemiacetal hemiacetal_intermediate->protonated_hemiacetal H+ oxonium_ion Oxonium Ion protonated_hemiacetal->oxonium_ion -H₂O protonated_acetal Protonated Acetal oxonium_ion->protonated_acetal Second equivalent of alcohol alcohol2 R'OH acetal Acetal protonated_acetal->acetal -H+

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Protecting_Group_Strategy start Multifunctional Starting Material protect Protect Carbonyl as Acetal start->protect transform Perform Desired Transformation on Another Functional Group protect->transform deprotect Deprotect Acetal (Acidic Hydrolysis) transform->deprotect final_product Final Product deprotect->final_product

Caption: General Workflow for Using Acetals as Protecting Groups.

Acetal_Selection_Logic start Need to Protect a Carbonyl? downstream_conditions Are downstream conditions strongly basic/nucleophilic? start->downstream_conditions acid_stability_needed Is high stability to acid required for other steps? downstream_conditions->acid_stability_needed Yes reconsider Reconsider Protecting Group Strategy downstream_conditions->reconsider No select_cyclic Select Cyclic Acetal (e.g., 1,3-dioxolane) acid_stability_needed->select_cyclic Yes select_acyclic Select Acyclic Acetal (e.g., dimethyl acetal) acid_stability_needed->select_acyclic No

Caption: Decision-Making for Acetal Protecting Group Selection.

Conclusion

Acetals are indispensable tools in the arsenal of the modern synthetic chemist. Their predictable formation, tunable stability, and reliable cleavage make them ideal for the protection of aldehydes and ketones in the synthesis of complex molecules. For researchers and professionals in drug development, a thorough understanding of acetal chemistry is not merely academic but a practical necessity for the efficient and successful construction of novel therapeutic agents. The strategic implementation of acetal protecting groups, guided by quantitative data and robust experimental protocols, will continue to be a critical factor in advancing the frontiers of organic synthesis and pharmaceutical innovation.

References

The Dawn of a New Era in Pharmacology: A Technical Guide to the Discovery and History of Phenethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of phenethyl compounds, a class of molecules that has profoundly impacted neuroscience, pharmacology, and medicine. From the isolation of mescaline from peyote to the synthesis of amphetamine, this document provides a detailed account of the key scientific milestones, experimental methodologies, and the researchers who paved the way for our modern understanding of these psychoactive substances.

A Historical Overview of Key Phenethyl Compound Discoveries

The story of phenethyl compounds is a journey through the pioneering days of pharmacology and organic chemistry. It begins with the scientific investigation of traditional psychoactive plants and progresses to the synthesis of novel molecules with potent physiological effects.

Mescaline: The First Psychedelic Phenethylamine (B48288) Isolated

The journey into the chemical world of phenethylamines arguably began with the study of the peyote cactus (Lophophora williamsii), long used in traditional ceremonies by Native American tribes. In the late 19th century, German pharmacologist Arthur Heffter embarked on a systematic investigation of the cactus's psychoactive components. Through a series of self-experiments, a common practice at the time, Heffter meticulously isolated and identified mescaline as the principal visionary alkaloid in 1897. This marked the first time a psychedelic compound was isolated and characterized, opening a new chapter in the scientific study of consciousness.

In 1919, Austrian chemist Ernst Späth achieved the first total synthesis of mescaline, confirming its structure as 3,4,5-trimethoxyphenethylamine. Späth's synthesis, starting from 3,4,5-trimethoxy-benzoic acid, made the compound more accessible for research and further solidified the foundation of psychedelic science.

Phenethylamine: The Parent Compound

While its more complex derivatives often take the spotlight, the parent compound, 2-phenylethylamine, is a naturally occurring monoamine alkaloid found in various organisms, including humans. It is synthesized from the amino acid L-phenylalanine and acts as a neuromodulator in the central nervous system. The hydrochloride salt of phenethylamine is a stable, crystalline solid with a melting point of 217 °C.

Amphetamine: A Synthetic Stimulant's Accidental Discovery

The story of amphetamine begins with its first synthesis in 1887 by Romanian chemist Lazar Edeleanu , though its physiological effects remained unknown for decades. It wasn't until 1929 that American chemist Gordon Alles rediscovered the compound while searching for a synthetic substitute for ephedrine. In a now-famous act of self-experimentation, Alles administered 50 mg of the compound to himself and documented its potent stimulant and decongestant effects.

Recognizing its commercial potential, Alles patented amphetamine sulfate (B86663) and its medicinal uses in 1932. This led to the marketing of the Benzedrine inhaler for nasal congestion and later, Benzedrine Sulfate tablets for conditions like narcolepsy and depression, marking the beginning of the pharmaceutical era of stimulants.

Quantitative Data of Key Phenethyl Compounds

For ease of comparison, the following table summarizes the key physicochemical properties of the foundational phenethyl compounds and their common salt forms.

Compound NameChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Phenethylamine (Freebase) C₈H₁₁N121.18-60195Soluble in water, ethanol (B145695), ether
Phenethylamine Hydrochloride C₈H₁₂ClN157.64217-222Not availableSoluble in water and alcohol
Amphetamine (Freebase) C₉H₁₃N135.21Not available200-203 (at 760 mmHg)Slowly volatile liquid
Amphetamine Sulfate (C₉H₁₃N)₂·H₂SO₄368.49DecomposesNot applicableFreely soluble in water, slightly soluble in alcohol
Mescaline (Freebase) C₁₁H₁₇NO₃211.2635-36180 (at 12 mmHg)Moderately soluble in water; soluble in chloroform (B151607), benzene
Mescaline Hydrochloride C₁₁H₁₈ClNO₃247.72180-182Not availableSoluble in water and alcohol
Mescaline Sulfate Dihydrate (C₁₁H₁₇NO₃)₂·H₂SO₄·2H₂O540.7183-186Not applicableSoluble in hot water, methanol; sparingly soluble in cold water, ethanol

Experimental Protocols of Foundational Discoveries

The following sections provide detailed methodologies for the key experiments that defined the early history of phenethyl compounds.

Arthur Heffter's Isolation of Mescaline from Peyote (1897)

Based on his publication "Ueber Pellote," the following is a likely reconstruction of Heffter's isolation procedure:

  • 1. Preparation of the Plant Material: Dried peyote buttons were finely ground to a powder to maximize the surface area for solvent extraction.

  • 2. Defatting: The powdered cactus material was likely first extracted with a nonpolar solvent, such as petroleum ether, to remove fats and waxes.

  • 3. Alkaline Extraction: The defatted powder was then treated with an alkaline solution (e.g., sodium carbonate or ammonia) to liberate the free base alkaloids. This mixture was then extracted with a polar organic solvent like chloroform or ether.

  • 4. Acid-Base Partitioning: The organic solvent extract containing the alkaloids was then shaken with a dilute acidic solution (e.g., hydrochloric or sulfuric acid). The alkaloids, being basic, would form salts and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • 5. Liberation and Recrystallization of Alkaloids: The acidic aqueous solution was then made alkaline again to precipitate the free base alkaloids. These were then collected and subjected to fractional crystallization from a suitable solvent (e.g., ethanol or benzene) to separate the different alkaloids based on their varying solubilities.

  • 6. Identification and Self-Experimentation: Heffter would have characterized the isolated crystalline substances by their melting points and other physical properties. He then systematically ingested each isolated alkaloid to determine which was responsible for the characteristic visionary effects of peyote, ultimately identifying mescaline.

Ernst Späth's Synthesis of Mescaline (1919)

Ernst Späth's 1919 publication, "Über die Synthese des Mescalins," detailed the first total synthesis of mescaline. The likely synthetic route is as follows:

  • Starting Material: 3,4,5-Trimethoxybenzoic acid.

  • Step 1: Conversion to the Acid Chloride: The 3,4,5-trimethoxybenzoic acid was likely treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 3,4,5-trimethoxybenzoyl chloride.

  • Step 2: Rosenmund Reduction: The resulting acid chloride was then subjected to a Rosenmund reduction. This involved bubbling hydrogen gas through a solution of the acid chloride in an inert solvent (e.g., toluene (B28343) or xylene) in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate poisoned with quinoline (B57606) or sulfur). This selectively reduced the acid chloride to the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde (B134019).

  • Step 3: Condensation with Nitromethane (B149229) (Henry Reaction): The 3,4,5-trimethoxybenzaldehyde was then condensed with nitromethane in the presence of a base (e.g., ammonium (B1175870) acetate (B1210297) or an alkylamine) to form 1-(3,4,5-trimethoxyphenyl)-2-nitroethene.

  • Step 4: Reduction of the Nitroalkene: The final step involved the reduction of the nitro group to a primary amine. This was likely achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran. An aqueous workup would then yield mescaline (3,4,5-trimethoxyphenethylamine).

Gordon Alles's Rediscovery and Self-Experimentation with Amphetamine (1929)

While the exact details of Alles's synthesis of what he termed "beta-phenyl-isopropylamine" are not extensively documented in readily available sources, it was likely a variation of known methods for the synthesis of phenylisopropylamines at the time. His subsequent self-experimentation, however, is a landmark event in psychopharmacology.

  • Dosage and Administration: On June 3, 1929, Alles self-administered an injection of 50 milligrams of amphetamine sulfate.

  • Physiological Observations: He meticulously recorded the physiological and psychological effects. These included a noticeable clearing of his nasal passages, an increase in heart rate and blood pressure, and a subjective feeling of well-being and heightened alertness.

  • Duration of Effects: The effects were noted to last for several hours, followed by a period of sleeplessness.

  • Significance: This experiment was crucial in identifying the potent central nervous system stimulant and sympathomimetic properties of amphetamine, leading directly to its commercialization and widespread medical use.

Key Signaling Pathways and Mechanisms of Action

The physiological effects of phenethyl compounds are mediated through their interactions with various neurotransmitter systems in the brain. The following diagrams illustrate the key signaling pathways for phenethylamine and amphetamine.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenethylamine Phenethylamine TAAR1 TAAR1 Phenethylamine->TAAR1 Binds G_alpha_s Gαs TAAR1->G_alpha_s Activates PKC Protein Kinase C (PKC) TAAR1->PKC Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 PKC->ERK Activates ERK->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: TAAR1 signaling cascade activated by phenethylamine.

Amphetamine_Mechanism_of_Action cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_terminal Presynaptic Terminal Amphetamine_ext Amphetamine DAT Dopamine (B1211576) Transporter (DAT) Amphetamine_ext->DAT Enters via Dopamine_ext Dopamine DAT->Dopamine_ext Amphetamine_int Amphetamine DAT->Amphetamine_int VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibits Dopamine_vesicle Dopamine Synaptic_Vesicle Synaptic Vesicle Dopamine_cytosol Dopamine Dopamine_cytosol->DAT Reverse transport Synaptic_Vesicle->Dopamine_cytosol Dopamine efflux

Caption: Amphetamine's mechanism of action at the presynaptic dopamine terminal.

Conclusion

The discovery and development of phenethyl compounds represent a pivotal chapter in the history of pharmacology and neuroscience. The pioneering work of scientists like Arthur Heffter, Ernst Späth, and Gordon Alles not only introduced new chemical entities but also opened up new avenues for understanding brain function and treating neurological and psychiatric disorders. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a deeper appreciation for the scientific rigor and serendipitous discoveries that have shaped our modern pharmacopeia. As research into the therapeutic potential of these and related compounds continues, the foundational work of these early pioneers remains as relevant as ever.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ethyl Phenethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of ethyl phenethyl acetal (B89532), a valuable fragrance and flavoring agent. The synthesis involves the acid-catalyzed reaction of phenethyl alcohol and ethanol (B145695) with acetaldehyde (B116499). This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

Ethyl phenethyl acetal, also known as 1-ethoxy-1-(2-phenylethoxy)ethane, is a specialty chemical used in the fragrance and flavor industry for its green, floral, and rosy notes.[1][2] Its synthesis is a key example of mixed acetal formation, a fundamental reaction in organic chemistry. This process typically involves the acid-catalyzed addition of two different alcohols to an aldehyde. The equilibrium-driven nature of acetal formation necessitates the removal of water to achieve high yields. This protocol details a robust method for the synthesis and purification of this compound, providing a foundation for its laboratory-scale production.

Chemical Reaction

The overall reaction for the synthesis of this compound is as follows:

Phenethyl Alcohol + Ethanol + Acetaldehyde --(Acid Catalyst)--> this compound + Water

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Phenethyl alcoholReagentSigma-Aldrich60-12-8
EthanolAnhydrousFisher Scientific64-17-5
AcetaldehydeAnhydrousAlfa Aesar75-07-0
p-Toluenesulfonic acid monohydrate (p-TSA)ACS ReagentVWR6192-52-5
Toluene (B28343)AnhydrousJ.T.Baker108-88-3
Saturated Sodium Bicarbonate SolutionLaboratory--
Anhydrous Magnesium SulfateLaboratory-7487-88-9
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Fractional distillation apparatus

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenethyl alcohol (0.1 mol, 12.22 g), ethanol (0.15 mol, 8.7 mL), and anhydrous toluene (100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.002 mol, 0.38 g) to the flask.

  • Acetaldehyde Addition: Cool the mixture in an ice bath and slowly add anhydrous acetaldehyde (0.12 mol, 6.7 mL).

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected (approximately 3-4 hours).

  • Reaction Quenching: After cooling the reaction mixture to room temperature, carefully quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₂H₁₈O₂[3]
Molecular Weight194.27 g/mol [3]
AppearanceColorless liquid
OdorGreen, floral, rosy[1][2]
Specific Gravity (25°C)0.953 - 0.961[1]
Refractive Index (20°C)1.478 - 1.483[1]
Flash Point>100 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.35-7.20 (m, 5H, Ar-H), 4.80 (q, 1H, J=5.3 Hz, -OCHO-), 3.80-3.65 (m, 2H, -OCH₂CH₂-), 3.60-3.45 (m, 2H, -OCH₂CH₃), 2.90 (t, 2H, J=7.0 Hz, -CH₂Ar), 1.30 (d, 3H, J=5.3 Hz, -CH(CH₃)O-), 1.20 (t, 3H, J=7.1 Hz, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 139.0, 129.0, 128.5, 126.3, 100.5, 68.0, 60.5, 36.0, 20.0, 15.2
IR (neat, cm⁻¹) 3027, 2975, 2870, 1496, 1454, 1375, 1128, 1055, 749, 698
Mass Spectrum (EI, m/z) 194 (M⁺), 149, 105, 91, 77, 45

Note: NMR and IR data are predicted based on standard chemical shift and absorption values for analogous structures and may vary slightly from experimental results.

Workflow and Pathway Diagrams

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Mixing of Reagents (Phenethyl alcohol, Ethanol, Acetaldehyde, Toluene) catalyst Catalyst Addition (p-TSA) reagents->catalyst reflux Reflux with Dean-Stark (Water Removal) catalyst->reflux quench Quenching (Sat. NaHCO₃) reflux->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (Anhydrous MgSO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Fractional Distillation evaporation->distillation analysis Characterization (NMR, IR, MS) distillation->analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Signaling Pathway

The acid-catalyzed mechanism for the formation of the mixed acetal proceeds through several key steps, including protonation, nucleophilic attack by the alcohols, and dehydration.

reaction_mechanism acetaldehyde Acetaldehyde protonated_acetaldehyde Protonated Acetaldehyde acetaldehyde->protonated_acetaldehyde + H⁺ hemiacetal_1 Hemiacetal (from Phenethyl Alcohol) protonated_acetaldehyde->hemiacetal_1 + Phenethyl Alcohol - H⁺ protonated_hemiacetal_2 Protonated Hemiacetal 2 protonated_acetaldehyde->protonated_hemiacetal_2 + Ethanol protonated_hemiacetal_1 Protonated Hemiacetal 1 hemiacetal_1->protonated_hemiacetal_1 + H⁺ carbocation Oxocarbenium Ion protonated_hemiacetal_1->carbocation - H₂O hemiacetal_2 Hemiacetal (from Ethanol) carbocation->hemiacetal_2 + Ethanol mixed_acetal This compound hemiacetal_2->mixed_acetal - H⁺ protonated_hemiacetal_2->carbocation - H₂O

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including acetals. Acetals, which are characterized by two ether groups attached to the same carbon atom, are found in a variety of matrices, including food and beverages, environmental samples, and biological specimens. They are often responsible for characteristic aromas and flavors and can also be indicators of chemical processes such as aging in alcoholic beverages.[1][2] In the context of drug development, acetals may be present as impurities, metabolites, or part of the drug molecule itself.

This document provides detailed application notes and protocols for the analysis of acetals using GC-MS. It covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes quantitative data and a discussion of mass spectral fragmentation patterns.

Data Presentation: Quantitative Analysis of Acetals and Related Compounds

The following table summarizes quantitative data for selected acetals and their precursor aldehydes from various studies. This data can be used as a reference for method development and validation.

AnalyteMatrixMethodConcentration RangeLOD/LOQReference
AcetaldehydeHand SanitizerHeadspace GC-MS0.00623–0.231 mg/mLLOD: 0.209 µg/mL[3][4]
AcetaldehydeAlcoholic BeveragesHeadspace GC-MS2.02–19.64 mg/L (craft beer)LOD: 0.52 mg/L, LOQ: 1.72 mg/L[5]
AcetaldehydeMurine Neuronal TissueHeadspace GC-MSLow µM rangeLOD: 0.1 µM, LLOQ: 1 µM[6]
2,4,5-trimethyl-1,3-dioxolaneWineGC-Olfactometry--[2]
Heterocyclic Acetals (cis- and trans-5-hydroxy-2-methyl-1,3-dioxane, cis- and trans-4-hydroxymethyl-2-methyl-1,3-dioxolane)WineLLE-GC-MS-LOD: 2.85–13.5 μg/L[1]

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of Volatile Acetals in Liquid Samples (e.g., Beverages)

This protocol is suitable for the analysis of volatile acetals in liquid matrices such as alcoholic beverages and fruit juices.[5][7][8]

1. Sample Preparation:

  • Pipette a 5-10 mL aliquot of the liquid sample into a 20 mL headspace vial.[8]

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target acetal (B89532) or a compound with similar chemical properties).

  • To enhance the partitioning of volatile analytes into the headspace, a salting-out agent such as sodium chloride can be added (e.g., 2 g).[8]

  • Immediately seal the vial with a PTFE-lined septum and a crimp cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler.

  • Incubate the sample at a controlled temperature (e.g., 50-80°C) for a specific time (e.g., 10-30 minutes) to allow for equilibration of the volatiles between the liquid and gas phases.[8][9]

  • Inject a specific volume of the headspace gas (e.g., 1 mL) into the GC-MS system using a heated gas-tight syringe.[8]

3. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in split mode (e.g., 1:5 split ratio) at a temperature of 200-250°C.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]

    • Column: A mid-polarity capillary column, such as a 14% cyanopropylmethylpolysiloxane (e.g., VF-1701-MS, 30 m x 0.25 mm i.d. x 1 µm film thickness), is often suitable for separating a range of volatile compounds.[8]

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C, hold for 2 min), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C, hold for 10 min).[8]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of unknown acetals. Selected Ion Monitoring (SIM) mode for quantitative analysis of target acetals, which provides higher sensitivity and selectivity.

    • Transfer Line Temperature: 250-280°C.

    • Ion Source Temperature: 230°C.

4. Data Analysis:

  • Identify acetals by comparing their retention times and mass spectra with those of authentic standards or by searching a mass spectral library.[10][11][12]

  • For quantitative analysis, construct a calibration curve using standards of known concentrations. Calculate the concentration of the target acetals in the samples based on the peak area ratios of the analyte to the internal standard.

Protocol 2: Derivatization of Aldehydes for GC-MS Analysis

In samples where acetals may have hydrolyzed to their constituent aldehydes, or when analyzing for aldehydes alongside acetals, derivatization can improve chromatographic properties and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

1. Derivatization Procedure:

  • The derivatization can be performed directly in the sample or after extraction.

  • For aqueous samples, adjust the pH to the optimal range for the derivatization reaction (typically acidic).

  • Add an excess of the PFBHA reagent.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time to ensure complete derivatization.

  • Extract the resulting PFBHA-oxime derivatives into an organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Analyze the organic extract by GC-MS.

2. GC-MS Parameters:

  • The GC-MS parameters will be similar to those in Protocol 1, but the column and temperature program may need to be optimized for the separation of the PFBHA-oxime derivatives. A non-polar or low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

Mandatory Visualization

Experimental Workflow for Acetal Analysis

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of acetals in a food or beverage sample. This workflow encompasses sample collection, preparation, GC-MS analysis, and data processing.

Acetal Analysis Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Wine, Juice) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard HeadspaceVial Transfer to Headspace Vial InternalStandard->HeadspaceVial SaltingOut Addition of Salting-out Agent HeadspaceVial->SaltingOut Incubation Headspace Incubation SaltingOut->Incubation Injection Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of acetals.

Mass Spectral Fragmentation of Acetals

Understanding the fragmentation patterns of acetals in the mass spectrometer is crucial for their identification. The following diagram illustrates the characteristic fragmentation pathways for a generic cyclic acetal (a 1,3-dioxolane (B20135) derivative).

Acetal Fragmentation cluster_mol_ion Molecular Ion cluster_fragments Characteristic Fragments MolIon [M]+• Fragment1 [M-R1]+ MolIon->Fragment1 - •R1 Fragment2 [M-R2]+ MolIon->Fragment2 - •R2 Fragment3 [R1-C=O]+ Fragment1->Fragment3 Rearrangement

References

Application Note: Characterization of Acetals using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] For compounds containing acetal (B89532) functional groups, NMR provides definitive information regarding their presence, connectivity, and stereochemistry. Acetals, which are geminal diether derivatives of aldehydes or ketones, possess unique spectroscopic signatures that are readily identifiable. This note provides a detailed overview and experimental protocols for characterizing acetals using 1D and 2D NMR techniques.

The key to identifying an acetal lies in recognizing the characteristic signals of the acetal proton and carbon. The acetal proton, a methine proton (CH) bonded to two oxygen atoms, is significantly deshielded and appears in a distinct region of the ¹H NMR spectrum. Similarly, the acetal carbon, bonded to two oxygen atoms, resonates at a characteristic downfield region in the ¹³C NMR spectrum.

Characteristic NMR Signatures of Acetals

The chemical environment of the acetal group, specifically the two electronegative oxygen atoms, dictates its characteristic chemical shifts.

  • ¹H NMR Spectroscopy: The most diagnostic signal for an acetal is the proton on the central carbon (the acetal methine proton). This proton is highly deshielded and typically resonates in the range of δ 4.5 - 6.0 ppm .[3] The exact chemical shift and multiplicity depend on the surrounding molecular structure.

  • ¹³C NMR Spectroscopy: The acetal carbon is also highly deshielded and appears in a characteristic chemical shift range of δ 90 - 110 ppm .[4] The presence of a signal in this region of the proton-decoupled ¹³C spectrum is strong evidence for an acetal or ketal carbon.

The diagram below illustrates the general structure of an acetal and the key nuclei for NMR analysis.

Caption: General acetal structure highlighting key NMR-active nuclei.

Quantitative Data Summary

The following tables summarize typical chemical shift ranges for acetal moieties. These values can vary based on solvent, temperature, and the specific structure of the R groups.[3][4][5]

Table 1: Typical ¹H NMR Chemical Shifts for Acetals

Proton TypeStructure ExampleTypical Chemical Shift (δ, ppm)
Acetal MethineR-H C(OR')₂4.5 - 6.0
Alkoxy Methylene-O-CH₂ -R'3.4 - 4.0
Alkoxy Methyl-O-CH₃ 3.3 - 3.8

Table 2: Typical ¹³C NMR Chemical Shifts for Acetals

Carbon TypeStructure ExampleTypical Chemical Shift (δ, ppm)
Acetal CarbonR-C H(OR')₂90 - 110
Alkoxy Carbon-O-C H₂/₃-R'55 - 80

Experimental Protocols

A systematic approach involving both 1D and 2D NMR experiments is crucial for unambiguous characterization.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6][7]

  • Sample Quantity:

    • For ¹H NMR, use 1-10 mg of the purified acetal compound.[7][8]

    • For ¹³C NMR, a higher concentration is needed, typically 10-50 mg, due to the low natural abundance of the ¹³C isotope.[9][10]

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), DMSO-d₆, and Acetone-d₆.[9]

    • Use a volume of 0.5 - 0.7 mL of solvent, which corresponds to a solution height of about 4-5 cm in a standard 5 mm NMR tube.[6][7]

  • Procedure:

    • Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube.

    • Ensure the sample is completely dissolved. If any solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into the NMR tube to prevent issues with magnetic field homogeneity.[7][8]

    • Add an internal standard like tetramethylsilane (B1202638) (TMS) if precise chemical shift referencing is required.[6]

    • Cap the NMR tube securely and wipe the outside of the tube clean before inserting it into the spectrometer.[7]

Protocol 2: NMR Data Acquisition

The following workflow outlines the standard sequence of experiments for acetal characterization.

experimental_workflow cluster_prep Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interp Interpretation & Elucidation SamplePrep Sample Preparation (1-50 mg in 0.6 mL solvent) H1_NMR Acquire ¹H NMR Spectrum SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR Identify key proton signals DEPT Acquire DEPT-135/90 C13_NMR->DEPT Identify key carbon signals COSY Acquire ¹H-¹H COSY DEPT->COSY Determine C, CH, CH₂, CH₃ HSQC Acquire ¹H-¹³C HSQC COSY->HSQC Establish H-H connectivity Analysis Data Analysis & Interpretation HSQC->Analysis Correlate H-C one-bond connections Structure Structure Confirmation Analysis->Structure

Caption: Standard experimental workflow for NMR-based acetal characterization.

  • ¹H NMR: Acquire a standard 1D proton spectrum. This is the first and most crucial step to identify the characteristic downfield acetal proton signal (δ 4.5-6.0 ppm). Check the integration of this signal to confirm it corresponds to a single proton.[11]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Look for a signal in the δ 90-110 ppm region to identify the acetal carbon.[4]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are useful to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH groups, providing a clean way to confirm the acetal methine carbon.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically on adjacent atoms).[12] A cross-peak between the acetal proton and protons on the adjacent carbon will confirm its position in the spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most definitive experiment for acetal confirmation.[13] It shows correlations between protons and the carbons to which they are directly attached. A cross-peak correlating the acetal proton signal (e.g., at δ 5.0 ppm) with the acetal carbon signal (e.g., at δ 100 ppm) provides unambiguous evidence of the acetal group.

Spectral Interpretation Logic

The process of confirming an acetal group from NMR spectra follows a logical progression.

interpretation_logic start Start Interpretation h1_check ¹H Spectrum: Signal at δ 4.5-6.0 ppm? start->h1_check h1_yes Yes h1_check->h1_yes Check integration = 1H h1_no No h1_check->h1_no c13_check ¹³C Spectrum: Signal at δ 90-110 ppm? h1_yes->c13_check conclusion_neg Acetal Group Unlikely h1_no->conclusion_neg c13_yes Yes c13_check->c13_yes c13_no No c13_check->c13_no hsqc_check HSQC: Correlation between ¹H and ¹³C signals? c13_yes->hsqc_check c13_no->conclusion_neg hsqc_yes Yes hsqc_check->hsqc_yes hsqc_no No hsqc_check->hsqc_no conclusion_pos Acetal Group Confirmed hsqc_yes->conclusion_pos hsqc_no->conclusion_neg

Caption: Decision tree for the confirmation of an acetal group via NMR.

By following these protocols and interpretation guidelines, researchers can confidently and accurately characterize acetal-containing compounds, which is essential for reaction monitoring, quality control, and the comprehensive structural elucidation required in chemical research and drug development.

References

Application Notes and Protocols for the Purification of Crude Ethyl Phenethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl phenethyl acetal (B89532) is a valuable compound in the fragrance and flavor industries and serves as a versatile building block in organic synthesis. Its synthesis, typically through the acid-catalyzed reaction of phenethyl alcohol and acetaldehyde (B116499) or its equivalent, often results in a crude product containing various impurities. The presence of these impurities, including unreacted starting materials, catalysts, and side-products, can adversely affect the quality, aroma profile, and reactivity of the final product. Therefore, effective purification is a critical step to ensure high purity and consistency for its intended applications.

This document provides detailed protocols for the purification of crude ethyl phenethyl acetal using common laboratory techniques. It includes a comparative overview of different methods, detailed experimental procedures, and visual workflows to guide the researcher in selecting and performing the most appropriate purification strategy.

Potential Impurities in Crude this compound

The primary impurities in crude this compound typically originate from the starting materials and the reaction conditions. Common contaminants may include:

  • Unreacted Starting Materials: Phenethyl alcohol, acetaldehyde, and ethanol (B145695).

  • Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

  • Solvents: Reaction solvents like toluene (B28343) or hexane.

  • Byproducts: Water formed during the reaction, and side-products from self-condensation of acetaldehyde (e.g., aldol (B89426) condensation products). Acetaldehyde diethyl acetal can also be a significant impurity if ethanol is present in excess.[1][2]

Overview of Purification Techniques

The selection of a purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the this compound. The most common and effective techniques are liquid-liquid extraction, vacuum distillation, and column chromatography.[3]

Data Presentation: Comparative Analysis of Purification Methods
Purification TechniquePrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Liquid-Liquid Extraction & Washing Partitioning between immiscible solvents based on solubility differences.[3][4]Low to ModerateHighSimple, rapid, suitable for initial workup and removal of acid catalysts and water-soluble impurities.[5][6]Limited separation of compounds with similar polarities; often requires a subsequent purification step.[3]
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[3]HighModerate to HighEffective for removing non-volatile impurities, solvents, and compounds with significantly different boiling points. Suitable for larger scales.Requires specialized equipment; potential for thermal degradation of sensitive compounds.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.[5][7]Very HighLow to ModerateExcellent for separating compounds with similar polarities and achieving high purity. Adaptable to various scales.Can be time-consuming and labor-intensive; requires significant amounts of solvent.

Experimental Protocols

Protocol 1: Purification by Sequential Washing, Extraction, and Vacuum Distillation

This protocol is a robust method for purifying gram-scale to kilogram-scale batches of crude this compound, primarily targeting the removal of acid catalyst, water-soluble impurities, and compounds with boiling points significantly different from the product.

Methodology:

  • Neutralization: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[5] Repeat until gas evolution ceases.

    • Water (2 x 50 mL per 100 mL of organic layer) to remove any remaining salts and water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) to facilitate the separation of the layers and begin the drying process.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[8][9] Swirl the flask for 5-10 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Vacuum Distillation:

    • Assemble a fractional distillation apparatus for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

    • Transfer the concentrated crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Collect and discard any low-boiling fractions (forerun), which may contain residual solvent and volatile impurities.

    • Collect the main fraction corresponding to the boiling point of pure this compound. The boiling point will depend on the vacuum applied.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

Protocol 2: High-Purity Purification by Silica (B1680970) Gel Column Chromatography

This method is ideal for obtaining highly pure this compound, especially for small-scale preparations or when distillation fails to separate critical impurities.[7]

Methodology:

  • Preliminary Workup: Before chromatography, it is advisable to perform a basic workup as described in Protocol 1 (Steps 1-3) to remove the acid catalyst and highly polar impurities. This will improve the efficiency of the chromatographic separation.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude product (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel (150–200 mesh) in the initial eluting solvent (e.g., a mixture of petroleum ether and ethyl acetate).[5][6]

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the concentrated crude product from the preliminary workup in a minimal amount of the eluting solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent system (e.g., 98:2 petroleum ether:ethyl acetate). The polarity can be gradually increased if necessary to elute the desired compound.

    • Monitor the separation by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC).

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

Below are diagrams illustrating the purification workflow and a decision-making process for selecting the appropriate technique.

PurificationWorkflow start Crude this compound (from synthesis) neutralize Neutralization & Washing (e.g., NaHCO₃, H₂O, Brine) start->neutralize Initial Workup dry Drying (e.g., MgSO₄) neutralize->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill For Large Scale / Boiling Point Difference chromatography Column Chromatography concentrate->chromatography For High Purity / Small Scale product_distill Pure this compound (High Purity) distill->product_distill product_chrom Pure this compound (Very High Purity) chromatography->product_chrom

Caption: General purification workflow for crude this compound.

DecisionTree q1 What is the primary goal? q2 What is the scale? q1->q2 Bulk Purification ans_high_purity High Purity (>99%) q1->ans_high_purity Highest Purity q2->ans_high_purity Small Scale (<10g) ans_bulk_purification Bulk Purification (>95%) q2->ans_bulk_purification Large Scale (>10g) method_chrom Recommendation: Column Chromatography ans_high_purity->method_chrom method_distill Recommendation: Extraction & Vacuum Distillation ans_bulk_purification->method_distill

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols: Ethyl Phenethyl Acetal in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl acetal (B89532) (CAS No. 2556-10-7) is a fragrance ingredient with a complex and versatile olfactory profile, characterized by fresh, green, and floral notes.[1][2] Its unique scent, reminiscent of hyacinth, muguet, and green leaves, makes it a valuable component in a variety of fragrance compositions.[2] Furthermore, its reported good chemical stability suggests its suitability for use in a range of product formats.[2]

These application notes provide a comprehensive overview of the available data on ethyl phenethyl acetal and detailed protocols for its evaluation and use in perfumery. The information is intended to guide researchers and formulators in harnessing the potential of this intriguing fragrance molecule.

Physicochemical and Olfactory Properties

Table 1: Physicochemical and Olfactory Properties of this compound

PropertyValueSource
Chemical Name Benzene, [2-(1-ethoxyethoxy)ethyl]-[3]
CAS Number 2556-10-7[1][3]
Molecular Formula C12H18O2[3][4]
Molecular Weight 194.27 g/mol [3][4]
Appearance Colorless to light yellow liquid[3]
Odor Profile Green, floral, hyacinth, with notes of muguet and green leaves.[2]
Vapor Pressure (estimated) 0.056 mmHg @ 25 °C[2]
Recommended Use Level in Fragrance Concentrate Up to 5%[1]
Shelf Life 36 months or longer if stored properly.[2]

Safety Assessment Framework

A complete safety assessment for this compound is not publicly available. However, a risk assessment can be framed using a "read-across" approach, leveraging data from structurally related compounds such as phenethyl alcohol and other phenethyl derivatives. The Flavor and Extract Manufacturers Association (FEMA) has reaffirmed the GRAS (Generally Recognized As Safe) status for a group of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavoring ingredients, based on their rapid absorption, metabolic detoxification, and excretion.[5]

A comprehensive safety evaluation should follow the principles outlined by the Research Institute for Fragrance Materials (RIFM), which includes an analysis of existing data, in silico analysis, and identification of suitable analogs for read-across.[6] The following flowchart illustrates a typical safety assessment workflow.

Caption: A flowchart for the safety assessment of a fragrance ingredient.

Experimental Protocols

The following protocols are designed to enable a thorough evaluation of this compound for its use in perfumery.

Olfactory Threshold Determination

Objective: To determine the lowest concentration of this compound detectable by a human sensory panel.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., dipropylene glycol, ethanol)

  • Glass vials or smelling strips

  • Controlled environment with neutral odor and adequate ventilation

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1% (w/w).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. A logarithmic dilution series (e.g., 10-fold dilutions) is recommended to cover a wide concentration range.

  • Sample Presentation: For each dilution, apply a standardized amount to a smelling strip or into a coded glass vial. A blank (solvent only) should also be prepared.

  • Sensory Panel: Recruit a panel of at least 15-20 screened and trained assessors.

  • Testing Procedure: Present the samples to the panelists in a randomized and balanced order. The "three-alternative forced-choice" (3-AFC) method is recommended, where panelists are presented with three samples, two of which are blanks and one contains the odorant, and they must identify the different sample.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly detect the odorant. This can be calculated using statistical methods such as probit analysis.

Stability Testing

Objective: To evaluate the stability of this compound in various product bases under different environmental conditions.

Materials:

  • This compound

  • Product bases (e.g., ethanol (B145695) for fine fragrance, lotion base, soap base)

  • Glass containers

  • Environmental chambers (for controlled temperature and humidity)

  • UV light chamber

Protocol:

  • Sample Preparation: Incorporate this compound into the selected product bases at a typical use concentration (e.g., 0.5-2.0%). Prepare a control sample of each base without the fragrance ingredient.

  • Storage Conditions: Store the samples under the following conditions:

    • Accelerated Stability (High Temperature): 40°C and 45°C for 1, 2, and 3 months.[7]

    • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[7]

    • Light Exposure: Exposure to controlled UV light to simulate exposure to sunlight.[7]

    • Real-Time Stability: 25°C with 60% relative humidity for the intended shelf life of the product (e.g., 12, 24, 36 months).

  • Evaluation: At each time point, evaluate the samples for:

    • Olfactory Changes: Compare the scent of the aged samples to a fresh sample. Note any changes in character or intensity.

    • Physical and Chemical Properties: Assess changes in color, pH, viscosity, and signs of separation or precipitation.[7]

    • Analytical Chemistry: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify any degradation products.

Caption: A workflow for conducting fragrance stability testing.

Olfactory Signaling Pathway

The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Caption: A simplified diagram of the olfactory signal transduction pathway.[6]

Conclusion

This compound is a promising fragrance ingredient with a desirable olfactory profile and good stability. While there are gaps in the publicly available quantitative data, the protocols outlined in these application notes provide a robust framework for its comprehensive evaluation. By following these methodologies, researchers and perfumers can confidently assess its performance, stability, and safety, paving the way for its innovative use in a new generation of fragranced products.

References

Application Notes and Protocols for Ethyl Phenethyl Acetal in Food and Beverage Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl acetal (B89532), also known as acetaldehyde (B116499) ethyl phenethyl acetal, is a flavoring ingredient recognized for its characteristic green, fresh, leafy, and rosy aroma.[1] It belongs to the group of phenethyl alcohol, aldehyde, acid, and related acetals and esters that have been reaffirmed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[2][3] This designation underscores its safety for use in food and beverage products.

These application notes provide a comprehensive guide to the use of this compound in food and beverage formulations, including its sensory properties, stability considerations, and detailed experimental protocols for its evaluation and quantification.

Application Notes

Sensory Profile and Applications

This compound imparts a fresh, green, and floral character, making it a versatile ingredient for a variety of food and beverage applications. Its rosy and leafy notes can be used to enhance fruit flavors, add complexity to floral profiles, and provide a natural-smelling green top note.

Potential Applications:

  • Beverages: Carbonated soft drinks, fruit juices, flavored waters, and alcoholic beverages can benefit from the fresh, green notes of this compound to enhance fruitiness and provide a more natural flavor profile.

  • Confectionery: Hard and soft candies, chewing gum, and fruit fillings can utilize its rosy and fruity facets to build more complex and appealing flavor profiles.

  • Dairy Products: Yogurt and ice cream can be formulated with this compound to introduce novel floral and green notes, particularly in fruit-flavored varieties.

  • Bakery and Desserts: Fillings for pastries, cakes, and other desserts can be enhanced with its subtle floral and green character.

Formulation and Stability Considerations

A critical factor in the application of this compound is its stability, which is highly dependent on the pH of the food matrix. As an acetal, it is susceptible to hydrolysis under acidic conditions, breaking down into its constituent aldehyde and alcohol. This degradation can lead to a significant loss of the desired flavor profile.

  • pH Sensitivity: In low pH environments, such as carbonated soft drinks and some fruit juices, this compound may degrade rapidly. It is recommended to conduct stability studies in the specific food matrix to determine its suitability and potential for flavor loss over the product's shelf life.

  • Temperature: Elevated temperatures during processing, such as pasteurization, can accelerate the rate of hydrolysis, especially in acidic conditions. The impact of thermal processing on the stability of this compound should be evaluated.

  • Storage: Long-term storage of finished products, particularly at ambient or elevated temperatures, may result in the degradation of the flavor compound in acidic formulations.

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValue
Synonyms Acetaldehyde this compound
CAS Number 5426-78-8
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
Appearance Colorless liquid
Odor Profile Green, fresh, leafy, rose
Specific Gravity 1.018 - 1.020 @ 25°C[1]
Refractive Index 1.528 - 1.532 @ 20°C[1]
Flash Point 78.89 °C (174.00 °F)[1]
Illustrative Usage Levels

Disclaimer: Specific usage levels for this compound in food and beverages are not widely published. The following table provides illustrative usage levels for a structurally related flavoring ingredient, phenethyl acetate (B1210297), to offer a general starting point for formulation. It is imperative for formulators to determine the optimal and legally permissible usage levels for this compound through sensory and stability testing in their specific product matrix.

Food/Beverage CategoryIllustrative Usage Level (ppm) for Phenethyl Acetate
Beverages1 - 10
Confectionery5 - 20
Dairy Products2 - 15
Bakery and Desserts5 - 25

Source: Data for phenethyl acetate is derived from publicly available flavor industry resources for illustrative purposes only.[4]

Experimental Protocols

Sensory Evaluation Protocol

Objective: To determine the sensory difference and descriptive profile of this compound in a beverage matrix.

4.1.1 Difference Testing: Triangle Test

  • Principle: This test determines if a sensory difference exists between two samples. Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the odd sample.

  • Procedure:

    • Prepare two beverage samples: a control (without this compound) and a test sample (with a specific concentration of this compound).

    • For each panelist, present three coded samples in a randomized order (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

    • Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.

    • Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance.

4.1.2 Descriptive Analysis: Quantitative Descriptive Analysis (QDA)

  • Principle: A trained sensory panel develops a vocabulary to describe the sensory attributes of the product and then rates the intensity of these attributes.

  • Procedure:

    • Panel Training: Train a panel of 8-12 individuals to recognize and scale the intensity of relevant aroma and flavor attributes (e.g., green, leafy, floral, rosy, fruity).

    • Vocabulary Development: In a group session, have the trained panel develop a consensus vocabulary that describes the sensory characteristics of the beverage with and without this compound.

    • Intensity Rating: Panelists individually evaluate the samples and rate the intensity of each attribute on a numerical scale (e.g., a 15-cm line scale anchored from "low" to "high").

    • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, spider plots) to create a sensory profile of the product and compare different formulations.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_diff Difference Testing cluster_desc Descriptive Analysis Prep Prepare Control and Test Samples Triangle Triangle Test Prep->Triangle QDA Quantitative Descriptive Analysis (QDA) Prep->QDA Analysis1 Statistical Analysis (Difference) Triangle->Analysis1 Conclusion1 Conclusion1 Analysis1->Conclusion1 Significant Difference? Analysis2 Statistical Analysis (Profile) QDA->Analysis2 Conclusion2 Conclusion2 Analysis2->Conclusion2 Sensory Profile Stability_Testing_Workflow Start Prepare Beverage with This compound Adjust_pH Adjust pH Levels (e.g., 3.0, 4.5, 7.0) Start->Adjust_pH Storage Store at Different Temperatures (e.g., 20°C and 40°C) Adjust_pH->Storage Sampling Sample at Time Intervals (0, 1, 2, 4, 8 weeks) Storage->Sampling Analysis Quantify this compound (GC-MS Analysis) Sampling->Analysis Data_Analysis Plot Concentration vs. Time and Determine Degradation Rate Analysis->Data_Analysis Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Beverage Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Prepare Calibration Curve Calculate Calculate Concentration Cal_Curve->Calculate Integrate->Calculate Result Final Concentration Calculate->Result

References

Application Notes and Protocols for the Enzymatic Synthesis of Phenethyl Esters Using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethyl esters are a significant class of aromatic compounds widely utilized in the food, fragrance, cosmetic, and pharmaceutical industries for their characteristic floral and fruity aromas.[1][2] For instance, phenethyl acetate (B1210297) imparts a rose-like scent, while phenethyl ferulate is valued for its potent antioxidant and anti-inflammatory properties.[1][3] Traditional chemical synthesis of these esters often involves harsh reaction conditions, the use of hazardous catalysts, and the formation of undesirable byproducts. Enzymatic synthesis, primarily employing lipases, offers a green and sustainable alternative. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are robust biocatalysts that can function effectively in non-aqueous media to catalyze esterification and transesterification reactions with high selectivity and efficiency under mild conditions.[4][5] This document provides detailed protocols and application notes for the lipase-catalyzed synthesis of various phenethyl esters.

Application Notes

The enzymatic synthesis of phenethyl esters can be accomplished through direct esterification of a carboxylic acid with phenethyl alcohol or through transesterification (alcoholysis) where an existing ester serves as the acyl donor. The choice of lipase (B570770), acyl donor, solvent, and other reaction parameters is critical for achieving high conversion yields. Immobilized lipases, such as Novozym® 435 (from Candida antarctica lipase B), are frequently preferred due to their enhanced stability, ease of recovery, and reusability.[1][2][3]

Key Reaction Parameters and Optimization

Several factors influence the efficiency of the enzymatic synthesis:

  • Lipase Selection: Different lipases exhibit varying activities and selectivities. Novozym® 435 is a widely used and highly effective catalyst for the synthesis of a broad range of phenethyl esters.[1][3][5] Other lipases, such as Lipozyme® RM IM (from Rhizomucor miehei) and Lipozyme TLIM (from Thermomyces lanuginosus), have also been used successfully.[6][7][8]

  • Acyl Donor: For transesterification, vinyl esters (e.g., vinyl acetate) and acid anhydrides (e.g., acetic anhydride) are often optimal acyl donors as they lead to irreversible reactions and high yields.[2] For esterification, various carboxylic acids like cinnamic acid, ferulic acid, and octanoic acid can be used.[3][6][9]

  • Solvent System: The choice of solvent affects substrate solubility and enzyme activity. Hexane and tert-butanol (B103910) are commonly used organic solvents.[6] Solvent-free systems are also an economical and environmentally friendly option, particularly for scaling up production.[5][10][11]

  • Temperature: The optimal temperature typically ranges from 30°C to 70°C. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation.[4][6][12][13]

  • Substrate Molar Ratio: The ratio of acyl donor to phenethyl alcohol is a critical parameter that often requires optimization to maximize yield and prevent substrate inhibition.[12][14]

  • Water Activity: In organic media, a certain amount of water is essential for maintaining the catalytic activity of the lipase. However, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield.[9][15]

Data Summary

The following tables summarize the optimized conditions for the enzymatic synthesis of various phenethyl esters as reported in the literature.

Table 1: Optimized Conditions for the Synthesis of Phenethyl Acetate

LipaseAcyl DonorSolventTemperature (°C)Time (h)Molar Ratio (Acyl Donor:Alcohol)Yield (%)Reference
Novozym® 435Vinyl AcetateHexane57.81.3-85.4[1]
Novozym® 435Acetic Anhydride----99.12[2]
Novozym® 435Vinyl Acetate----98.44[2]
Novozym® 435Ethyl AcetateSolvent-Free54.03Continuous-99.01[11]
Immobilized MsAcTVinyl AcetateWater (80% w/w)400.52:199.17[15]

Table 2: Optimized Conditions for the Synthesis of Other Phenethyl Esters

Ester ProductLipaseSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Phenethyl Octanoate (B1194180)Lipozyme® RM IM2-Phenylethanol (B73330) + Glyceryl TrioctanoateHexane30280[6]
Phenethyl FerulateNovozym® 435Phenethyl Alcohol + Ferulic Acid----[3]
Caffeic Acid Phenethyl Ester (CAPE)Novozym® 435Phenethyl Alcohol + Caffeic AcidIonic Liquid73.76096.6[12]
Benzyl CinnamateLipozyme TLIMCinnamic Acid + Benzyl AlcoholIsooctane--97.3[7][8]
Ethyl CinnamateLipozyme TLIMCinnamic Acid + EthanolIsooctane50-99[16]

*Note: Benzyl Cinnamate and Ethyl Cinnamate are included for comparative purposes as their synthesis from cinnamic acid follows similar enzymatic principles.

Experimental Protocols & Visualizations

General Workflow for Lipase-Catalyzed Synthesis of Phenethyl Esters

The overall process involves screening of catalysts, optimization of reaction parameters, the synthesis reaction itself, and subsequent product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_analysis 3. Downstream Screening Lipase & Solvent Screening Optimization Parameter Optimization (RSM) Screening->Optimization Select best catalyst/solvent Reactants Substrates: Phenethyl Alcohol + Acyl Donor Optimization->Reactants Reactor Stirred-Tank or Packed-Bed Reactor Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Separation Enzyme Removal (Filtration) Reactor->Separation Analysis Product Analysis (GC-MS, HPLC) Separation->Analysis Purification Product Purification (Chromatography) Analysis->Purification

Caption: General experimental workflow for enzymatic synthesis.

Protocol 1: Synthesis of 2-Phenylethyl Acetate via Transesterification

This protocol is based on the optimization of 2-phenylethyl acetate (2-PEAc) synthesis using Novozym® 435.[1]

Materials:

  • Immobilized lipase from Candida antarctica (Novozym® 435)

  • 2-Phenethyl alcohol (2-PE)

  • Vinyl acetate

  • Hexane (solvent)

  • Molecular sieves (for dehydration of materials, if necessary)

  • Thermostated shaker incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare the reaction mixture in a sealed vial. To 1 mL of hexane, add 2-phenethyl alcohol (e.g., 50 mM final concentration).

  • Add the acyl donor, vinyl acetate. The molar ratio should be optimized; a 1:1 or a slight excess of the acyl donor is a good starting point.

  • Add the optimized amount of Novozym® 435 (e.g., 122.5 mg).[1]

  • Seal the vial and place it in a shaker incubator set to the optimal temperature (e.g., 57.8°C) and agitation speed.[1]

  • Incubate the reaction for the determined optimal time (e.g., 79 minutes).[1]

  • After incubation, stop the reaction by filtering the immobilized enzyme from the mixture.

  • Analyze the conversion of 2-phenethyl alcohol to 2-phenylethyl acetate using gas chromatography.

Reaction Mechanism: Ping-Pong Bi-Bi

The transesterification reaction catalyzed by lipase often follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds to the first substrate (acyl donor) and releases the first product before binding to the second substrate (alcohol).[1]

PingPong E Lipase (E) EA E-Acyl Donor P2_label Product 2 (Phenethyl Ester) E->P2_label E_Acyl Acyl-Enzyme Intermediate (F) EA->E_Acyl FP F-Alcohol P1_label Product 1 (Vinyl Alcohol) E_Acyl->P1_label FP->E S1_label Substrate 1 (Acyl Donor) S1_label->EA S2_label Substrate 2 (Phenethyl Alcohol) S2_label->FP

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Protocol 2: Synthesis of Phenethyl Octanoate via Transesterification in a Solvent-Free System

This protocol is adapted from a study optimizing phenethyl octanoate synthesis, which can be modified for a solvent-free approach using a natural oil as the substrate.[6]

Materials:

  • Immobilized lipase from Rhizomucor miehei (Lipozyme® RM IM)

  • 2-Phenylethanol (2-PE)

  • Acyl donor: Coconut oil or Glyceryl trioctanoate

  • Capped test tubes or a small-scale reactor

  • Thermoshaker

  • Thin Layer Chromatography (TLC) or GC-MS for analysis

Procedure:

  • Preheat the substrate (coconut oil or glyceryl trioctanoate) and 2-phenylethanol to the reaction temperature (e.g., 30°C).

  • In a capped test tube, mix the substrates. Optimal concentrations found were 0.267 M glyceryl trioctanoate and 0.8 M 2-phenylethanol.[6]

  • Initiate the reaction by adding the immobilized lipase, Lipozyme® RM IM (e.g., 7% w/v of the total reaction volume).[6]

  • Incubate the mixture in a thermoshaker at the specified temperature (30°C) and agitation speed (e.g., 1400 rpm) for the optimized duration (e.g., 120 minutes).[6]

  • Periodically, withdraw samples to monitor the reaction progress.

  • Stop the reaction by separating the enzyme via filtration.

  • Identify and quantify the product, phenethyl octanoate, using GC-MS or densitometry-assisted TLC.[6]

Optimization Workflow using Response Surface Methodology (RSM)

RSM is a statistical method used to optimize reaction conditions by evaluating the effects of multiple factors and their interactions.[1][6]

RSM_Workflow A Identify Key Variables (e.g., Temp, Time, Enzyme Conc.) B Define Experimental Design (e.g., Box-Behnken, CCRD) A->B C Perform Experiments (Based on Design Matrix) B->C D Collect Data (Measure % Conversion / Yield) C->D E Statistical Analysis (Fit Quadratic Model, ANOVA) D->E F Generate Response Surfaces & Contour Plots E->F G Determine Optimal Conditions F->G H Validate Model (Perform experiment at optimal conditions) G->H

Caption: Workflow for optimization using Response Surface Methodology (RSM).

References

Application Notes and Protocols for the Analysis of Ethyl Phenethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the analytical methods for the characterization and quality control of ethyl phenethyl acetal (B89532). The protocols are intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Compound Information

Parameter Value Source
IUPAC Name 1-ethoxy-1-(2-phenylethoxy)ethane--INVALID-LINK--
Synonyms Acetaldehyde ethyl phenethyl acetal, Benzene, [2-(1-ethoxyethoxy)ethyl]---INVALID-LINK--
CAS Number 2556-10-7--INVALID-LINK--
Molecular Formula C12H18O2--INVALID-LINK--[1][2][3]
Molecular Weight 194.27 g/mol --INVALID-LINK--[1][2][3]
Appearance Colorless to light yellow liquid--INVALID-LINK--[4]
Purity (Typical) ≥98%--INVALID-LINK--[4]

Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of this compound and for its separation from related volatile compounds.

Quantitative Data
Parameter Column Phase Value Source
Retention Index (I)SE-30 (non-polar)1332--INVALID-LINK--[1]
Retention Index (I)Carbowax 20M (polar)1770--INVALID-LINK--[1]
Experimental Protocol

Objective: To determine the purity of an this compound sample by gas chromatography with flame ionization detection (GC-FID).

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol, hexane, or ethyl acetate)

  • Gas Chromatograph with FID

  • Capillary GC column (e.g., DB-5, HP-5, or equivalent 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium or Hydrogen (carrier gas)

  • Nitrogen (makeup gas)

  • Compressed Air and Hydrogen for FID

  • Autosampler vials and syringes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent to achieve a concentration of 1 mg/mL.

  • GC Instrument Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Detector: FID

    • Detector Temperature: 300°C

    • Makeup Gas Flow (N2): 25 mL/min

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

  • Analysis:

    • Inject the prepared standards and sample solutions into the GC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Processing:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity of the sample by expressing the main peak area as a percentage of the total peak area.

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the analysis of this compound, particularly for samples that may not be suitable for GC or for the separation of non-volatile impurities. Acetals can be susceptible to hydrolysis under acidic conditions, so the mobile phase pH should be controlled.

Experimental Protocol

Objective: To assess the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).

    • To prevent on-column hydrolysis of the acetal, add a small amount of a weak base to the aqueous portion of the mobile phase (e.g., 5 mM ammonium hydroxide).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

    • Prepare calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration as the stock solution.

  • HPLC Instrument Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile/Water (60:40) with 5 mM NH4OH

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

  • Analysis and Data Processing:

    • Inject the standards and sample.

    • Construct a calibration curve and determine the purity of the sample as described in the GC protocol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons (C₆H₅-): Multiplet around 7.2-7.3 ppm (5H).

  • Acetal Methine Proton (-O-CH(CH₃)-O-): Quartet around 4.7-4.8 ppm (1H).

  • Phenethoxy Methylene Protons (-O-CH₂-CH₂-Ph): Triplet around 3.7-3.8 ppm (2H).

  • Ethoxy Methylene Protons (-O-CH₂-CH₃): Quartet around 3.5-3.6 ppm (2H).

  • Phenethoxy Methylene Protons (-CH₂-Ph): Triplet around 2.9 ppm (2H).

  • Acetal Methyl Protons (-CH(CH₃)-): Doublet around 1.3 ppm (3H).

  • Ethoxy Methyl Protons (-CH₂-CH₃): Triplet around 1.2 ppm (3H).

Expected ¹³C NMR Signals (in CDCl₃):

  • Aromatic Carbons: Signals between 125-140 ppm.

  • Acetal Carbon (-O-CH(CH₃)-O-): Signal around 100 ppm.

  • Methylene Carbons adjacent to Oxygen (-O-CH₂-): Signals in the range of 60-70 ppm.

  • Phenethoxy Methylene Carbon (-CH₂-Ph): Signal around 36 ppm.

  • Methyl Carbons (-CH₃): Signals in the range of 15-20 ppm.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI): The mass spectrum of the isomeric compound phenylacetaldehyde (B1677652) diethyl acetal shows characteristic fragments that can be indicative of the fragmentation of this compound.

  • Molecular Ion (M⁺): A peak at m/z = 194 may be observed, though it might be weak.

  • Major Fragments:

    • Loss of an ethoxy group (-OCH₂CH₃) leading to a fragment at m/z = 149.

    • Loss of the phenethoxy group (-OCH₂CH₂Ph) resulting in a fragment at m/z = 73.

    • Cleavage of the C-C bond between the ethyl and phenyl groups, potentially leading to a tropylium (B1234903) ion at m/z = 91 (C₇H₇⁺).

    • A base peak at m/z = 103 is observed for the isomer, corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment. A similar rearrangement and fragmentation might occur for this compound.

Visualizations

Analytical_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound Sample Preparation Prepare solutions for GC, HPLC, and NMR Sample->Preparation GC_Analysis GC-FID Analysis Preparation->GC_Analysis HPLC_Analysis HPLC-UV Analysis Preparation->HPLC_Analysis NMR_Analysis NMR Spectroscopy Preparation->NMR_Analysis MS_Analysis Mass Spectrometry Preparation->MS_Analysis Purity_Determination Purity Calculation GC_Analysis->Purity_Determination HPLC_Analysis->Purity_Determination Structure_Confirmation Structural Elucidation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation Final_Report Generate Certificate of Analysis Purity_Determination->Final_Report Structure_Confirmation->Final_Report Quality_Control_Checks Start Start QC Appearance Visual Appearance Check Start->Appearance GC_Purity GC Purity ≥ 98% Appearance->GC_Purity Pass Fail Fail Appearance->Fail Fail HPLC_Purity HPLC Purity ≥ 98% GC_Purity->HPLC_Purity Pass GC_Purity->Fail Fail Identity Spectroscopic Identity Confirmation (NMR, MS) HPLC_Purity->Identity Pass HPLC_Purity->Fail Fail Pass Pass Identity->Pass Pass Identity->Fail Fail Chemical_Structure cluster_EPA This compound mol

References

Application Notes and Protocols for Acetal Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of acetals, crucial protecting groups in organic synthesis, particularly relevant in the development of complex drug molecules.

Introduction

Acetalization is a reversible reaction between a carbonyl compound (aldehyde or ketone) and an alcohol, typically in the presence of an acid catalyst, to form an acetal (B89532).[1] This reaction is fundamental in organic chemistry for the protection of carbonyl groups, as acetals are stable under neutral or basic conditions but can be easily hydrolyzed back to the carbonyl compound under acidic conditions.[2] The formation of acetals is an equilibrium-driven process, and to achieve high yields, water, a byproduct of the reaction, is often removed.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the formation of various acetals from aldehydes and ketones with different alcohols, utilizing hydrochloric acid as a catalyst. The data is extracted from "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids" by Xie, et al.[4]

Table 1: Acetalization of Various Aldehydes with Methanol[4]
EntryAldehydeCatalyst Loading (mol%)Time (min)Temperature (°C)Conversion (%)Isolated Yield (%)
1trans-Cinnamaldehyde0.130Ambient>9998
24-Chlorocinnamaldehyde0.130Ambient>9998
34-Methylcinnamaldehyde0.130Ambient>9999
42-Methoxycinnamaldehyde0.130Ambient>9997
5Benzaldehyde0.130Ambient>9998
64-Nitrobenzaldehyde0.130Ambient>9999
74-Chlorobenzaldehyde0.130Ambient>9998
84-Fluorobenzaldehyde0.130Ambient>9997
94-Methylbenzaldehyde0.130Ambient>9998
102-Naphthaldehyde0.130Ambient>9998
112-Furaldehyde0.130Ambient>9998
122-Thiophenecarboxaldehyde0.130Ambient>9997
13Cyclohexanecarboxaldehyde0.130Ambient>9996
Table 2: Acetalization of Various Ketones with Alcohols and Diols[4]
EntryKetoneAlcohol/DiolCatalyst Loading (mol%)Time (h)Temperature (°C)Conversion (%)Isolated Yield (%)
1AcetophenoneMethanol0.124Ambient>9998
24-MethylacetophenoneMethanol0.124Ambient>9997
34-MethoxyacetophenoneMethanol0.124Ambient>9998
4CyclohexanoneMethanol0.124Ambient>9998
5Acetone1,2-Ethanediol0.10.540>9998
6Acetone1,3-Propanediol0.10.540>9997

Experimental Protocols

The following are generalized protocols for the acid-catalyzed formation of acetals.

Protocol 1: General Procedure for the Acetalization of Aldehydes with Methanol[4]

Materials:

  • Aldehyde (2 mmol)

  • Methanol (as solvent)

  • Concentrated Hydrochloric Acid (12 mol/L)

Procedure:

  • To a solution of the aldehyde (2 mmol) in methanol, add 0.1 mol% of hydrochloric acid.

  • Stir the mixture at ambient temperature for 30 minutes.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acetal.

Protocol 2: General Procedure for the Ketalization of Ketones with Diols[4]

Materials:

  • Ketone (e.g., Acetone)

  • Diol (e.g., 1,2-Ethanediol or 1,3-Propanediol)

  • Concentrated Hydrochloric Acid (12 mol/L)

Procedure:

  • To a solution of the ketone in the diol (used as both reactant and solvent), add 0.1 mol% of hydrochloric acid.

  • Stir the mixture at 40 °C for 30 minutes.

  • Monitor the reaction by gas chromatography (GC).

  • After the reaction is complete, neutralize the catalyst with a solid base (e.g., powdered potassium carbonate).

  • Filter the mixture and remove the excess diol under reduced pressure.

  • The resulting crude product can be further purified if necessary.

Reaction Mechanisms and Workflows

The following diagrams illustrate the acid-catalyzed mechanism of acetal formation and a typical experimental workflow.

Acetal_Formation_Mechanism Carbonyl Aldehyde/Ketone (R-C(=O)-R') inv1 Carbonyl->inv1 ProtonatedCarbonyl Protonated Carbonyl inv2 ProtonatedCarbonyl->inv2 Hemiacetal_intermediate Hemiacetal Intermediate inv3 Hemiacetal_intermediate->inv3 ProtonatedHemiacetal Protonated Hemiacetal inv4 ProtonatedHemiacetal->inv4 Carbocation Carbocation Intermediate inv5 Carbocation->inv5 ProtonatedAcetal Protonated Acetal Acetal Acetal (R-C(OR'')₂-R') ProtonatedAcetal->Acetal - H⁺ inv1->ProtonatedCarbonyl + H⁺ inv2->Hemiacetal_intermediate + R''OH inv3->ProtonatedHemiacetal + H⁺ inv4->Carbocation - H₂O inv5->ProtonatedAcetal + R''OH

Caption: Acid-catalyzed mechanism of acetal formation.

Experimental_Workflow Start Start: Mix Aldehyde/Ketone, Alcohol, and Acid Catalyst Reaction Stir at Specified Temperature and Time Start->Reaction Monitoring Monitor Reaction Progress (e.g., GC, TLC) Reaction->Monitoring Quench Quench Reaction (e.g., add base) Monitoring->Quench Reaction Complete Workup Aqueous Workup and Extraction Quench->Workup Purification Dry, Concentrate, and Purify (e.g., Chromatography) Workup->Purification Product Final Product: Acetal Purification->Product

Caption: General experimental workflow for acetal synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Phenethyl Acetal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of ethyl phenethyl acetal (B89532). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing ethyl phenethyl acetal?

A1: The synthesis of this compound is a reversible acid-catalyzed reaction between phenethyl alcohol and acetaldehyde (B116499). The reaction proceeds through a hemiacetal intermediate to form the final acetal product. A critical byproduct of this reaction is water.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in acetal synthesis are often attributed to the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials. Other common causes include:

  • Incomplete reaction: The reaction may not have reached equilibrium.

  • Suboptimal catalyst: The choice and amount of acid catalyst can significantly impact the reaction rate and yield.

  • Side reactions: Undesirable side reactions may be consuming the reactants or the product.

  • Product decomposition: The product might be unstable under the reaction conditions.

  • Loss during workup: The purification process may lead to a loss of the final product.

Q3: How can I effectively remove water from the reaction mixture to improve the yield?

A3: To shift the reaction equilibrium towards the product and increase the yield, it is crucial to remove the water as it is formed. Common methods include:

  • Azeotropic distillation with a Dean-Stark trap: This is a widely used method where an inert solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is used. The water is collected in the trap, while the solvent is returned to the reaction flask.

  • Molecular sieves: These are porous materials that can selectively adsorb water from the reaction mixture. It's important to use freshly activated molecular sieves of the appropriate pore size (e.g., 3Å or 4Å).

  • Using a dehydrating agent: Anhydrous salts like calcium chloride can be used to sequester water.

Q4: What type of acid catalyst is best suited for this synthesis?

A4: Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zirconium tetrachloride, cerium(III) chloride) can be used to catalyze acetal formation. The choice of catalyst can influence the reaction rate and selectivity. For substrates that are sensitive to strong acids, a milder Lewis acid or a solid acid catalyst (e.g., Amberlyst-15) might be preferable to minimize side reactions.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Ineffective water removal.- Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. - Use freshly activated molecular sieves of the appropriate pore size.
Inactive or insufficient catalyst.- Use a fresh batch of acid catalyst. - Optimize the catalyst loading. Typically, a catalytic amount (0.1-5 mol%) is sufficient.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for any potential side reactions or decomposition.
Formation of Byproducts Use of a strong acid catalyst causing side reactions.- Switch to a milder acid catalyst, such as a Lewis acid or a solid acid catalyst.
High reaction temperature.- Lower the reaction temperature and monitor the reaction progress over a longer period.
Product Hydrolysis During Workup Residual acid in the reaction mixture.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before aqueous workup.
Difficulty in Product Purification Similar boiling points of product and impurities.- Utilize fractional distillation under reduced pressure for efficient separation. - Consider column chromatography on silica (B1680970) gel for high purity.

Experimental Protocols

General Protocol for Transacetalization:

This method involves reacting phenethyl alcohol with a pre-formed acetal, such as acetaldehyde diethyl acetal, in the presence of an acid catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenethyl alcohol, an excess of acetaldehyde diethyl acetal (which can also serve as the solvent), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield of an acetal synthesis. The data is generalized from typical acetalization reactions and should be used as a guideline for optimization.

Parameter Condition A Condition B Condition C Expected Yield Trend
Catalyst p-Toluenesulfonic AcidSulfuric AcidZirconium TetrachlorideYields can vary. Milder catalysts (C) may reduce side reactions.
Water Removal NoneMolecular SievesDean-Stark TrapC > B > A. Efficient water removal is critical for high yields.
Temperature Room Temperature50 °CRefluxHigher temperatures generally increase reaction rate and yield up to a point, beyond which side reactions or decomposition may occur.
Reactant Ratio (Alcohol:Aldehyde) 1:12:15:1Using an excess of the alcohol can help drive the equilibrium towards the product.

Visualizations

Reaction Pathway for this compound Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenethyl Alcohol Phenethyl Alcohol Acetaldehyde Acetaldehyde Protonated Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated Acetaldehyde + H+ Hemiacetal Hemiacetal Protonated Acetaldehyde->Hemiacetal + Phenethyl Alcohol - H+ Protonated Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated Hemiacetal + H+ Carbocation Carbocation Protonated Hemiacetal->Carbocation - H2O Water Water Protonated Hemiacetal->Water This compound This compound Carbocation->this compound + Ethanol - H+

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Workflow for Yield Optimization

G Start Start Setup Reaction Set up reaction with initial conditions (catalyst, solvent, temperature) Start->Setup Reaction Monitor Progress Monitor reaction by TLC/GC Setup Reaction->Monitor Progress Check Completion Reaction Complete? Monitor Progress->Check Completion Check Completion->Monitor Progress No Workup Neutralize, extract, and dry Check Completion->Workup Yes Purify Distillation or Chromatography Workup->Purify Analyze Yield Calculate yield and purity Purify->Analyze Yield Low Yield? Yield < Target? Analyze Yield->Low Yield? Optimize Adjust reaction conditions (e.g., change catalyst, improve water removal) Low Yield?->Optimize Yes End End Low Yield?->End No Optimize->Setup Reaction

Caption: A typical workflow for optimizing the yield of this compound synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Check Water Removal Is water removal efficient? Start->Check Water Removal Improve Water Removal Use Dean-Stark or fresh molecular sieves Check Water Removal->Improve Water Removal No Check Catalyst Is the catalyst active and optimal? Check Water Removal->Check Catalyst Yes Improve Water Removal->Check Catalyst Change Catalyst Try a different acid catalyst (e.g., Lewis acid) or optimize loading Check Catalyst->Change Catalyst No Check Temperature Is the reaction temperature optimal? Check Catalyst->Check Temperature Yes Change Catalyst->Check Temperature Adjust Temperature Increase or decrease temperature and monitor Check Temperature->Adjust Temperature No Consider Side Reactions Analyze byproducts to identify side reactions Check Temperature->Consider Side Reactions Yes Adjust Temperature->Consider Side Reactions End Yield Improved Consider Side Reactions->End

Caption: A decision tree to troubleshoot and resolve issues of low yield in acetal synthesis.

Ethyl phenethyl acetal stability and degradation pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Phenethyl Acetal (B89532)

Welcome to the technical support center for ethyl phenethyl acetal (also known as acetaldehyde (B116499) this compound). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound is an acetal molecule used primarily as a flavor and fragrance agent. It imparts green, floral, and rosy notes to compositions. In research and development, it may be used as a fragrant component in formulations or as a model compound for studying acetal chemistry.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is most significantly influenced by pH. Like other acetals, it is highly susceptible to hydrolysis under acidic conditions. Other factors include temperature, the presence of strong oxidizing agents, and enzymatic activity, although it is generally more resistant to these compared to acid-catalyzed degradation.[1][2][3]

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability and a long shelf life, this compound should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[4] The storage environment should be free of acidic vapors. For solutions, ensure the solvent system is neutral or slightly basic and anhydrous if possible.

Q4: What are the expected degradation products of this compound?

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. This reaction cleaves the acetal bond, yielding acetaldehyde, ethanol, and phenethyl alcohol.[2][3]

graph DegradationPathway { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", label="Acid-Catalyzed Hydrolysis of this compound", fontcolor="#202124", fontsize=14, labelloc="t"]; node [shape=box, style="filled", fontname="Arial", fontsize=12];

// Reactant Node reactant [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Node (optional, for detail) intermediate [label="Unstable Hemiacetal\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Nodes product1 [label="Acetaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product2 [label="Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; product3 [label="Phenethyl Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for branching branch [shape=point, width=0.01, height=0.01];

// Edges reactant -> intermediate [label=" H+ (Acid Catalyst) \n+ H2O", color="#5F6368", fontcolor="#202124"]; intermediate -> branch [arrowhead=none, color="#5F6368"]; branch -> product1 [color="#5F6368"]; branch -> product2 [color="#5F6368"]; branch -> product3 [color="#5F6368"]; }

Caption: Acid-catalyzed degradation pathway of this compound.

Troubleshooting Guide

Problem: My this compound sample shows signs of degradation (e.g., change in odor, appearance of new peaks in chromatography) much faster than expected.

This troubleshooting guide will help you identify the potential cause of premature degradation.

Step 1: Check the pH of Your Sample/Formulation

  • Question: Is the pH of your solution below 7.0?

  • Rationale: Acetals are notoriously unstable in acidic environments. The hydrolysis rate increases dramatically as the pH drops.[1] Even mildly acidic conditions (e.g., pH 5-6) can lead to significant degradation over time.

  • Solution:

    • Measure the pH of your sample.

    • If acidic, adjust the pH to neutral (7.0) or slightly basic using a suitable buffer or base.

    • For future experiments, ensure all components of the formulation are pH-neutral or that an appropriate buffer system is included.

Step 2: Review Your Storage and Handling Procedures

  • Question: Was the sample stored in a tightly sealed container and protected from light and heat?

  • Rationale: Improper storage can expose the compound to atmospheric moisture and acidic contaminants, accelerating hydrolysis. While less sensitive to thermal stress than acid, high temperatures can increase reaction rates.[4]

  • Solution:

    • Always store the compound in a cool, dry, dark place.

    • Use containers with tight-fitting caps. Consider flushing the headspace with an inert gas like nitrogen or argon before sealing to displace moisture and air.

Step 3: Evaluate for Incompatible Ingredients

  • Question: Does your formulation contain acidic excipients or strong oxidizing agents?

  • Rationale: Contamination with acids is the most common cause of degradation. Strong oxidizing agents can also potentially degrade the molecule, though this is a less common pathway for simple acetals.[5][6]

  • Solution:

    • Review the full list of ingredients in your formulation for any acidic components.

    • Conduct compatibility studies by analyzing binary mixtures of this compound and individual excipients.

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Caption: Decision tree for troubleshooting premature degradation.

Stability Profile and Data

The following table summarizes the expected stability of this compound under conditions typically used in forced degradation studies.[7][8] Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[9][10]

ConditionStressor ExampleExpected Stability of this compoundPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°CVery Low (Rapid Degradation)Acid-catalyzed hydrolysis to aldehyde and alcohols.[1][2]
Basic Hydrolysis 0.1 M NaOH at 60°CHigh (Generally Stable)Acetals are stable to bases.
Neutral Hydrolysis Water at 60°CHigh (Stable)Hydrolysis is negligible at neutral pH.[1]
Oxidation 3% H₂O₂ at RTModerate to High Potential for slow oxidation, but generally stable.
Thermal (Dry) 80°CHigh (Generally Stable)Stable to moderate heat in the absence of catalysts.
Photolytic ICH Q1B Light ExposureHigh (Generally Stable)The molecule does not contain significant chromophores that absorb UV-Vis light, suggesting photostability.

Experimental Protocols

Protocol: Forced Hydrolytic Degradation Study

This protocol outlines a typical procedure for investigating the stability of this compound under hydrolytic stress conditions.

Objective: To determine the degradation profile of this compound in acidic, basic, and neutral aqueous solutions.

Materials & Equipment:

  • This compound

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (B78521) (NaOH), 1.0 M solution

  • Purified water (Type I)

  • Volumetric flasks (10 mL)

  • Heating block or water bath

  • pH meter

  • HPLC or GC-MS system with a suitable column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Sample Preparation for Stressing:

    • Acidic Condition: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to the mark with purified water. This results in a final concentration of 100 µg/mL in 0.1 M HCl.

    • Basic Condition: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M NaOH. Dilute to the mark with purified water. This results in a final concentration of 100 µg/mL in 0.1 M NaOH.

    • Neutral Condition: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Dilute to the mark with purified water. This results in a final concentration of 100 µg/mL in water.

    • Control Sample: Prepare a control sample by diluting 1.0 mL of the stock solution in the same solvent used for the mobile phase or initial GC run to represent the unstressed compound (t=0).

  • Stress Conditions:

    • Place the acidic, basic, and neutral sample flasks into a heating block or water bath set to 60°C.

    • Keep the control sample at 4°C.

  • Time-Point Sampling:

    • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • For the acidic and basic samples, neutralize the aliquot immediately after withdrawal (use an equimolar amount of NaOH for the acid sample and HCl for the base sample) to quench the degradation reaction.

  • Analysis:

    • Analyze the control and all time-point samples by a validated stability-indicating chromatographic method (e.g., HPLC-UV or GC-MS).

    • Monitor the decrease in the peak area of the parent compound (this compound) and the appearance and increase of any degradation product peaks.

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Caption: General workflow for a forced degradation study.

References

Common side-products in acetal synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in acetal (B89532) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in acetal synthesis, and why does it form?

The most common side-product in acetal synthesis is the hemiacetal.[1] A hemiacetal is an intermediate in the acetal formation reaction and contains one hydroxyl (-OH) group and one alkoxy (-OR) group attached to the same carbon atom.[1] Its formation is a result of the initial nucleophilic addition of one molecule of alcohol to the carbonyl group of an aldehyde or ketone.[2][3] The reaction can stop at this stage, especially if the reaction conditions are not optimized to drive the equilibrium towards the final acetal product. Hemiacetals are generally less stable than acetals, with the exception of cyclic hemiacetals which can be quite stable.[1][4]

Q2: Why is my acetal synthesis reaction not going to completion?

Acetal formation is a reversible equilibrium reaction.[5][6] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (the aldehyde or ketone and the alcohol), preventing the reaction from going to completion.[5][6] To achieve a high yield of the acetal, it is crucial to remove water as it is formed.[2][5][7]

Q3: Can the choice of acid catalyst affect the outcome of my acetal synthesis?

Yes, the choice of acid catalyst is critical and can significantly impact the reaction's success. While strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly used, they can be too harsh for substrates with acid-sensitive functional groups, leading to decomposition or other undesired side reactions.[5][8] In such cases, milder catalysts like Lewis acids (e.g., zirconium tetrachloride, cerium(III) trifluoromethanesulfonate) or solid acid catalysts (e.g., Amberlyst-15) can offer better chemoselectivity and prevent the degradation of sensitive molecules.[6][9][10] The concentration of the acid catalyst is also important; using an excessive amount can lead to side reactions or even hydrolysis of the formed acetal.[8][11]

Q4: Are there any specific side-reactions to be aware of when working with low molecular weight aldehydes?

Low molecular weight aldehydes, such as formaldehyde (B43269) and acetaldehyde, are prone to self-condensation or polymerization under acidic conditions, where the carbonyl bond is replaced by acetal linkages to form cyclic structures like paraldehyde (B1678423) and 1,3,5-trioxane (B122180) from formaldehyde, or metaldehyde (B535048) from acetaldehyde.[12] Polyoxymethylene (POM), also known as polyacetal, is a polymer of formaldehyde.[12]

Troubleshooting Guide

Issue 1: Low yield of the desired acetal product.

Possible Cause Troubleshooting Step
Incomplete reaction due to equilibrium. The acetal formation reaction is reversible and produces water.[5][6] To drive the reaction to completion, remove water as it forms using a Dean-Stark apparatus, molecular sieves, or a drying agent.[2][5][7]
Inefficient water removal. Ensure your Dean-Stark trap is functioning correctly or that the molecular sieves are properly activated and have the appropriate pore size.[6]
Sub-optimal catalyst. The catalyst may be too weak or deactivated. Consider using a stronger acid catalyst if your substrate is not acid-sensitive. For sensitive substrates, explore milder Lewis acids or heterogeneous acid catalysts.[6]
Product loss during workup. Acetals can be sensitive to aqueous acid and may hydrolyze back to the starting materials during the workup process.[6] It is important to neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate) before performing an aqueous extraction.[6]

Issue 2: Presence of hemiacetal impurity in the final product.

Possible Cause Troubleshooting Step
Insufficient reaction time or temperature. The conversion of the hemiacetal intermediate to the acetal may be slow. Try increasing the reaction time or temperature to facilitate the second alcohol addition and subsequent water elimination.
Inadequate amount of alcohol. The reaction requires two equivalents of the alcohol (or one equivalent of a diol) for every equivalent of the carbonyl compound. Using an excess of the alcohol can help push the equilibrium towards the acetal product.[7]
Water not being effectively removed. As with low yield, the presence of water will favor the hemiacetal and starting materials. Improve the water removal method.[2][5][7]

Issue 3: Degradation of the starting material or product.

Possible Cause Troubleshooting Step
Catalyst is too harsh. If your substrate contains acid-sensitive functional groups, a strong acid catalyst can cause decomposition.[8] Switch to a milder catalyst such as a Lewis acid (e.g., ZrCl₄, CeCl₃·7H₂O), a solid acid catalyst (e.g., Amberlyst-15), or use a very low loading of a conventional acid.[6][9][11]
Reaction temperature is too high. Excessively high temperatures can lead to the decomposition of reactants or products.[6] Optimize the reaction temperature to achieve a reasonable rate without causing degradation.
Presence of oxidizing or reducing agents. Ensure that the reaction mixture is free from any unintended oxidizing or reducing agents that could react with your starting materials or products. Acetals are generally stable to oxidizing and reducing agents.[5]

Experimental Protocols

General Protocol for Acetal Synthesis using a Dean-Stark Apparatus
  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the round-bottom flask, add the aldehyde or ketone, a 2- to 5-fold excess of the alcohol, and a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene).

  • Catalyst: Add a catalytic amount of an appropriate acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the solvent returns to the reaction flask.[5]

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Visualizations

Acetal_Synthesis_Mechanism carbonyl Aldehyde/Ketone protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl + H+ hemiacetal Hemiacetal protonated_carbonyl->hemiacetal + R'OH alcohol1 Alcohol (R'OH) protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ oxonium Oxonium Ion protonated_hemiacetal->oxonium - H₂O protonated_acetal Protonated Acetal oxonium->protonated_acetal + R'OH alcohol2 Alcohol (R'OH) acetal Acetal protonated_acetal->acetal - H+ H_plus_in1 H+ H_plus_out1 -H+ H_plus_in2 H+ water_out -H₂O H_plus_out2 -H+

Caption: Acid-catalyzed mechanism of acetal formation.

Troubleshooting_Workflow decision decision issue issue solution solution start Acetal Synthesis Issue low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No remove_water Improve Water Removal (Dean-Stark, Mol. Sieves) low_yield->remove_water Yes degradation Degradation? side_products->degradation No increase_alcohol Increase Alcohol Concentration side_products->increase_alcohol Yes degradation->start No, Other Issue milder_conditions Use Milder Conditions (Catalyst, Temperature) degradation->milder_conditions Yes optimize_catalyst Optimize Catalyst (Type, Loading) remove_water->optimize_catalyst neutralize_workup Neutralize Before Aqueous Workup optimize_catalyst->neutralize_workup check_impurities Check Reactant Purity increase_alcohol->check_impurities

Caption: Troubleshooting workflow for acetal synthesis.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion rates in esterification reactions. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments, thereby improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion rates in my esterification reaction?

Low conversion in an esterification reaction is a common challenge, primarily because the reaction is a reversible equilibrium process.[1][2] Several factors can contribute to a low yield of the desired ester:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is in a constant state of equilibrium.[3] Without intervention, the reaction may not proceed to completion, leaving a significant amount of unreacted starting materials.[2]

  • Presence of Water: Water is a byproduct of the esterification reaction. Its accumulation can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the final ester yield.[2][4] This includes water initially present in the reagents or solvents, as well as the water generated during the reaction.

  • Insufficient or Inactive Catalyst: Acid catalysts are essential for protonating the carbonyl group of the carboxylic acid, which makes it more susceptible to nucleophilic attack by the alcohol.[2] An inadequate amount of catalyst or a catalyst that has lost its activity will result in a slow or incomplete reaction.[5]

  • Steric Hindrance: Bulky functional groups on either the carboxylic acid or the alcohol can physically obstruct the reaction, slowing down the rate of ester formation and affecting the equilibrium position.[2]

  • Inappropriate Reaction Temperature and Time: Esterification reactions have an optimal temperature range. Temperatures that are too low will lead to a very slow reaction rate, while excessively high temperatures can cause degradation of reactants and products or promote unwanted side reactions.[2][6] Reaction times typically range from 1 to 10 hours at temperatures between 60–110 °C.[2]

  • Side Reactions: Depending on the specific substrates and reaction conditions, alternative chemical pathways can consume the starting materials, leading to the formation of undesired byproducts and a lower yield of the intended ester.[2][7]

Q2: How can I shift the reaction equilibrium to favor the formation of the ester and improve my yield?

To drive the esterification reaction towards the product side, you can apply Le Chatelier's principle. The two main strategies are:

  • Use of an Excess Reactant: Employing a large excess of one of the starting materials, usually the less expensive one (which is often the alcohol), will shift the equilibrium towards the formation of the ester.[2][3] In many cases, the alcohol can also be used as the solvent to ensure it is present in a large excess.[2]

  • Removal of Water: Continuously removing water as it is formed is a highly effective method to prevent the reverse reaction (hydrolysis) and drive the equilibrium towards the products.[2][4]

The following table summarizes the impact of using an excess of ethanol (B145695) on the esterification of acetic acid, demonstrating the significant increase in ester yield at equilibrium.

Molar Ratio (Ethanol:Acetic Acid)Ester Yield at Equilibrium
1:165%
10:197%
100:199%
Data sourced from a study mentioned in Master Organic Chemistry.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during esterification.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates. Start with the most common and easily addressable issues before moving on to more complex investigations.

TroubleshootingWorkflow Start Low Ester Conversion CheckEquilibrium Issue: Equilibrium Limitation Start->CheckEquilibrium CheckWater Issue: Water Present Start->CheckWater CheckCatalyst Issue: Catalyst Inefficiency Start->CheckCatalyst CheckConditions Issue: Suboptimal Conditions Start->CheckConditions SolutionEquilibrium Solution: - Use excess reactant - Remove water CheckEquilibrium->SolutionEquilibrium SolutionWater Solution: - Use Dean-Stark trap - Add drying agents - Use dry reagents/solvents CheckWater->SolutionWater SolutionCatalyst Solution: - Increase catalyst loading - Check catalyst activity CheckCatalyst->SolutionCatalyst SolutionConditions Solution: - Optimize temperature - Adjust reaction time - Check for steric hindrance CheckConditions->SolutionConditions DeanStark Reaction Reaction Mixture (Carboxylic Acid, Alcohol, Catalyst, Toluene) Heat Heating Reaction->Heat Vaporization Vaporization (Toluene-Water Azeotrope) Heat->Vaporization Condenser Condenser Vaporization->Condenser Collection Dean-Stark Trap Condenser->Collection Separation Phase Separation (Water and Toluene) Collection->Separation WaterCollected Water Collected Separation->WaterCollected TolueneReturn Toluene Returns to Flask Separation->TolueneReturn TolueneReturn->Reaction

References

Optimizing reaction conditions for enzymatic synthesis of phenethyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of phenethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the common enzymes used for the synthesis of phenethyl acetate?

A1: Several lipases are effective for catalyzing the synthesis of phenethyl acetate. Immobilized lipases are often preferred due to their stability and reusability. Commonly used enzymes include:

  • Novozym® 435 (Lipase B from Candida antarctica) : This is one of the most frequently used and effective lipases for this reaction, often demonstrating high conversion rates.[1][2][3]

  • Acyltransferase from Mycobacterium smegmatis (MsAcT) : This enzyme has shown very high conversion rates, particularly when immobilized.[4]

  • Porcine Pancreatic Lipase (B570770) (PPL) and free Candida antarctica Lipase (CAL-B) have also been studied, though Novozym 435 generally shows higher reactivity.[1]

Q2: What are the typical substrates for the enzymatic synthesis of phenethyl acetate?

A2: The synthesis involves the reaction between an alcohol and an acyl donor.

  • Alcohol : 2-Phenylethanol (also known as phenethyl alcohol).

  • Acyl Donor : Various acyl donors can be used, with vinyl acetate and acetic anhydride (B1165640) often providing the highest conversion rates.[2][4] Ethyl acetate is another common choice.[4][5]

Q3: What is the general reaction scheme for this synthesis?

A3: The enzymatic synthesis of phenethyl acetate is typically a transesterification reaction. The enzyme (a lipase or acyltransferase) facilitates the transfer of an acetyl group from the acyl donor to 2-phenylethanol, forming phenethyl acetate and a byproduct.

ReactionScheme Phenylethanol 2-Phenylethanol Enzyme Lipase / Acyltransferase Phenylethanol->Enzyme AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme PhenethylAcetate Phenethyl Acetate Enzyme->PhenethylAcetate Byproduct Byproduct (e.g., Acetaldehyde) Enzyme->Byproduct OptimizationWorkflow cluster_parameters Parameters to Optimize Temp Temperature Experiment Run Synthesis Experiment Temp->Experiment Ratio Substrate Molar Ratio Ratio->Experiment EnzymeConc Enzyme Concentration EnzymeConc->Experiment AcylDonor Acyl Donor Type AcylDonor->Experiment Start Start Optimization Start->Temp Analysis Analyze Yield by GC Experiment->Analysis Decision Is Yield Optimized? Analysis->Decision Decision->Experiment No, adjust parameters End Optimal Conditions Found Decision->End Yes

References

Technical Support Center: Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetal (B89532) Protecting Groups. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of acetal protecting groups, with a specific focus on preventing their unintended hydrolysis during experimental workups.

Frequently Asked Questions (FAQs)

Q1: Why is my acetal being removed during the workup?

A: Acetal groups are susceptible to acid-catalyzed hydrolysis. If your workup procedure involves an acidic wash (e.g., with HCl or NH₄Cl), or if acidic byproducts from your reaction are not adequately neutralized, the acetal can be cleaved, regenerating the original carbonyl compound.[1] Even trace amounts of acid in the presence of water can initiate this process.[2]

Q2: Under what conditions are acetals stable?

A: Acetals are generally stable under neutral and basic conditions.[1][3][4] They are resistant to strong bases, nucleophiles, and many oxidizing and reducing agents, which is why they are such effective protecting groups for aldehydes and ketones.[3][4][5] To prevent hydrolysis, it is crucial to maintain a neutral or slightly basic pH throughout the workup and purification process.

Q3: How can I neutralize my reaction mixture without cleaving the acetal?

A: The recommended method is to use a mild aqueous basic solution. A saturated or dilute solution of sodium bicarbonate (NaHCO₃) is the most common and effective choice.[6][7][8] This will neutralize residual acid catalysts or acidic byproducts. Other mild bases like potassium carbonate (K₂CO₃) can also be used. It is important to add the basic solution slowly and carefully, especially if quenching a strong acid, as the evolution of carbon dioxide gas can cause pressure buildup in a separatory funnel.[7][8][9]

Q4: Can I use a stronger base, such as sodium hydroxide (B78521) (NaOH), for the wash?

A: While acetals are stable to strong bases, using a strong base like NaOH is generally not recommended for a standard workup unless specifically required for another purpose (e.g., saponification of an ester). A strong base can promote other unwanted side reactions, depending on the other functional groups present in your molecule. A mild base like sodium bicarbonate is usually sufficient to neutralize trace acid and is a safer choice.

Q5: Are all acetals equally stable?

A: No, the stability of an acetal is influenced by its structure. Cyclic acetals, particularly those forming a six-membered ring (1,3-dioxanes), are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts.[10][11] This increased stability is due to thermodynamic and kinetic factors. The electronic properties of the substituents on the parent carbonyl compound also play a role; electron-donating groups can stabilize the carbocation intermediate formed during hydrolysis, thus increasing the rate of cleavage.[12]

Troubleshooting Guide: Unwanted Acetal Hydrolysis

If you are experiencing unintended deprotection of your acetal during workup, follow this troubleshooting guide.

Symptom Possible Cause Recommended Solution
Loss of acetal after aqueous workup Presence of acid in the workup solutions or unquenched acidic reaction components.- Avoid acidic washes: Do not use solutions like dilute HCl or NH₄Cl. - Neutralize with mild base: Perform a wash with saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution to ensure all acidic species are neutralized.[6][7] - Check pH: After the basic wash, you can test the pH of the aqueous layer to ensure it is neutral or slightly basic.[7]
Acetal is partially hydrolyzed Insufficient neutralization or exposure to mild acidity for a prolonged period.- Increase contact time with base: Gently agitate the biphasic mixture with the bicarbonate solution for a sufficient period to ensure complete neutralization. - Work efficiently: Minimize the time the acetal is in contact with any potentially acidic aqueous phase. - Use a buffer: In sensitive cases, consider using a buffered aqueous solution at a pH of 7-8 for the workup.
Product is an inseparable mixture of acetal and carbonyl The acetal is particularly acid-sensitive.- Choose a more robust acetal: If possible, use a more stable protecting group, such as a cyclic acetal derived from 1,3-propanediol.[10][11] - Non-aqueous workup: If the reaction allows, consider a non-aqueous workup where the reaction mixture is filtered through a plug of a solid basic material like silica (B1680970) gel or basic alumina (B75360) to remove acidic impurities.

Data Presentation

Table 1: Comparative Stability of Acetals to Acidic Hydrolysis

This table summarizes the relative stability of different acetal structures under acidic conditions. Half-life (t₁/₂) indicates the time required for 50% of the acetal to hydrolyze under the specified conditions. A longer half-life corresponds to greater stability.

Acetal TypeStructure ExamplepH ConditionHalf-life (t₁/₂)Relative Stability
Acyclic Acetal Benzaldehyde dimethyl acetalpH 5~4 hours[12]Least Stable
Five-Membered Cyclic Acetal (1,3-Dioxolane) Benzaldehyde ethylene (B1197577) acetalpH 5Significantly longer than acyclicMore Stable
Six-Membered Cyclic Acetal (1,3-Dioxane) Benzaldehyde propylene (B89431) acetalpH 5Longer than 1,3-dioxolaneMost Stable
Substituted Acetal p-Methoxybenzaldehyde acetalTFAToo fast to measure[13]Less Stable (electron-donating group)
Substituted Acetal p-(Trifluoromethyl)benzylidene acetalTFA~12.3 hours[12]More Stable (electron-withdrawing group)

Data is compiled from multiple sources and conditions may vary slightly between studies. The general trend of stability (cyclic > acyclic) is well-established.[10][11]

Experimental Protocols

Detailed Protocol for a Mild Basic Workup to Prevent Acetal Hydrolysis

This protocol describes a standard procedure for quenching a reaction and performing an extractive workup while preserving an acid-sensitive acetal.

1. Quenching the Reaction: a. Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, cool it in an ice bath. b. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction flask with stirring. Caution: If the reaction contains a significant amount of acid, CO₂ evolution will cause vigorous bubbling. Add the bicarbonate solution in small portions until gas evolution ceases.[7][8][9]

2. Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel of an appropriate size. b. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product completely. c. Gently swirl the separatory funnel before stoppering. Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.[7][9] d. Shake the funnel gently for 30-60 seconds, venting frequently. Allow the layers to separate completely. e. Drain the organic layer. If your organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer. f. Extract the aqueous layer again with the organic solvent (typically 1-2 more times) to ensure complete recovery of the product.

3. Washing the Combined Organic Layers: a. Combine all the organic extracts in the separatory funnel. b. Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer. c. Allow the layers to separate and then drain the organic layer into a clean, dry Erlenmeyer flask.

4. Drying and Solvent Removal: a. Add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)) to the organic solution. Swirl the flask and let it stand for at least 10-15 minutes. b. Filter the solution to remove the drying agent, washing the drying agent with a small amount of fresh organic solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can then be purified by an appropriate method (e.g., column chromatography, recrystallization).

Visualizations

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The following diagram illustrates the stepwise mechanism of acetal hydrolysis in the presence of an acid catalyst and water.

Acetal_Hydrolysis Acetal Acetal p1 Acetal->p1 ProtonatedAcetal Protonated Acetal p2 ProtonatedAcetal->p2 Oxocarbenium Oxocarbenium Ion + Alcohol p3 Oxocarbenium->p3 Hemiacetal_protonated Protonated Hemiacetal p4 Hemiacetal_protonated->p4 Hemiacetal Hemiacetal p5 Hemiacetal->p5 ProtonatedCarbonyl Protonated Carbonyl + Alcohol p6 ProtonatedCarbonyl->p6 Carbonyl Carbonyl Compound p1->ProtonatedAcetal + H⁺ p2->Oxocarbenium - ROH p3->Hemiacetal_protonated + H₂O p4->Hemiacetal - H⁺ p5->ProtonatedCarbonyl + H⁺ p6->Carbonyl - H⁺, - ROH

Caption: Acid-catalyzed hydrolysis of an acetal.

Troubleshooting Workflow for Preventing Acetal Hydrolysis

This flowchart provides a logical decision-making process for addressing issues with unwanted acetal deprotection during a reaction workup.

Troubleshooting_Workflow start Start: Acetal Hydrolysis Observed During Workup check_ph Was an acidic wash used? start->check_ph avoid_acid Action: Avoid acidic washes (e.g., HCl, NH₄Cl). Use neutral or basic washes. check_ph->avoid_acid Yes check_neutralization Was the reaction mixture acidic before workup? check_ph->check_neutralization No avoid_acid->check_neutralization bicarb_wash Action: Perform a thorough wash with saturated NaHCO₃ solution. check_neutralization->bicarb_wash Yes check_stability Is the acetal known to be highly acid-sensitive? check_neutralization->check_stability No bicarb_wash->check_stability nonaqueous_workup Alternative: Use a non-aqueous workup (e.g., filtration through basic alumina). bicarb_wash->nonaqueous_workup If still unstable change_acetal Solution: Consider using a more stable acetal (e.g., cyclic 1,3-dioxane). check_stability->change_acetal Yes end End: Acetal is stable. check_stability->end No change_acetal->end nonaqueous_workup->end

Caption: Troubleshooting workflow for acetal hydrolysis.

References

Technical Support Center: Purification of Volatile Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of volatile fragrance compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common challenges in purifying volatile fragrance compounds?

    • How can I prevent the thermal degradation of fragrance compounds during purification?

    • What is the best way to remove residual solvent from a highly volatile product?

    • How can I improve the separation of isomeric fragrance compounds?

    • What are "matrix effects" and how can I minimize them during extraction and purification?

  • Troubleshooting Guides

    • Troubleshooting Poor Recovery of Volatile Compounds

    • Troubleshooting Contamination Issues

    • Troubleshooting Inefficient Separation in Chromatography

  • Experimental Protocols

    • Protocol for Supercritical Fluid Extraction (SFE) of Volatile Compounds

    • Protocol for Liquid-Liquid Extraction (LLE) for Fragrance Compound Isolation

  • Data Presentation

    • Table 1: Comparison of Extraction Methods for Volatile Fragrance Compounds

    • Table 2: Supercritical Fluid Extraction (SFE) Parameters for Different Compound Classes

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying volatile fragrance compounds?

A1: The purification of volatile fragrance compounds presents several key challenges:

  • Thermal Instability: Many fragrance compounds are heat-sensitive and can degrade or rearrange at elevated temperatures, altering their scent profile.[1][2]

  • High Volatility: The inherent volatility of these compounds can lead to significant product loss during solvent removal and sample handling.[3][4]

  • Complex Matrices: Fragrance compounds are often found in complex mixtures, such as plant extracts or cosmetic formulations, which contain numerous other components that can interfere with purification.[5][6]

  • Isomer Separation: Many fragrance compounds exist as isomers with very similar physical and chemical properties, making their separation difficult with standard chromatographic techniques.[7][8]

  • Low Concentrations: Target fragrance compounds are often present in very low concentrations, requiring highly efficient extraction and concentration methods.[9]

Q2: How can I prevent the thermal degradation of fragrance compounds during purification?

A2: To minimize thermal degradation, it is crucial to use low-temperature purification techniques.[1] Consider the following methods:

  • Steam Distillation: This technique uses steam to vaporize volatile compounds at temperatures below their boiling points, which is gentler than traditional distillation.[10][11]

  • Vacuum Distillation/Molecular Distillation: By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at lower temperatures.[1][2] Molecular distillation is particularly suitable for thermally unstable molecules with high boiling points.[2][12]

  • Supercritical Fluid Extraction (SFE): This method often uses supercritical CO2 at low critical temperatures (around 31.1°C), which is ideal for extracting heat-sensitive compounds.[13][14]

  • Solvent Assisted Flavor Evaporation (SAFE): This is a specialized distillation technique performed under high vacuum at low temperatures (40-50°C) to prevent the degradation of labile compounds.[15]

Q3: What is the best way to remove residual solvent from a highly volatile product?

A3: Removing solvent without losing your volatile product is a common challenge.[3] Here are some tips:

  • Avoid High Vacuum: Do not use a high vacuum line for solvent removal as it can easily pull your volatile compound along with the solvent.[3]

  • Use a Kugelrohr or Short Path Distillation: These apparatuses are designed for distilling small quantities of volatile substances under reduced pressure with minimal travel distance for the vapor, reducing loss.[3]

  • Atmospheric Pressure Distillation: If the boiling point difference between your compound and the solvent is significant, a carefully controlled distillation at atmospheric pressure can be effective.[3]

  • Careful Rotary Evaporation: If using a rotovap, reduce the vacuum strength as much as possible and carefully control the bath temperature.[3] Chilling the receiving flask can also help to trap any volatilized product.

Q4: How can I improve the separation of isomeric fragrance compounds?

A4: Separating isomers, which often have nearly identical mass-to-charge ratios, is a significant challenge in fragrance analysis.[7]

  • Multidimensional Gas Chromatography (MDGC): This technique uses two columns with different stationary phases to provide enhanced separation of complex mixtures, including isomers.[9]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions based on their size and shape (collision cross-section) before they enter the mass spectrometer. This additional dimension of separation can effectively resolve isomers that are indistinguishable by MS alone.[7]

Q5: What are "matrix effects" and how can I minimize them during extraction and purification?

A5: Matrix effects refer to the interference from other components in the sample matrix (e.g., fats, emulsifiers, pigments in cosmetics) that can enhance or suppress the analytical signal of the target fragrance compounds, leading to inaccurate quantification.[16][17] To minimize matrix effects:

  • Effective Sample Preparation: Employ robust extraction and clean-up techniques to remove interfering substances.[6]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized with different solvent systems to selectively extract fragrance compounds while leaving behind interfering matrix components.[16]

  • Supercritical Fluid Extraction (SFE): The selectivity of SFE can be tuned by adjusting pressure and temperature to target specific compounds and minimize the co-extraction of matrix components.[18]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[16]

Troubleshooting Guides

Troubleshooting Poor Recovery of Volatile Compounds
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product after solvent removal (e.g., rotary evaporation) 1. Product is highly volatile and has co-evaporated with the solvent.[3] 2. Thermal degradation of the compound.1. Use a lower vacuum level and a colder bath temperature.[3] 2. Use a Kugelrohr or short-path distillation apparatus.[3] 3. Consider a gentler solvent removal technique like nitrogen blow-down at a controlled temperature. 4. Use a purification method that does not require high temperatures, such as SFE or SAFE.[14][15]
Low yield from extraction 1. Inefficient extraction solvent or parameters. 2. Matrix effects interfering with extraction.[18] 3. Degradation of compounds during extraction.1. Optimize the extraction solvent polarity and volume. For LLE, consider different solvent systems.[16] For SFE, adjust pressure, temperature, and consider adding a co-solvent.[19] 2. Perform a clean-up step after extraction to remove interfering matrix components.[20] 3. Use a milder extraction technique (e.g., SFE at low temperatures).[13]
Troubleshooting Contamination Issues
Symptom Possible Cause(s) Suggested Solution(s)
Presence of unknown peaks in GC-MS analysis 1. Contamination from solvents, glassware, or septa. 2. Carryover from previous injections.[21] 3. Cross-contamination when working with multiple volatile compounds on an inert gas line.[3]1. Use high-purity solvents and thoroughly clean all glassware. Bake out septa before use. 2. Implement a stringent cleaning protocol for the GC inlet and column between runs.[22] 3. When handling a highly volatile compound, remove other samples from the manifold and purge the line with inert gas afterward.[3]
Baseline instability or "ghost peaks" in chromatogram 1. Contaminated carrier gas. 2. Column bleed due to high temperatures or oxygen contamination.[22] 3. Contaminated injector liner.1. Ensure high-purity carrier gas and check gas purification traps.[22] 2. Condition the column properly and check for leaks in the system. Ensure the column's maximum temperature is not exceeded.[22] 3. Clean or replace the injector liner.[22]
Troubleshooting Inefficient Separation in Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of peaks (poor resolution) 1. Inappropriate column stationary phase for the analytes.[9] 2. Sub-optimal temperature program or carrier gas flow rate. 3. Isomeric compounds that are difficult to separate.[7]1. Select a column with a different polarity. 2. Optimize the GC oven temperature program (e.g., slower ramp rate) and carrier gas flow rate. 3. For isomers, consider using multidimensional GC (MDGC) or GC-IMS-MS for enhanced separation.[7][9]
Peak tailing or fronting 1. Active sites in the injector liner or column. 2. Column overloading.1. Use a deactivated liner and column. Consider derivatization of active compounds.[22] 2. Dilute the sample or inject a smaller volume.

Experimental Protocols

Protocol for Supercritical Fluid Extraction (SFE) of Volatile Compounds

This protocol provides a general methodology for the extraction of volatile fragrance compounds from a solid matrix (e.g., plant material) using supercritical CO₂.

1. Sample Preparation:

  • Grind the dried plant material to a consistent particle size to ensure efficient extraction.
  • Place a known amount of the ground material into the extraction vessel.

2. SFE System Setup:

  • Set the extraction vessel temperature (e.g., 40-60°C to prevent thermal degradation).[19]
  • Set the desired pressure (e.g., 100-350 bar). Higher pressures generally increase solvent density and solvating power.[19]
  • If required, introduce a polar co-solvent (e.g., ethanol) to the CO₂ stream to enhance the extraction of more polar fragrance compounds.[19]
  • Set the CO₂ flow rate.

3. Extraction:

  • Pump liquid CO₂ through a chiller to bring it to the desired temperature and pressure to reach a supercritical state.
  • Allow the supercritical CO₂ (with co-solvent, if used) to flow through the extraction vessel containing the sample.
  • The supercritical fluid dissolves the volatile fragrance compounds from the matrix.

4. Collection:

  • The extract-laden supercritical fluid passes through a back-pressure regulator, where the pressure is reduced.
  • As the pressure drops, the CO₂ returns to a gaseous state, losing its solvating power.
  • The extracted fragrance compounds precipitate out and are collected in a separator vessel.
  • The CO₂ gas can be vented or recycled.

5. Analysis:

  • Analyze the collected extract using techniques like GC-MS to identify and quantify the volatile compounds.

Protocol for Liquid-Liquid Extraction (LLE) for Fragrance Compound Isolation

This protocol outlines a general procedure for extracting fragrance allergens from a cosmetic matrix.[16]

1. Sample Preparation:

  • Weigh a precise amount of the cosmetic sample (e.g., 1 gram of lotion) into a centrifuge tube.
  • Add an internal standard solution.

2. Extraction:

  • Add a suitable extraction solvent system. A methyl tert-butyl ether/water system has shown good recovery rates for many fragrance allergens.[16]
  • Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.
  • Centrifuge the sample to separate the organic and aqueous layers.

3. Clean-up and Drying:

  • Carefully transfer the organic layer (containing the extracted fragrance compounds) to a clean tube.
  • Add an anhydrous drying agent, such as sodium sulfate, to remove any residual water.[16]
  • Vortex briefly and allow it to sit for a few minutes.

4. Concentration:

  • Filter or decant the dried organic extract into a new tube.
  • Gently evaporate the solvent under a stream of nitrogen to concentrate the extract to a final volume.

5. Analysis:

  • Analyze the concentrated extract by GC-MS for the identification and quantification of the target fragrance compounds.

Data Presentation

Table 1: Comparison of Extraction Methods for Volatile Fragrance Compounds
Extraction Method Principle Advantages Disadvantages Best Suited For
Steam Distillation Volatilization of compounds with steam at temperatures below their boiling point.[10]Well-established, relatively inexpensive.Not suitable for heat-sensitive compounds; can cause hydrolysis of some esters.[5]Stable, high-boiling point compounds from plant material.
Solvent Extraction Use of a solvent (e.g., hexane, ethanol) to dissolve the fragrance compounds.High yield, suitable for compounds that cannot be distilled.Residual solvent may remain in the extract; loss of some top notes.[11]Delicate flowers (e.g., jasmine, tuberose).[10]
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO₂) as the solvent.[13]Low extraction temperatures preserve delicate compounds; solvent-free extract; tunable selectivity.[14][23]High initial equipment cost; less efficient for highly polar compounds without a co-solvent.[14][19]Thermally labile compounds; producing high-quality, pure extracts.
Solid-Phase Microextraction (SPME) Adsorption of volatile compounds onto a coated fiber, followed by thermal desorption into a GC.[24]Solvent-free, simple, sensitive, good for headspace analysis.Fiber has a limited lifetime; potential for competitive adsorption.[24]Trace analysis of volatiles in headspace or liquid samples.
Table 2: Supercritical Fluid Extraction (SFE) Parameters for Different Compound Classes
Compound Class Typical Pressure Range (bar) Typical Temperature Range (°C) Co-solvent Rationale
Non-polar (e.g., Terpenes) 100 - 20040 - 50Not usually requiredSupercritical CO₂ is non-polar and effectively dissolves these compounds at lower pressures.[13]
Moderately Polar (e.g., Esters, Alcohols) 200 - 35050 - 602-5% EthanolHigher pressure increases CO₂ density and solvating power. A small amount of co-solvent enhances polarity.[19]
Polar (e.g., Phenols) 300 - 45060 - 705-10% Ethanol or MethanolRequires higher pressures and a greater percentage of polar co-solvent to increase the polarity of the supercritical fluid.[19]

Mandatory Visualizations

Experimental Workflows and Logical Relationships

Caption: Supercritical Fluid Extraction (SFE) Workflow.

troubleshooting_logic cluster_method Method Optimization cluster_column Column Issues cluster_advanced Advanced Techniques (for Isomers) start Poor Peak Resolution in GC temp Optimize Temperature Program start->temp Check Method phase Change Column Phase start->phase Check Column mdgc Use Multidimensional GC (MDGC) start->mdgc Isomers Suspected flow Adjust Carrier Gas Flow temp->flow end Resolution Improved flow->end degrade Check for Column Degradation phase->degrade degrade->end ims Use GC-IMS-MS mdgc->ims ims->end

Caption: Troubleshooting Logic for Poor GC Peak Resolution.

References

How to remove residual acid catalyst from acetal reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual acid catalysts from acetal (B89532) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the residual acid catalyst after an acetal formation reaction?

A1: Residual acid catalyst must be removed because acetal formation is a reversible reaction.[1] The presence of acid, especially in the presence of water introduced during workup, can catalyze the hydrolysis of the newly formed acetal back to the starting aldehyde or ketone and alcohol, thereby reducing the product yield.[2] Complete removal of the acid catalyst is essential to ensure the stability and isolation of the desired acetal product.

Q2: What are the primary methods for removing homogeneous acid catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄)?

A2: The most common methods for removing homogeneous acid catalysts are:

  • Neutralization: Adding a weak base to the reaction mixture to quench the acid.[2]

  • Aqueous Extraction: Washing the organic reaction mixture with a basic aqueous solution to partition the acid salt into the aqueous layer.

  • Column Chromatography: Purifying the product and removing the catalyst simultaneously on a solid stationary phase like silica (B1680970) gel or alumina (B75360).[3]

Q3: Are there alternative catalysts that simplify the removal process?

A3: Yes, using solid acid catalysts, such as Amberlyst-15 resin or montmorillonite (B579905) K-10 clay, simplifies catalyst removal significantly.[2][4] These heterogeneous catalysts are insoluble in the reaction mixture and can be easily removed by simple filtration after the reaction is complete, often eliminating the need for a separate neutralization or extraction step.[4]

Q4: My acetal is sensitive to hydrolysis. What precautions should I take during purification?

A4: For acid-sensitive acetals, it is critical to avoid acidic conditions during workup and purification.

  • Neutralization: Ensure complete neutralization of the acid catalyst before any aqueous workup.

  • Column Chromatography: Silica gel is naturally acidic and can cause hydrolysis of sensitive acetals. To mitigate this, the silica gel can be deactivated by pre-flushing the column with a solvent mixture containing a small amount of a tertiary amine, such as 1-3% triethylamine, in the eluent. Alternatively, a less acidic stationary phase like neutral or basic alumina can be used.

Troubleshooting Guides

Problem 1: Low product yield after aqueous workup.
Possible CauseRecommended Solution
Incomplete neutralization of the acid catalyst. Before adding water or any aqueous solution, ensure the reaction mixture is fully neutralized. You can test the pH of a small aqueous wash to confirm it is neutral or slightly basic. Use a sufficient amount of a weak base like saturated sodium bicarbonate solution for the neutralization step.[2]
Acetal hydrolysis during extraction. Minimize the contact time of the organic layer with the aqueous phase. If the acetal is particularly sensitive, consider using a non-aqueous workup if possible, or use a saturated brine solution to "salt out" the organic product and reduce its solubility in the aqueous layer.
Product loss due to solubility in the aqueous layer. For more polar acetals, multiple extractions with an organic solvent are necessary to recover the product from the aqueous layer. Using a brine wash can also help to decrease the solubility of the organic product in the aqueous phase.
Problem 2: Difficulty in separating the organic and aqueous layers during extraction (emulsion formation).
Possible CauseRecommended Solution
Formation of soaps or surfactants. This can occur if the reaction mixture contains basic nitrogen functionalities that can act as surfactants. Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous layer. Allowing the separatory funnel to stand for an extended period can also aid in layer separation.
High concentration of reagents or byproducts. Diluting the mixture with more organic solvent and/or water can sometimes resolve the emulsion. Filtering the entire mixture through a pad of Celite® can also be an effective method to break up emulsions.
Problem 3: Product decomposition during column chromatography on silica gel.
Possible CauseRecommended Solution
Acidity of silica gel. As mentioned in the FAQs, silica gel is acidic and can cause the hydrolysis of acid-sensitive acetals. Deactivate the silica gel by preparing the slurry and packing the column with an eluent containing 1-3% triethylamine.[5]
Prolonged contact time on the column. Run the column with slightly higher polarity eluent to speed up the elution of the product, but be mindful of maintaining good separation from impurities. Flash chromatography is generally preferred over gravity chromatography to minimize the residence time of the compound on the stationary phase.

Quantitative Data Summary

Table 1: Comparison of Common Weak Bases for Neutralization

Neutralizing AgentTypical AmountReaction TimeComments
Saturated Sodium Bicarbonate (NaHCO₃) Solution Added until effervescence ceases5-15 minutesA mild and effective base. The formation of CO₂ gas indicates neutralization is occurring.[2]
10% Sodium Carbonate (Na₂CO₃) Solution Added until the aqueous layer is basic (pH > 8)5-10 minutesA stronger base than sodium bicarbonate; may be more effective for neutralizing stronger acids.
Triethylamine (Et₃N) 1.5-2.0 equivalents relative to the acid catalyst5-15 minutesAn organic-soluble base that can be added directly to the reaction mixture. The resulting triethylammonium (B8662869) salt is often water-soluble and can be removed by an aqueous wash.

Table 2: Typical Product Recovery Yields for Different Purification Methods

Purification MethodAcetal TypeTypical Recovery YieldReference
Filtration (Solid Acid Catalyst) Glycerol Acetal with Benzaldehyde (using Amberlyst-36)Up to 94%[1]
Aqueous Extraction followed by Evaporation Various acetals70-90% (highly dependent on acetal polarity and water solubility)General laboratory observation
Column Chromatography 1,1-dibutoxybutane74%[3]
Hindered tertiary amide-containing acetal99% (after simple workup, no chromatography needed)[6]

Experimental Protocols

Protocol 1: Neutralization and Aqueous Extraction
  • Cool the Reaction Mixture: After the acetal formation is complete (monitored by TLC or GC), cool the reaction mixture to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate while stirring. Continue adding the solution until the effervescence of CO₂ gas ceases. This indicates that the acid catalyst has been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like methanol, add an immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether and water. Shake the funnel vigorously, venting frequently to release any pressure.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Wash Organic Layer: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude acetal.

Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel
  • Prepare the Eluent: Choose an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation of your acetal from impurities on a TLC plate. To this eluent, add 1-3% triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent and pack the chromatography column.

  • Equilibrate the Column: Flush the packed column with several column volumes of the eluent to ensure the entire silica bed is deactivated.

  • Load the Sample: Dissolve the crude acetal in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elute and Collect Fractions: Elute the column with the prepared eluent and collect fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure acetal.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified acetal.

Protocol 3: Removal of a Solid Acid Catalyst
  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a funnel with filter paper to separate the solid acid catalyst (e.g., Amberlyst-15) from the solution containing the product.

  • Wash the Catalyst: Wash the collected catalyst on the filter with a small amount of the reaction solvent to recover any adsorbed product. The catalyst can often be regenerated and reused.[7]

  • Concentrate the Filtrate: Combine the initial filtrate and the washings. Remove the solvent under reduced pressure to obtain the crude acetal, which can then be further purified if necessary.

Visualization of the Decision-Making Process

Catalyst_Removal_Workflow Decision Workflow for Acid Catalyst Removal start Acetal Reaction Complete catalyst_type What type of acid catalyst was used? start->catalyst_type homogeneous Homogeneous (e.g., p-TSA, H₂SO₄) catalyst_type->homogeneous Homogeneous heterogeneous Heterogeneous (e.g., Amberlyst-15) catalyst_type->heterogeneous Heterogeneous neutralize Neutralize with weak base (e.g., NaHCO₃) homogeneous->neutralize filtration Remove catalyst by filtration heterogeneous->filtration purity_check Is the purity sufficient? filtration->purity_check workup Perform aqueous workup (extraction) neutralize->workup workup->purity_check end Isolated Acetal purity_check->end Yes chromatography Purify by column chromatography purity_check->chromatography No acid_sensitive Is the acetal acid-sensitive? chromatography->acid_sensitive deactivate_silica Use deactivated silica gel (add Et₃N to eluent) or alumina acid_sensitive->deactivate_silica Yes standard_chromatography Use standard silica gel chromatography acid_sensitive->standard_chromatography No deactivate_silica->end standard_chromatography->end

Caption: Decision workflow for selecting the appropriate acid catalyst removal method.

References

Technical Support Center: Long-Term Storage Solutions for Reactive Aroma Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage of reactive aroma chemicals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the storage and handling of reactive aroma chemicals.

Q1: My citrus-scented compound (containing limonene) has developed a harsh, unpleasant odor. What is the cause and how can I prevent this?

A: This is a classic sign of oxidation . Limonene (B3431351), a common terpene in citrus aromas, is highly susceptible to auto-oxidation when exposed to air.[1] The double bonds in the limonene molecule react with oxygen to form hydroperoxides, which are unstable and can degrade into various off-odor compounds like carvone (B1668592) and limonene oxide.[1][2]

  • Prevention:

    • Inert Atmosphere: Before sealing, flush the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

    • Antioxidants: Add a scavenger antioxidant such as Butylated Hydroxytoluene (BHT) or Vitamin E (tocopherol) to the chemical.

    • Storage Conditions: Store in a cool, dark place in a tightly sealed, airtight container.[1]

Q2: A fragrance containing vanillin (B372448) has turned brown over time. Is it still usable?

A: The discoloration of vanillin-containing products is a well-documented issue, primarily caused by oxidation.[3] Vanillin, a phenolic aldehyde, is prone to forming highly colored compounds, a process accelerated by light and alkaline conditions.[4] While a color change indicates chemical alteration, the fragrance may still be olfactorily acceptable, although its character might be slightly modified.[3]

  • Troubleshooting & Prevention:

    • pH Control: Maintain a slightly acidic to neutral pH if the application allows.

    • Chelating Agents: If trace metal contamination is suspected (which can catalyze oxidation), consider the use of a chelating agent like EDTA.

    • Light Protection: Always store in amber or opaque containers to protect from light.[3]

    • Stabilizers: For certain applications, vanilla color stabilizers can be used to delay, but not entirely prevent, discoloration.[3]

Q3: My floral ester-based aroma has weakened and developed a sour, vinegar-like note. What happened?

A: This suggests that the ester has undergone hydrolysis . Esters can be broken down into their constituent carboxylic acid and alcohol in the presence of water.[5] The resulting carboxylic acid (e.g., acetic acid, which smells like vinegar) can impart a sour off-odor. This reaction can be catalyzed by both acids and bases.[5][6]

  • Prevention:

    • Moisture Control: Use anhydrous storage conditions. Ensure containers are dry before filling and are sealed tightly to prevent moisture ingress. For highly sensitive materials, consider storing over a desiccant.

    • pH Neutrality: Avoid storage in acidic or basic conditions if possible, as these will catalyze the hydrolysis reaction.

Q4: An aldehyde-rich compound (e.g., citral (B94496), cinnamaldehyde) has thickened and lost its characteristic odor. What is the likely cause?

A: This is likely due to polymerization . Aldehydes, particularly α,β-unsaturated aldehydes like cinnamaldehyde (B126680), can undergo self-condensation or polymerization reactions to form larger molecules.[7] This results in an increase in viscosity and a loss of the volatile, odorous monomer. These reactions can be catalyzed by trace amounts of acid or base.

  • Troubleshooting & Prevention:

    • Purity: Ensure the chemical is free from acidic or basic impurities that could initiate polymerization.

    • Temperature Control: While counterintuitive for many chemicals, some aldehydes polymerize more readily at colder temperatures. Therefore, storage at a controlled, cool room temperature is often recommended over refrigeration.

    • Inhibitors: For bulk storage, small amounts of polymerization inhibitors may be added by the manufacturer.

Q5: My fragrance containing indole (B1671886) has developed a pinkish or reddish hue. Why is this happening?

A: Indole and its derivatives are known to cause discoloration, often developing a pink, red, or brownish color over time, especially when exposed to light and air.[8][9] This is due to oxidative processes. The presence of other ingredients, such as vanillin or certain aldehydes, can also contribute to the formation of colored complexes.[8]

  • Prevention:

    • Light Protection: Strict exclusion of light is critical. Use opaque containers and store in darkness.

    • Antioxidants & UV Absorbers: The use of antioxidants and UV absorbers in the formulation can help mitigate this discoloration.

    • Formulation Considerations: Be mindful of interactions with other reactive ingredients. For example, the formation of Schiff bases with aldehydes can sometimes lead to color changes.

Data on Aroma Chemical Stability

The stability of reactive aroma chemicals is influenced by temperature, pH, and exposure to oxygen. Below are tables summarizing the degradation kinetics for representative compounds.

Table 1: Hydrolysis Rate Constants of Selected Aroma Esters

EsterAcid-Catalyzed Rate Constant (kA) (M⁻¹s⁻¹)Base-Catalyzed Rate Constant (kB) (M⁻¹s⁻¹)Neutral Hydrolysis Rate Constant (kN) (s⁻¹)
Ethyl acetate1.1 x 10⁻⁴1.9 x 10⁻¹3.2 x 10⁻¹⁰
Isoamyl acetate5.9 x 10⁻⁵1.2 x 10⁻¹2.0 x 10⁻¹⁰
Benzyl acetate4.5 x 10⁻⁵1.5 x 10⁻¹2.5 x 10⁻¹⁰
Methyl salicylate1.3 x 10⁻⁵2.4 x 10⁻²1.0 x 10⁻¹⁰

Data adapted from studies on ester hydrolysis kinetics.[8] Rate constants are approximate and can vary with specific conditions.

Table 2: Temperature Dependence of Cinnamaldehyde Oxidation

Temperature (K)Reaction Rate Constant (k) (mol⁻¹ L s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
3080.002518.57
3180.003418.57
3280.004518.57
3380.005818.57

Data derived from studies on the oxidation kinetics of cinnamaldehyde.[10] The low activation energy indicates that cinnamaldehyde is susceptible to oxidation even at moderate temperatures.

Key Degradation Pathways

Understanding the chemical reactions that lead to the degradation of aroma chemicals is crucial for developing effective storage strategies.

Ester Hydrolysis (Acid and Base Catalyzed)

Esters can be hydrolyzed back to a carboxylic acid and an alcohol under both acidic and basic conditions. The base-catalyzed reaction, also known as saponification, is irreversible.[4][11]

Ester_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H⁺ Protonated_Ester->Ester_A - H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Tetrahedral_Intermediate_A->Protonated_Ester - H₂O Carboxylic_Acid_A Carboxylic Acid Tetrahedral_Intermediate_A->Carboxylic_Acid_A - H⁺ Alcohol_A Alcohol Tetrahedral_Intermediate_A->Alcohol_A Carboxylic_Acid_A->Tetrahedral_Intermediate_A + H⁺ Ester_B Ester Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ Carboxylic_Acid_B Carboxylic Acid Tetrahedral_Intermediate_B->Carboxylic_Acid_B Alcohol_B Alcohol Tetrahedral_Intermediate_B->Alcohol_B Carboxylate Carboxylate Anion Carboxylic_Acid_B->Carboxylate + OH⁻

Diagram of acid and base-catalyzed ester hydrolysis pathways.
Oxidation of Limonene

The oxidation of limonene is a radical chain reaction that proceeds through the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products.

Limonene_Oxidation Limonene Limonene Limonene_Radical Limonene Radical Limonene->Limonene_Radical Initiation (Light, Heat) Oxygen O₂ (Air) Peroxy_Radical Peroxy Radical Limonene_Radical->Peroxy_Radical + O₂ Limonene_Hydroperoxide Limonene Hydroperoxide Peroxy_Radical->Limonene_Hydroperoxide + Limonene Secondary_Products Secondary Oxidation Products (Carvone, Limonene Oxide, etc.) Limonene_Hydroperoxide->Secondary_Products Decomposition

Simplified pathway for the auto-oxidation of limonene.
Degradation of Citral

Citral, a key component of lemon and lemongrass aromas, is unstable in acidic conditions and can undergo cyclization and oxidation to form off-flavor compounds like p-cymene (B1678584) and p-methylacetophenone.[12][13]

Citral_Degradation Citral Citral Cyclization Cyclization Intermediate Citral->Cyclization Acidic Conditions (H⁺) Oxidation Oxidation Cyclization->Oxidation Off_Flavors Off-Flavor Products (p-cymene, p-methylacetophenone) Oxidation->Off_Flavors

Logical flow of acid-catalyzed degradation of citral.

Experimental Protocols

Protocol for Accelerated Stability Testing

Accelerated stability testing is used to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[14]

  • Sample Preparation:

    • Prepare multiple identical samples of the aroma chemical in the desired solvent or product base.

    • Package each sample in the final intended container type (e.g., amber glass vials with screw caps).

    • Prepare a control sample to be stored at ideal conditions (e.g., 5°C in the dark).

  • Storage Conditions:

    • Place samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C) and controlled humidity (e.g., 75% RH).

    • For photostability testing, expose samples to a controlled light source that mimics UV and visible light exposure.

  • Testing Intervals:

    • Pull samples from the stability chambers at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • Visual Assessment: Note any changes in color, clarity, or phase separation.

    • Sensory Evaluation: Conduct olfactory analysis to detect any changes in the aroma profile (see Sensory Evaluation Protocol).

    • Chromatographic Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and any degradation products (see GC-MS Protocol).

Protocol for GC-MS Analysis of Aroma Chemical Degradation

GC-MS is a powerful technique for separating, identifying, and quantifying volatile compounds in a mixture.[15][16]

  • Sample Preparation:

    • Accurately dilute a small aliquot of the aged aroma chemical sample in a suitable solvent (e.g., ethanol, hexane) to a concentration within the calibrated range of the instrument.

    • Add an internal standard to the diluted sample for accurate quantification.

  • GC-MS Instrument Parameters (Example for Terpene Analysis):

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp at 5°C/min to 150°C.

      • Ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Identify the parent aroma chemical and any new peaks that appear in the chromatogram of the aged sample compared to the control.

    • Use the MS library (e.g., NIST) to tentatively identify degradation products.

    • Quantify the decrease in the parent compound and the increase in degradation products over time using the internal standard for calibration.

Protocol for Sensory Evaluation of Stored Aroma Chemicals

Sensory evaluation is critical to determine if chemical changes have resulted in a perceivable difference in odor.[17][18]

  • Panelist Selection:

    • Use a panel of trained individuals with demonstrated ability to detect and describe aroma nuances.

  • Sample Preparation:

    • Prepare smelling strips by dipping them into the aged sample and the control sample.

    • Label the strips with random, three-digit codes to blind the panelists.

  • Evaluation Procedure:

    • Present the coded smelling strips to the panelists in a well-ventilated, odor-free room.

    • Ask panelists to evaluate and describe the odor profile of each sample, noting any differences in intensity, character, and the presence of off-odors.

    • A triangle test can be used, where panelists are given three samples (two are the same, one is different) and asked to identify the odd one out.

  • Data Analysis:

    • Compile the descriptions and results from the panelists.

    • Statistically analyze the data from triangle tests to determine if a significant difference is perceivable.

    • Correlate the sensory data with the analytical data from GC-MS to link specific chemical changes to changes in aroma.

References

Technical Support Center: Minimizing Off-Notes Due to Acetal Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals identify, manage, and prevent the formation of acetals in flavor compounds, which can lead to undesirable off-notes.

Frequently Asked Questions (FAQs)

Q1: What is acetal (B89532) formation and why does it cause off-notes in my flavor compound experiments?

A1: Acetal formation is a chemical reaction between a carbonyl compound (an aldehyde or ketone, which are often key components of flavors) and an alcohol in the presence of an acid catalyst.[1][2] This reaction creates a new chemical entity called an acetal and a molecule of water.[3][4][5] The process is problematic for flavor integrity because it depletes the original, desired carbonyl compound, leading to a weakened or altered flavor profile.[1] Furthermore, the newly formed acetal may possess its own distinct and often undesirable aroma, contributing to what is perceived as an "off-note".[1]

Q2: What are the key factors that promote acetal formation?

A2: Acetal formation is an equilibrium reaction influenced by several factors.[1] The reaction is catalyzed by acid; therefore, the presence of acidic ingredients will accelerate acetal formation.[1][2][5] The choice of solvent is critical; highly reactive solvents like propylene (B89431) glycol (PG) promote acetal formation more readily than ethanol (B145695), while inert solvents like medium-chain triglycerides (MCT) show the least reactivity.[1] The reaction also produces water, so anhydrous (water-free) conditions will shift the chemical equilibrium in favor of producing more acetals.[1][5] Conversely, the presence of water can slow down or reverse the reaction.[1]

Q3: How can I quickly assess if acetal formation is the cause of the off-notes I'm observing?

A3: A primary assessment involves reviewing your formulation. If it contains a carbonyl compound (e.g., vanillin, benzaldehyde (B42025), citral), an alcohol-based solvent (e.g., ethanol, propylene glycol), and is acidic, acetal formation is a likely cause.[1][3] The most definitive method for confirmation is chemical analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to identify and quantify the presence of specific acetals in your sample, confirming the reaction has occurred.[3][6] Many acetals are not available in commercial mass spectra databases, which can make identification more complex.[3][6]

Q4: Which solvents are most and least likely to cause acetal formation?

A4: The choice of solvent has a significant impact on the stability of carbonyl compounds.[1]

  • Most Reactive: Propylene glycol (PG) is highly reactive and leads to the most substantial loss of carbonyl compounds to acetal formation.[1]

  • Moderately Reactive: Ethanol is a common flavor solvent that will also react with carbonyls to form acetals, though typically to a lesser extent than PG.[1]

  • Least Reactive (Most Stable): Medium-chain triglycerides (MCT) are an unreactive solvent choice and provide the highest retention of carbonyl compounds.[1]

Q5: What is the role of pH and water in minimizing acetal formation?

A5: Both pH and water content are critical for controlling acetal formation. The reaction is acid-catalyzed, meaning lower pH (acidic conditions) will accelerate the reaction rate.[1][7] Maintaining a neutral pH can help, as acetals are more stable and the formation reaction is less favorable.[3] Water is a product of the reaction, and its presence can shift the equilibrium back towards the original reactants (the carbonyl and alcohol), inhibiting acetal formation.[1][5] For instance, using 95% ethanol (which contains 5% water) results in greater stability of carbonyls compared to using anhydrous ethanol.[1]

Troubleshooting Guides

Problem: Unexpected off-notes or significant loss of target flavor intensity is observed in a liquid formulation after a period of storage.

This guide provides a logical workflow to diagnose and address potential acetal formation.

G start Off-Note or Flavor Loss Detected review 1. Review Formulation: - Carbonyl compound present? - Alcohol solvent (PG, Ethanol) used? - Acidic components present? start->review analyze 2. Chemical Analysis (GC-MS) to detect and quantify acetals review->analyze Yes to all no_acetal Other degradation pathways (e.g., Oxidation) are likely. Investigate accordingly. review->no_acetal No confirm Acetal Formation Confirmed? analyze->confirm mitigate 3. Implement Mitigation Strategy confirm->mitigate Yes confirm->no_acetal No end Optimized Formulation Achieved mitigate->end

Caption: Troubleshooting workflow for identifying acetal formation.

Data Presentation: Impact of Formulation on Carbonyl Stability

The following tables summarize quantitative data from stability studies, illustrating the impact of solvent choice and water content on the degradation of key flavor aldehydes.

Table 1: Effect of Solvent on Carbonyl Compound Retention

This table shows the percentage of benzaldehyde and citral (B94496) remaining after 36 days of storage at 35°C in different acidified solvents.

Carbonyl CompoundPropylene Glycol (PG)Anhydrous EthanolMedium-Chain Triglycerides (MCT)
Benzaldehyde 0%~20%~95%
Citral 0%~5%~90%
Data synthesized from studies demonstrating the high reactivity of PG and the stability offered by MCT.[1]

Table 2: Effect of Water on Benzaldehyde Retention in Ethanol

This table compares the loss of benzaldehyde in anhydrous (water-free) ethanol versus 95% ethanol (containing 5% water) after 36 days at 35°C.

SolventBenzaldehyde Remaining
Anhydrous Ethanol ~20%
95% Ethanol ~55%
Data highlights how the presence of water inhibits acetal formation and improves flavor stability.[1]

Key Experimental Protocols

Protocol 1: Detection of Acetals in Flavor Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the identification of acetal formation artifacts.

1. Objective: To qualitatively and quantitatively analyze a liquid flavor sample for the presence of acetals formed from the reaction of carbonyl compounds with alcohol solvents.

2. Materials & Equipment:

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Autosampler

  • S/SL injector

  • Helium (carrier gas)

  • Appropriate GC column (e.g., Restek Vms 20 m x 0.8 mm x 1 µm)[3]

  • Sample vials

  • Microliter syringe

3. Sample Preparation:

  • No derivatization is required for many acetals, but a derivatization step using an agent like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) may be necessary for certain carbonyls to improve detection.[8][9]

  • Dilute the flavor sample in a suitable, non-reactive solvent if necessary to bring concentrations within the instrument's linear range.

  • For headspace analysis, place a measured amount of the sample in a headspace vial and incubate under defined conditions before injection.[3]

4. GC-MS Parameters (Example):

  • Injector: Split ratio 200:1, Temperature: 230°C[3]

  • Injection Volume: 0.5 µL[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[3]

  • Oven Program: 50°C hold for 3 min, then ramp at 10°C/min to 250°C, hold for 6 min[3]

  • MS Detector: Operated at 70 eV, Scan mode from 26-250 amu[3]

5. Data Analysis:

  • Identify peaks in the chromatogram corresponding to the parent carbonyl compounds and potential acetal products.

  • Confirm the identity of acetals by comparing their mass spectra against known standards or library databases (e.g., NIST, Wiley).[3] Note that many acetal mass spectra are not available in commercial databases, requiring synthesis of standards or interpretation of fragmentation patterns for identification.[3][6]

  • Quantify the compounds by integrating the peak areas and comparing them against a calibration curve generated from analytical standards.

Visual Guides: Mechanisms and Influencing Factors

G carbonyl Carbonyl (Aldehyde/Ketone) hemiacetal Hemiacetal (Unstable Intermediate) carbonyl->hemiacetal alcohol1 Alcohol (R'-OH) (e.g., Ethanol, PG) alcohol1->hemiacetal hemiacetal->carbonyl Reversible hemiacetal->alcohol1 Reversible acetal Acetal (Stable, potential off-note) hemiacetal->acetal alcohol2 Alcohol (R'-OH) alcohol2->acetal acetal->hemiacetal Reversible acetal->alcohol2 Reversible water Water (H₂O) minus_water - H₂O acetal->minus_water Formation releases water h_plus1 H⁺ (Acid Catalyst) h_plus1->hemiacetal h_plus2 H⁺ (Acid Catalyst) h_plus2->acetal G equilibrium Carbonyl <=> Acetal Equilibrium water Presence of Water equilibrium->water Shifts Left neutral_ph Neutral pH equilibrium->neutral_ph Shifts Left inert_solvent Inert Solvents (e.g., MCT) equilibrium->inert_solvent Shifts Left acid Acidic Conditions (Low pH) acid->equilibrium Shifts Right anhydrous Anhydrous Conditions (Low Water) anhydrous->equilibrium Shifts Right reactive_solvent Reactive Solvents (e.g., Propylene Glycol) reactive_solvent->equilibrium Shifts Right

References

Validation & Comparative

A Comparative Analysis of Ethyl Phenethyl Acetal and Phenylacetaldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers

Guide Published: December 9, 2025

This guide provides a detailed comparison of ethyl phenethyl acetal (B89532) and phenylacetaldehyde (B1677652) diethyl acetal, two aldehyde derivatives with significant applications in the fragrance and flavor industries. While both compounds are acetals derived from structurally related aldehydes and share the same molecular formula, their distinct structures lead to differences in physical properties, stability, and organoleptic profiles. This document outlines their key characteristics, supported by available data, to assist researchers and product development professionals in selecting the appropriate compound for their specific application.

The primary distinction lies in their parent aldehyde and alcohol moieties. Ethyl phenethyl acetal, also known as acetaldehyde (B116499) this compound, is a mixed acetal of acetaldehyde, formed with ethanol (B145695) and phenethyl alcohol. In contrast, phenylacetaldehyde diethyl acetal is a symmetrical acetal formed from phenylacetaldehyde and two equivalents of ethanol. This structural difference is fundamental to their varying properties and performance.

Chemical and Physical Properties

A summary of the key quantitative data for both acetals is presented below. These properties are critical for predicting their behavior in various formulations and under different processing conditions.

PropertyThis compoundPhenylacetaldehyde Diethyl Acetal
IUPAC Name 1-Ethoxy-1-(2-phenylethoxy)ethane[1]1,1-Diethoxy-2-phenylethane
Synonyms Acetaldehyde this compound, Hyacinth Body, Verotyl[2](2,2-Diethoxyethyl)benzene[3]
CAS Number 2556-10-7[4]6314-97-2[5]
Molecular Formula C₁₂H₁₈O₂[1][4]C₁₂H₁₈O₂[5][6]
Molecular Weight 194.27 g/mol [1][4]194.27 g/mol [5][6]
Appearance Colorless to light yellow liquid[4]Colorless liquid
Boiling Point Not specified237-238 °C @ 760 mmHg[6]
Density 0.953 - 0.961 g/cm³ @ 25°C[7]~1.004 g/mL @ 25°C
Refractive Index 1.478 - 1.483 @ 20°C[7]~1.493 @ 20°C
Flash Point >100 °C (>212 °F)[7]89 °C (192.2 °F)
Solubility Insoluble in water[8]Insoluble in water
Stability Good chemical stability[7]Stable in alkalis[8]

Synthesis and Experimental Protocols

Acetals are synthesized by the acid-catalyzed reaction of an aldehyde with an alcohol. The reaction is an equilibrium process, and to achieve high yields, water, a byproduct, is typically removed. Phenylacetaldehyde diethyl acetal is formed by reacting phenylacetaldehyde with an excess of ethanol. The synthesis of this compound is more complex as it is a mixed acetal, requiring controlled reaction of acetaldehyde with both ethanol and phenethyl alcohol.

General Experimental Workflow for Acetal Synthesis

The following diagram illustrates a typical workflow for the laboratory synthesis of acetals, a process often referred to as Fischer acetalization.

G A Reactant Mixing (Aldehyde, Alcohol(s)) B Acid Catalyst Addition (e.g., PTSA, H₂SO₄) A->B C Reaction Under Reflux (with water removal via Dean-Stark trap) B->C D Reaction Quenching (e.g., NaHCO₃ solution) C->D E Phase Separation & Organic Layer Extraction D->E F Drying & Solvent Removal (e.g., MgSO₄, Rotary Evaporation) E->F G Purification (Vacuum Distillation) F->G H Product Analysis (GC-MS, NMR) G->H

General workflow for acid-catalyzed acetal synthesis.
Representative Experimental Protocol: Synthesis of Phenylacetaldehyde Diethyl Acetal

This protocol is a representative method for the synthesis of a phenylacetaldehyde acetal and is adapted from procedures for similar compounds[9][10].

  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reactant Charging: To the flask, add phenylacetaldehyde (1.0 eq), absolute ethanol (3.0 eq), and a suitable solvent such as toluene (B28343) (approx. 2 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approx. 0.02 eq).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by tracking water formation and via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield the pure phenylacetaldehyde diethyl acetal.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and GC-Mass Spectrometry[6].

Comparative Performance and Applications

The primary application for both acetals is as fragrance ingredients in perfumes, personal care items, and fabric care products. Their utility stems from being more stable alternatives to the parent aldehydes, particularly phenylacetaldehyde, which is prone to oxidation and polymerization[11].

  • This compound (Acetaldehyde this compound): This compound is highly valued for its versatile and complex odor profile. It is described as having a leafy green, fresh, and floral scent with distinct notes of hyacinth and nasturtium[2][7]. Its good chemical stability allows for its use in a wide variety of product bases[7]. It is effective in imparting a natural, leafy, or foliage-type effect and blends well in lilac and hyacinth compositions[7].

  • Phenylacetaldehyde Diethyl Acetal: This acetal provides a strong, green, and floral-hyacinth character[3]. Its primary function is to act as a more stable carrier of the potent phenylacetaldehyde scent, which is characterized by powerful hyacinth, green, and honey notes[11][12]. The acetal form provides longevity and stability in formulations where the free aldehyde would quickly degrade[10]. It is noted to be stable in alkaline media, making it suitable for use in soaps and detergents[8].

In essence, while both provide green and floral notes, this compound offers a more complex, leafy-fresh character, whereas phenylacetaldehyde diethyl acetal delivers a more direct, powerful green note reminiscent of its parent aldehyde. The choice between them depends on the specific nuance desired by the perfumer and the chemical environment of the end product.

Conclusion

This compound and phenylacetaldehyde diethyl acetal, despite having identical molecular formulas and weights, are distinct chemical entities with unique olfactory profiles and applications.

  • Phenylacetaldehyde Diethyl Acetal serves as a direct, stabilized source of the potent green, hyacinth-like aroma of phenylacetaldehyde, making it ideal for applications requiring robust stability, especially in alkaline products.

  • This compound provides a more complex and nuanced leafy-green floral scent. Its versatility and stability make it a valuable component for creating natural-smelling floral compositions, particularly those centered around hyacinth, rose, and lilac[7].

The selection between these two compounds should be guided by the desired olfactory character and the specific stability requirements of the intended application. Researchers and developers are encouraged to evaluate both materials in their respective product bases to determine the most suitable option.

References

Comparative Analysis of Analytical Techniques for Ethyl Phenethyl Acetal Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation analysis of ethyl phenethyl acetal (B89532), alongside comparative alternative analytical techniques.

In the characterization of chemical compounds, particularly in the pharmaceutical and flavor industries, rigorous analytical methodologies are paramount. This guide provides a comprehensive comparison of mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of ethyl phenethyl acetal (C₁₂H₁₈O₂), a compound of interest for its aromatic and flavorant properties. While experimental mass spectral data for this compound is not widely published, this guide presents a predicted fragmentation pattern based on established principles and data from analogous structures.

Mass Spectrometry Fragmentation Analysis

Electron Ionization (EI) mass spectrometry is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. For this compound, the molecular ion peak ([M]⁺˙) is expected at m/z 194. The fragmentation is predicted to be driven by the stability of the resulting carbocations and radical species, primarily involving cleavages at the acetal group and the phenethyl moiety.

Predicted Fragmentation Pathway of this compound:

Predicted EI Fragmentation of this compound mol This compound [M]+•, m/z 194 f1 [C8H9]+• m/z 105 mol->f1 - •OCH(CH3)OC2H5 f2 [C2H5O]+• m/z 45 mol->f2 - •CH(CH3)OCH2CH2C6H5 f3 [C10H13O]+• m/z 149 mol->f3 - •OC2H5 f5 [CH3CHOCHOC2H5]+• m/z 89 mol->f5 - C6H5CH2• f4 [C6H5CH2]+• m/z 91 f1->f4 - CH2 f6 [CH3CH=O+C2H5] m/z 73 f5->f6 - O

Caption: Predicted fragmentation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment IonProposed Structure
194[C₁₂H₁₈O₂]⁺˙Molecular Ion
149[C₁₀H₁₃O]⁺[M - OC₂H₅]⁺
105[C₈H₉]⁺[C₆H₅CH₂CH₂]⁺
91[C₇H₇]⁺[C₆H₅CH₂]⁺ (Tropylium ion)
89[CH₃CH(O)OC₂H₅]⁺
73[CH₃CHOC₂H₅]⁺
45[C₂H₅O]⁺

Alternative Analytical Techniques

While mass spectrometry provides valuable structural information through fragmentation, other techniques like NMR spectroscopy and GC-FID offer complementary data for a more complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule, respectively. This allows for unambiguous structure confirmation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~7.20-7.35Multiplet5HPhenyl-H
~4.60Quartet1HO-CH(CH₃)-O
~3.60-3.80Multiplet2HPh-CH₂-CH₂-O
~3.40-3.60Multiplet2HO-CH₂-CH₃
~2.85Triplet2HPh-CH₂-CH₂-O
~1.25Doublet3HO-CH(CH₃)-O
~1.20Triplet3HO-CH₂-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~141Phenyl C (quaternary)
~129Phenyl CH
~128Phenyl CH
~126Phenyl CH
~100O-CH(CH₃)-O
~68Ph-CH₂-CH₂-O
~61O-CH₂-CH₃
~36Ph-CH₂-CH₂-O
~20O-CH(CH₃)-O
~15O-CH₂-CH₃
Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for the quantification of volatile organic compounds. It provides information on the purity of the sample and can be used to determine its concentration.

Table 3: Comparison of Analytical Techniques for this compound

ParameterMass Spectrometry (GC-MS)NMR SpectroscopyGas Chromatography (GC-FID)
Information Molecular weight, fragmentation pattern, structural elucidationDetailed molecular structure, connectivity, stereochemistryPurity, quantitative analysis
Sensitivity High (ng to pg)Moderate (mg to µg)High (ng to pg)
Sample Prep. Minimal for volatile compoundsRequires dissolution in deuterated solventMinimal for volatile compounds
Data Complexity Complex spectra requiring interpretationComplex spectra requiring interpretationSimple chromatograms
Cost HighHighModerate

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a library of known spectra or with the predicted fragmentation pattern.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Assign the chemical shifts, multiplicities, and coupling constants to the respective protons and carbons in the molecule.

GC-FID Analysis Protocol
  • Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent to create a calibration curve. Prepare the unknown sample in the same solvent.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • GC Conditions:

    • Use the same GC column and temperature program as described for the GC-MS analysis.

    • Detector Temperature: 300°C.

  • Quantification: Inject the standard solutions and the unknown sample. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from the calibration curve.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound using the discussed techniques.

Comparative Analytical Workflow for this compound start Sample: this compound gcms GC-MS Analysis start->gcms nmr NMR Analysis (1H & 13C) start->nmr gcfid GC-FID Analysis start->gcfid gcms_data Fragmentation Pattern Molecular Weight gcms->gcms_data nmr_data Structural Confirmation Connectivity nmr->nmr_data gcfid_data Purity Assessment Quantification gcfid->gcfid_data report Comprehensive Analytical Report gcms_data->report nmr_data->report gcfid_data->report

Caption: A workflow for comprehensive analysis.

By employing a combination of these powerful analytical techniques, researchers can achieve a thorough and confident characterization of this compound, ensuring its identity, purity, and structural integrity for its intended applications.

A Comparative Sensory Analysis of Ethyl Phenethyl Acetal in Modern Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the sensory performance of Ethyl Phenethyl Acetal (B89532) compared to common alternatives, supported by experimental data and detailed evaluation protocols.

Ethyl phenethyl acetal, a fragrance ingredient prized for its fresh, green, and floral hyacinth-like aroma, offers a unique profile for perfumers and product formulators.[1][2] This guide provides a comparative analysis of its sensory characteristics against common alternatives, supported by established sensory evaluation methodologies. The information presented herein is intended to assist researchers and developers in making informed decisions for fragrance formulation.

Olfactory Profile: this compound

This compound is characterized by a distinct green and floral scent, with prominent notes of hyacinth and rose, complemented by a leafy freshness.[1][3] Its odor is of medium strength and it exhibits high substantivity, lasting for approximately 196 hours on a smelling strip.[3] This longevity makes it a valuable component for extending the green and floral character in a variety of fragrance applications.

Comparative Olfactory Benchmarking

To provide a comprehensive understanding of this compound's performance, it is compared against several key fragrance ingredients often used to create similar green and floral accords. The alternatives considered are phenylacetaldehyde, benzyl (B1604629) acetate, and phenethyl alcohol, all of which are integral to hyacinth and other floral fragrances.[4][5][6]

Table 1: Comparative Olfactory Profiles

Fragrance IngredientOlfactory DescriptionKey Characteristics
This compound Green, floral, hyacinth, leafy, rose[1][3]Fresh, long-lasting green floralcy
Phenylacetaldehyde Powerful green, hyacinth, honey, floral[7][8][9]Intense, sharp greenness with sweet undertones
Benzyl Acetate Sweet, fruity, floral (jasmine), slightly fresh[6]Versatile floralizer with a prominent fruity aspect
Phenethyl Alcohol Warm, rosy, honey, mild floral[5][10]Classic rose note with a sweet, honeyed background

Quantitative Sensory Data

Table 2: Hypothetical Quantitative Descriptive Analysis Data

Sensory AttributeThis compoundPhenylacetaldehydeBenzyl AcetatePhenethyl Alcohol
Green 8.59.03.02.5
Floral (Hyacinth) 7.58.02.01.0
Floral (Rose) 4.02.53.58.0
Fruity 1.51.07.02.0
Sweet 3.04.56.57.5
Intensity 7.08.56.06.5
Longevity (on blotter) 9.06.05.07.0

Note: Values are on a 10-point scale, where 0 = not perceptible and 10 = extremely intense.

Experimental Protocols for Sensory Evaluation

Objective sensory evaluation is critical for discerning the nuanced differences between fragrance ingredients.[11] Standardized methodologies ensure the reliability and validity of the obtained data. The following are detailed protocols for key sensory experiments.

Triangle Test

The triangle test is a discriminative method used to determine if a perceptible difference exists between two samples.[12][13][14]

Objective: To determine if a sensory difference is perceptible between this compound and an alternative fragrance ingredient.

Materials:

  • This compound (Sample A)

  • Alternative Fragrance Ingredient (e.g., Phenylacetaldehyde) (Sample B)

  • Odorless solvent (e.g., dipropylene glycol) for dilution

  • Glass vials with caps

  • Smelling strips

  • Panelist booths with controlled lighting and ventilation

  • Data collection forms or software

Procedure:

  • Sample Preparation: Prepare solutions of Sample A and Sample B at a concentration of 10% in the chosen solvent.

  • Coding: Code the samples with random three-digit numbers.

  • Presentation: Present three samples to each panelist. Two samples are identical (e.g., A, A) and one is different (e.g., B). The order of presentation is randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).[15]

  • Evaluation: Instruct panelists to smell each sample from left to right and identify the "odd" or different sample.[12]

  • Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the number of correct judgments is significantly higher than what would be expected by chance (typically a one-third probability).

Paired Comparison Test

The paired comparison test is used to determine which of two samples has a greater intensity of a specific attribute.

Objective: To determine which of two fragrance ingredients is perceived as having a more intense "green" character.

Materials:

  • Same as for the Triangle Test.

Procedure:

  • Sample Preparation: Prepare solutions of the two samples to be compared (e.g., this compound and Phenylacetaldehyde) at a 10% concentration.

  • Coding: Code the samples with random three-digit numbers.

  • Presentation: Present the two coded samples to each panelist. The order of presentation should be randomized.

  • Evaluation: Instruct panelists to smell both samples and indicate which one has a stronger "green" aroma.

  • Data Analysis: The number of times each sample is chosen as more intense is recorded. Statistical analysis (e.g., binomial test) is used to determine if there is a significant preference for one sample over the other in terms of the specified attribute.

Quantitative Descriptive Analysis (QDA)

QDA is a comprehensive method used to identify, describe, and quantify the sensory attributes of a product.[15]

Objective: To develop a detailed sensory profile of this compound and its alternatives.

Materials:

  • A selection of fragrance ingredients to be evaluated.

  • Reference standards for various aroma attributes (e.g., specific chemicals for "green," "floral," "fruity").

  • Panelist booths, smelling strips, and data collection tools.

Procedure:

  • Panelist Training: A trained panel of 8-12 individuals is required. Training involves developing a consensus vocabulary to describe the aromas and learning to use an intensity scale consistently.

  • Lexicon Development: Panelists are presented with the samples and work together to generate a list of descriptive terms (e.g., green, hyacinth, rose, fruity, sweet).

  • Reference Standards: Reference materials are provided to anchor the panelists' understanding of each descriptor.

  • Individual Evaluation: In individual booths, panelists rate the intensity of each attribute for each sample on a continuous scale (e.g., a 10-point scale).

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.[16]

Visualizing the Sensory Evaluation Workflow

The following diagram illustrates the logical flow of a comprehensive sensory evaluation of fragrance ingredients.

Sensory_Evaluation_Workflow cluster_0 Phase 1: Discriminative Testing cluster_1 Phase 2: Descriptive Analysis cluster_2 Phase 3: Data Analysis & Interpretation A Triangle Test (Is there a difference?) B Paired Comparison (Which is more intense?) A->B If difference is found C Panelist Training & Lexicon Development B->C D Quantitative Descriptive Analysis (QDA) C->D E Statistical Analysis (ANOVA, PCA) D->E F Comparative Profile Generation E->F

Caption: Workflow for the sensory evaluation of fragrance ingredients.

Conclusion

This compound presents a valuable addition to the perfumer's palette, offering a fresh, green, and floral hyacinth character with excellent longevity. Its sensory profile is distinct from common alternatives such as the intensely green phenylacetaldehyde, the fruity-floral benzyl acetate, and the classic rose scent of phenethyl alcohol. The selection of the most appropriate ingredient will depend on the specific creative direction and desired performance characteristics of the final fragrance. The application of rigorous sensory evaluation protocols, as detailed in this guide, is essential for making objective and informed formulation decisions.

References

Comparative study of different catalysts for acetal synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of acetals, a fundamental transformation in organic chemistry, serves critical roles in the production of fine chemicals, pharmaceuticals, and as protective groups in multi-step syntheses. The efficiency of acetalization is heavily reliant on the catalyst employed. This guide provides an objective comparison of various catalysts for acetal (B89532) synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts for Acetal Synthesis

The selection of a catalyst for acetal synthesis is a critical decision that influences reaction efficiency, product yield, and overall process sustainability. Catalysts for this reaction can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and disadvantages.

Homogeneous catalysts , such as p-toluenesulfonic acid and mineral acids, are highly active and often result in rapid reaction rates due to their excellent miscibility with the reactants.[1][2] However, their use is often complicated by challenges in catalyst separation from the product mixture, leading to potential product contamination and difficulties in catalyst recycling.[3][4]

Heterogeneous catalysts , on the other hand, offer significant advantages in terms of ease of separation and reusability, contributing to more environmentally friendly and cost-effective processes.[4][5] This category includes a diverse range of materials such as acidic resins (e.g., Amberlyst-15), zeolites, and various metal oxides.[3][6] While their activity may sometimes be lower than their homogeneous counterparts due to mass transfer limitations, significant research has focused on developing highly active and selective solid acid catalysts.[5][7]

The following table summarizes the performance of various catalysts in the synthesis of acetals, providing a comparative overview of their efficacy under different reaction conditions.

Catalyst TypeCatalystReactantsTemp. (°C)Time (h)Yield (%)Selectivity (%)Reference
Homogeneous p-Toluenesulfonic acidBenzaldehyde, GlycerolN/AN/AHighN/A[3]
Ionic Liquid [MeSO3bmim][MeSO4]Cyclohexanone, Glycerin12028561 (Product B)[3]
AuCl3N/AMild494N/A[3]
Heterogeneous Amberlyst-15Acetaldehyde, Glycerol20N/A70-80N/A[3]
BEA ZeoliteN/AN/AN/AHigh Activity77-82 (5-membered ring)[3]
Mesoporous MoO3/SiO2GlycerolN/AN/AHighN/A[3]
Algerian Natural KaolinAldehydes/KetonesN/AN/Aup to 75High[8]
Zirconium Tetrachloride (ZrCl4)Carbonyl compoundsMildN/AHighHigh[9]
H4SiW12O40/CAldehydes/Ketones, GlycolReflux156.7-87.9N/A[10]
HMQ-STWCyclohexanone, Glycol105196100[6]
Photocatalyst Eosin YAldehydesAmbientN/AGood to ExcellentHigh[9]
ThioxanthenoneAldehydesAmbient1.5up to 95High[11]

Experimental Protocols

The following sections detail generalized methodologies for key experiments in the comparative study of catalysts for acetal synthesis.

General Procedure for Acetal Synthesis

This protocol outlines a typical procedure for the synthesis of acetals using a generic catalyst. Specific parameters such as temperature, time, and reactant ratios should be optimized for each catalytic system.

  • Reactant Preparation: A mixture of the aldehyde or ketone (1 equivalent) and the alcohol (2-10 equivalents) is prepared in a suitable solvent (e.g., toluene, dichloromethane, or solvent-free). The use of an excess of the alcohol can help drive the equilibrium towards product formation.

  • Catalyst Addition: The catalyst (typically 0.1-10 mol% for homogeneous catalysts or 1-20 wt% for heterogeneous catalysts) is added to the reactant mixture.

  • Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon). For reactions that produce water, a Dean-Stark apparatus or the addition of a dehydrating agent (e.g., molecular sieves) is often employed to remove water and shift the equilibrium towards the acetal product.[12]

  • Reaction Conditions: The reaction mixture is stirred at a predetermined temperature for a specified duration. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • For Homogeneous Catalysts: The reaction is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

    • For Heterogeneous Catalysts: The catalyst is removed by simple filtration.[5] The filtrate is then concentrated, and the product is purified as described above. The recovered catalyst can be washed, dried, and potentially reused.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Catalyst Reusability Test (for Heterogeneous Catalysts)
  • Following the initial reaction, the heterogeneous catalyst is recovered by filtration.

  • The recovered catalyst is washed with a suitable solvent to remove any adsorbed reactants or products.

  • The catalyst is then dried under vacuum or in an oven at an appropriate temperature to remove the solvent.

  • The dried, recycled catalyst is used in a subsequent reaction under the same conditions as the initial run.

  • This cycle is repeated for a desired number of runs, and the product yield and selectivity are determined for each cycle to evaluate the catalyst's stability and reusability.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comparative study for acetal synthesis catalysts.

G cluster_exp Experimentation cluster_analysis Analysis & Comparison Reactants Select Aldehyde/Ketone & Alcohol Reaction Perform Acetal Synthesis (Varying Catalysts & Conditions) Reactants->Reaction Catalysts Select Homogeneous & Heterogeneous Catalysts Catalysts->Reaction Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Workup Product Isolation & Purification Monitoring->Workup Yield Determine Product Yield & Selectivity Workup->Yield Characterization Characterize Product (NMR, IR, MS) Workup->Characterization Reusability Catalyst Reusability Test (for Heterogeneous) Workup->Reusability Comparison Compare Catalyst Performance (Activity, Stability, Cost) Yield->Comparison Characterization->Comparison Reusability->Reaction Reusability->Comparison

References

A Comparative Guide to the Chemical Stability of Cyclic vs. Acyclic Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability of cyclic and acyclic acetals, supported by experimental data. Acetals are indispensable protecting groups for carbonyls in organic synthesis and are integral to the structure of many pharmaceuticals. Their stability against hydrolysis is a critical factor in their application, influencing reaction yields and the shelf-life of active pharmaceutical ingredients.

Core Stability Analysis: Cyclic vs. Acyclic Acetals

Cyclic acetals are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts.[1] This enhanced stability is rooted in both thermodynamic and kinetic factors. The formation of a five- or six-membered cyclic acetal (B89532) is entropically more favorable than the formation of an acyclic acetal from a carbonyl and two separate alcohol molecules.[1] From a kinetic standpoint, the intramolecular ring-closing step in cyclic acetal formation is faster than the corresponding intermolecular reaction for acyclic acetals.[1]

The stability of acetals is primarily evaluated by their rate of hydrolysis under acidic conditions, as they are generally stable in neutral to basic media. The mechanism of acid-catalyzed hydrolysis proceeds through a protonation step followed by the formation of a resonance-stabilized oxocarbenium ion, which is the rate-determining step. Factors that stabilize this intermediate, such as electron-donating groups, tend to increase the rate of hydrolysis.

Among cyclic acetals, six-membered rings (1,3-dioxanes) are typically more stable than five-membered rings (1,3-dioxolanes). This can be attributed to lower ring strain in the chair conformation of the dioxane ring compared to the envelope or twist conformations of the dioxolane ring.

Quantitative Data Presentation

The following table summarizes the relative rates of hydrolysis for a selection of acyclic and cyclic acetals. It is important to note that the experimental conditions can significantly influence the rate of hydrolysis. Therefore, direct comparison of absolute values between different studies should be done with caution.

Acetal DerivativeAcetal TypeRelative Rate of Hydrolysis (k_rel)Experimental ConditionsSource
Benzaldehyde dimethyl acetalAcyclic1Dioxane-water (1:1), 0.01 M HCl, 30°CFieser & Fieser, "Reagents for Organic Synthesis", Vol. 1
Benzaldehyde diethyl acetalAcyclic~0.7Dioxane-water (1:1), 0.01 M HCl, 30°CEstimated based on similar studies
Benzaldehyde 1,3-dioxolaneCyclic (5-membered)~0.02Dioxane-water (1:1), 0.01 M HCl, 30°CFife, T. H.; Jao, L. K. J. Org. Chem.1965 , 30, 1492-1495.
Benzaldehyde 1,3-dioxaneCyclic (6-membered)~0.005Dioxane-water (1:1), 0.01 M HCl, 30°CEstimated based on the general stability trend
Acetone dimethyl acetalAcyclic600Aqueous solution, 0.1 M HCl, 25°CCordes, E. H.; Bull, H. G. Chem. Rev.1974 , 74, 581-603.
Acetone 1,3-dioxolaneCyclic (5-membered)1Aqueous solution, 0.1 M HCl, 25°CCordes, E. H.; Bull, H. G. Chem. Rev.1974 , 74, 581-603.

Note: The relative rates are normalized to a reference compound within each study to illustrate the stability trend.

Experimental Protocols

The determination of acetal hydrolysis kinetics is crucial for understanding their stability. A common and effective method is Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for real-time monitoring of the reaction progress.

Protocol: Kinetic Analysis of Acetal Hydrolysis by ¹H NMR Spectroscopy

1. Materials and Reagents:

  • Acetal of interest

  • Deuterated solvent (e.g., D₂O, CD₃CN, or a mixture)

  • Acid catalyst (e.g., HCl, H₂SO₄, or a buffer solution of known pH)

  • Internal standard (optional, for precise quantification, e.g., trimethylsilyl (B98337) propanoate-d₄)

  • NMR tubes

  • Thermostatted NMR spectrometer

2. Sample Preparation:

  • Prepare a stock solution of the acetal in the chosen deuterated solvent at a known concentration (e.g., 20-50 mM).

  • Prepare a stock solution of the acid catalyst in the same deuterated solvent at a concentration that will yield the desired final pH upon mixing.

  • If using an internal standard, add it to the acetal stock solution.

3. NMR Data Acquisition:

  • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25°C, 37°C).

  • In an NMR tube, combine the acetal stock solution and the acid catalyst solution at a defined ratio to initiate the hydrolysis reaction.

  • Quickly place the NMR tube into the spectrometer and start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate to obtain a sufficient number of data points throughout the course of the reaction.

4. Data Processing and Analysis:

  • Process the acquired NMR spectra (Fourier transform, phase correction, and baseline correction).

  • Identify characteristic signals for the starting acetal and the resulting carbonyl product that do not overlap with other signals.

  • Integrate the area of these characteristic signals in each spectrum.

  • Calculate the concentration of the remaining acetal at each time point relative to the initial concentration (or the internal standard).

  • Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time. For a first-order reaction, this plot will yield a straight line.

  • The pseudo-first-order rate constant (k) is determined from the negative of the slope of this line.

  • The half-life (t₁/₂) of the acetal under these conditions can be calculated using the equation: t₁/₂ = 0.693 / k.

Mandatory Visualization

Acetal_Stability_Factors Acetal_Type Acetal Type Cyclic Cyclic Acetal_Type->Cyclic Acyclic Acyclic Acetal_Type->Acyclic Ring_Size Ring Size Cyclic->Ring_Size Thermodynamic_Factors Thermodynamic Factors Cyclic->Thermodynamic_Factors Kinetic_Factors Kinetic Factors Cyclic->Kinetic_Factors Stability Relative Stability Acyclic->Stability Least Stable Six_Membered 6-Membered (e.g., 1,3-Dioxane) Ring_Size->Six_Membered Five_Membered 5-Membered (e.g., 1,3-Dioxolane) Ring_Size->Five_Membered Six_Membered->Stability More Stable Five_Membered->Stability Less Stable Entropy Favorable Entropy of Formation Thermodynamic_Factors->Entropy Intramolecular_Cyclization Fast Intramolecular Ring Closure Kinetic_Factors->Intramolecular_Cyclization

Caption: Factors influencing the chemical stability of acetals.

Experimental_Workflow Start Start Prepare_Solutions Prepare Acetal and Acid Catalyst Solutions Start->Prepare_Solutions Mix_Reactants Mix Reactants in NMR Tube Prepare_Solutions->Mix_Reactants Acquire_Spectra Acquire Time-Resolved ¹H NMR Spectra Mix_Reactants->Acquire_Spectra Process_Data Process NMR Data (Integration) Acquire_Spectra->Process_Data Plot_Data Plot ln[Acetal] vs. Time Process_Data->Plot_Data Calculate_Rate Calculate Rate Constant (k) and Half-Life (t₁/₂) Plot_Data->Calculate_Rate End End Calculate_Rate->End

Caption: Experimental workflow for kinetic analysis of acetal hydrolysis.

References

A Comparative Guide to Gas Chromatography Columns for the Analysis of Ethyl Phenethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of volatile and semi-volatile compounds is critical. Gas chromatography (GC) is a cornerstone technique for these analyses, and the choice of the GC column is paramount for achieving optimal separation and reliable results. This guide provides a comparative overview of the expected performance of various common GC columns for the analysis of ethyl phenethyl acetal (B89532), a compound of interest in flavor, fragrance, and pharmaceutical research.

Ethyl phenethyl acetal possesses both ether and aromatic functional groups, giving it a degree of polarity. The retention time of this compound in a GC system is primarily influenced by its volatility and the polarity of the stationary phase within the column. The general principle of "like dissolves like" is a useful guide: a more polar column will interact more strongly with polar analytes, leading to longer retention times. Conversely, non-polar columns will retain non-polar analytes longer.

Expected Retention Behavior on Different Columns

The selection of a GC column should be guided by the polarity of the analyte and the desired separation from other components in the sample matrix. Below is a summary of the expected relative retention times for this compound on columns with varying stationary phase polarities.

Column TypeStationary Phase CompositionPolarityExpected Retention Time of this compound
DB-1 / HP-5 / ZB-5ms 100% Dimethylpolysiloxane or 5% Phenyl / 95% DimethylpolysiloxaneNon-PolarShorter
DB-624 6% Cyanopropylphenyl / 94% DimethylpolysiloxaneIntermediate PolarityIntermediate
DB-WAX Polyethylene (B3416737) Glycol (PEG)PolarLonger

Non-Polar Columns (e.g., DB-1, HP-5, ZB-5ms):

These columns have stationary phases such as 100% dimethylpolysiloxane (DB-1) or 5% phenyl-95% dimethylpolysiloxane (HP-5, ZB-5ms). They separate compounds primarily based on their boiling points and van der Waals interactions.[1][2] For a molecule with some polarity like this compound, the interaction with a non-polar stationary phase will be relatively weak. Consequently, it is expected to elute relatively quickly, resulting in a shorter retention time compared to more polar columns. Elution order on these columns generally follows the boiling points of the analytes.[1][3]

Intermediate Polarity Columns (e.g., DB-624):

Columns with stationary phases containing a small percentage of a polar functional group, such as cyanopropylphenyl, are considered to have intermediate polarity. These columns offer a different selectivity compared to non-polar or highly polar columns. For this compound, an intermediate polarity column would likely provide a moderate retention time, falling between that of a non-polar and a polar column.

Polar Columns (e.g., DB-WAX):

Polar columns, which typically have a polyethylene glycol (PEG) stationary phase, are designed to separate polar compounds.[4][5] The polar nature of the stationary phase will lead to stronger dipole-dipole interactions with the ether and aromatic functionalities of this compound. This increased interaction will result in a longer retention time compared to non-polar or intermediate polarity columns. These columns are ideal for separating compounds with similar boiling points but different polarities.[3]

Experimental Protocols

To obtain reproducible retention times for this compound, a well-defined GC method is essential. The following provides a general experimental protocol that can be adapted for different GC systems and columns.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or hexane) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • If analyzing a complex matrix, perform a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the volatile and semi-volatile fraction containing this compound.

Gas Chromatography (GC) Conditions:

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Detector (Flame Ionization Detector - FID):

    • Detector Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

Note: These parameters should be optimized for the specific instrument and column being used. Factors such as column dimensions (length, internal diameter, film thickness) will also influence the retention time and separation.[6][7]

Logical Workflow for GC Analysis

The following diagram illustrates the typical workflow for analyzing a sample using gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Extract Sample Extraction Sample_Extract->Injection Separation Column Separation Injection->Separation Carrier Gas Flow Detection Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

A Comparative Guide to Green Floral Fragrance Ingredients: Alternatives to Ethyl Phenethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and product development professionals in the fragrance and flavor industry, the quest for novel ingredients with superior performance and unique olfactory profiles is perpetual. Ethyl phenethyl acetal (B89532) has long been a staple for imparting fresh, rosy, and green floral notes. However, the demand for innovation, improved stability, and diverse odor characteristics necessitates a thorough evaluation of viable alternatives. This guide provides an objective comparison of ethyl phenethyl acetal and its potential replacements, supported by available data and detailed experimental methodologies.

Executive Summary

This guide explores several alternatives to this compound, each offering a distinct nuance to the green floral spectrum. Key contenders include Cis-3-Hexenyl Acetate, Phenylacetaldehyde glyceryl acetal, Liffarome®, Verdox™, and the natural essential oil, Galbanum. The selection of an appropriate alternative is contingent on the desired odor profile, required longevity, and the chemical environment of the end product. While direct comparative studies are limited, this guide synthesizes available data on their odor characteristics, physicochemical properties, and stability to aid in informed ingredient selection.

Comparative Analysis of Green Floral Ingredients

The performance of a fragrance ingredient is a multifaceted interplay of its odor profile, intensity, substantivity (longevity), and stability. The following table summarizes these key parameters for this compound and its alternatives based on data from fragrance industry resources and scientific literature.

Table 1: Comparison of Physicochemical and Olfactory Properties

Compound CAS Number Molecular Weight ( g/mol ) Odor Profile Odor Strength Substantivity on Blotter
This compound 2556-10-7194.27Green, fresh, leafy, rosy cortex.[1][2]Medium~196 hours[2]
Cis-3-Hexenyl Acetate 3681-71-8142.20Intense green, freshly cut grass, fruity (apple, pear, banana).[3][4][5][6][7]High< 4 hours[3]
Phenylacetaldehyde Glyceryl Acetal 29895-73-6194.23Floral (rose, hyacinth, cyclamen), honey, green.[8][9][10][11]Medium> 400 hours
Liffarome® (cis-3-Hexenyl Methyl Carbonate) 67633-96-9158.20Natural green, violet leaf, fruity (pear, apple), grassy.[12][13]High> 12 hours[14]
Verdox™ (2-tert-Butylcyclohexyl Acetate) 88-41-5198.30Fresh, fruity (apple), woody, slightly camphoraceous.[15][16][17][18][19]Medium~30 hours[16]
Galbanum Oil 8023-91-4VariableIntense green, leafy, earthy, balsamic, bell pepper-like.[20][21][22][23][24]HighBase Note

Experimental Protocols for Performance Evaluation

To facilitate objective in-house comparison of these fragrance materials, the following standardized experimental protocols are recommended.

Sensory Analysis: Triangle Test for Odor Characterization

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[25][26][27][28][29]

Objective: To determine if a panelist can distinguish between a reference sample (e.g., 1% this compound in ethanol) and a test sample (e.g., 1% of an alternative in ethanol).

Methodology:

  • Sample Preparation: Prepare solutions of the reference and test compounds at the same concentration in a suitable solvent (e.g., ethanol).

  • Presentation: Present three coded samples to each panelist, where two are identical and one is different. The order of presentation should be randomized for each panelist.

  • Evaluation: Panelists are instructed to smell each sample from left to right and identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications is tallied. Statistical analysis (using a binomial distribution or chi-squared test) is performed to determine if the number of correct answers is significantly greater than what would be expected by chance (typically a one-third probability).

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Sample Preparation (Reference & Test Solutions) Coding Sample Coding (Randomized 3-digit codes) Prep->Coding Presentation Present 3 Coded Samples (2 Same, 1 Different) Coding->Presentation Evaluation Panelist Identifies the 'Odd' Sample Presentation->Evaluation Data Tally Correct Identifications Evaluation->Data Stats Statistical Analysis (e.g., Chi-squared) Data->Stats Result Significant Difference? Stats->Result

Sensory Evaluation Workflow
Substantivity Assessment: Evaporation Rate via Headspace GC-MS

This method provides quantitative data on the longevity of a fragrance material by measuring its evaporation from a substrate over time.[30][31][32][33][34][35]

Objective: To compare the evaporation rates of this compound and its alternatives from a standardized substrate (e.g., filter paper or skin).

Methodology:

  • Sample Application: Apply a precise amount of the fragrance material (as a solution) onto the substrate.

  • Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), place the substrate in a sealed vial and collect the volatile compounds in the headspace using Solid Phase Microextraction (SPME).

  • GC-MS Analysis: Desorb the collected volatiles from the SPME fiber into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification.

  • Data Analysis: Quantify the peak area of the target compound at each time point. Plot the peak area against time to generate an evaporation curve. A slower decay in the peak area indicates higher substantivity.

Stability Testing: Accelerated Aging

Accelerated aging studies are performed to predict the long-term stability of a fragrance ingredient in a finished product base.[36][37][38][39]

Objective: To evaluate the olfactory and chemical stability of the fragrance alternatives in a representative product base under stressed conditions.

Methodology:

  • Sample Preparation: Incorporate each fragrance material into the product base (e.g., an unscented lotion or ethanol-based spray) at a specified concentration.

  • Storage Conditions: Store the samples under various conditions, including:

    • Elevated temperature (e.g., 40°C)

    • Exposure to UV light

    • Freeze-thaw cycles

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for any changes in odor, color, and chemical composition (using GC-MS).

  • Data Analysis: Compare the olfactory and chemical profiles of the aged samples to a control sample stored at room temperature in the dark.

Olfactory Signaling Pathways

The perception of green and floral notes is initiated by the interaction of odorant molecules with specific Olfactory Receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. While the precise receptor-ligand interactions for all green floral compounds are not fully elucidated, research has identified certain ORs that respond to molecules with similar structural motifs. For instance, the human olfactory receptor OR1A1 is known to be activated by a range of aldehydes and alcohols with citrus and floral characteristics.[40][41][42][43][44] The complex perception of a "green floral" scent likely involves the combinatorial activation of multiple ORs.

Olfactory_Signaling_Pathway Odorant Green Floral Odorant Molecule OR Olfactory Receptor (e.g., OR1A1) Odorant->OR Binding OSN Olfactory Sensory Neuron OR->OSN Activation Signal Signal Transduction (G-protein, cAMP) OSN->Signal Initiates Bulb Olfactory Bulb (Glomerulus) Signal->Bulb Signal Transmission Brain Brain (Odor Perception) Bulb->Brain Processing

Olfactory Signaling Pathway

Conclusion

The selection of an alternative to this compound requires a careful consideration of the desired olfactory outcome and performance requirements. For a powerful and diffusive fresh green top note, Cis-3-Hexenyl Acetate is an excellent choice, though its substantivity is limited.[3][4][5][6][7] For a longer-lasting, soft, and rosy-green character, Phenylacetaldehyde glyceryl acetal offers remarkable tenacity.[8][9][10][11] Liffarome® provides a modern, natural violet-leaf greenness with fruity undertones and good longevity.[12][13] Verdox™ delivers a unique fruity-apple and woody-green note.[15][16][17][18][19] Finally, for an intensely green, natural, and complex profile, Galbanum oil remains a classic and impactful choice, though its natural origin can lead to batch-to-batch variations.[20][21][22][23][24]

It is strongly recommended that researchers and developers conduct their own sensory and stability evaluations using the protocols outlined in this guide to determine the most suitable alternative for their specific application. The continued exploration of these and other novel fragrance ingredients will undoubtedly lead to the creation of more innovative and captivating green floral scents.

References

Substituent Effects on Acetal pH Sensitivity: A Comparative Analysis for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between chemical structure and pH-dependent stability is paramount. This guide provides a comparative analysis of substituent effects on the pH sensitivity of acetals, offering experimental data and detailed protocols to inform the design of pH-responsive drug delivery systems.

The acid-catalyzed hydrolysis of acetals is a well-established reaction, proceeding through a mechanism involving the formation of a resonance-stabilized carboxonium ion intermediate. The stability of this intermediate is the rate-determining step and is highly influenced by the electronic properties of substituents on the acetal (B89532) structure.[1][2] This principle forms the basis for designing acetal-based linkers that cleave and release therapeutic payloads in the acidic microenvironments characteristic of tumors or endosomes.

Comparative Analysis of Hydrolysis Rates

The rate of acetal hydrolysis can be finely tuned by introducing electron-donating or electron-withdrawing groups, particularly on an aromatic ring of a benzylidene acetal. Electron-donating groups stabilize the positively charged carboxonium ion intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate, leading to slower hydrolysis.

A systematic study on a series of substituted benzylidene acetals reveals a significant correlation between the electronic nature of the substituent and the hydrolysis rate.[1][3] The following table summarizes the hydrolysis half-lives (t½) of various para-substituted benzylidene acetals at pH 5.0 and under accelerated conditions using trifluoroacetic acid (TFA).

Substituent (para-)Hammett Constant (σp)Hydrolysis Half-life (t½) at pH 5.0Hydrolysis Half-life (t½) with TFARelative Hydrolysis Rate (k/k₀)
Methoxy (B1213986) (-OCH₃)-0.27~70.4 hours[1]~4 minutes[1]~32[1]
Unsubstituted (-H)0.00-4.08 minutes[1]1
Trifluoromethyl (-CF₃)0.54-~12.3 hours[1]-
Nitro (-NO₂)0.78-~51.8 hours-

Note: The unsubstituted benzylidene acetal is used as the standard for calculating the relative hydrolysis rate (k₀).

The data clearly demonstrates that an electron-donating group like methoxy dramatically increases the hydrolysis rate, while electron-withdrawing groups like trifluoromethyl and nitro significantly decrease it. This wide range of tunable stability, spanning several orders of magnitude, underscores the potential of substituted acetals in designing drug delivery systems with precise release kinetics.[1][3]

The Hammett Relationship: Quantifying Substituent Effects

The electronic influence of substituents on the reaction rate can be quantitatively described by the Hammett equation, which relates the logarithm of the reaction rate constant to the substituent constant (σ) and the reaction constant (ρ). A Hammett plot for the hydrolysis of a series of para-substituted benzylidene acetals yields a ρ value of approximately -4.06.[1][3]

The large negative value of ρ indicates that the reaction is highly sensitive to substituent effects and that there is a significant buildup of positive charge in the transition state.[1][3] This is consistent with the formation of a carboxonium ion intermediate being the rate-determining step.

Hammett_Relationship substituent Substituent (Electron-donating vs. Electron-withdrawing) electronic_effect Electronic Effect (σ value) substituent->electronic_effect Determines transition_state Transition State Stability (Carboxonium Ion Intermediate) electronic_effect->transition_state Influences hydrolysis_rate Acetal Hydrolysis Rate (k value) transition_state->hydrolysis_rate Determines

Logical relationship between substituent effects and acetal hydrolysis rate.

Experimental Protocols

Synthesis of a Representative Substituted Acetal: p-Methoxybenzylidene Acetal

Materials:

  • p-Anisaldehyde

  • Ethylene (B1197577) glycol

  • Toluene (B28343)

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • Combine p-anisaldehyde, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the p-methoxybenzylidene acetal.

Measurement of pH-Dependent Hydrolysis Kinetics

Materials:

  • Substituted benzylidene acetal

  • Deuterated acetonitrile (B52724) (CD₃CN)

  • Deuterated water (D₂O)

  • Phosphate (B84403) buffer (0.2 M, pH 5.0 in D₂O)

  • Trifluoroacetic acid (TFA) solution in D₂O (for accelerated kinetics)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Prepare a stock solution of the acetal in CD₃CN (e.g., 0.01 mmol in 0.3 mL).

  • To an NMR tube, add the acetal stock solution.

  • Initiate the hydrolysis by adding the phosphate buffer (0.1 mL, 0.2 M, pH 5.0 in D₂O) or the TFA solution for faster reacting compounds. The final concentration of the acetal is typically around 25 mM.[1]

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).

  • The hydrolysis can be followed by observing the disappearance of the acetal proton signal and the appearance of the corresponding aldehyde proton signal.

  • Integrate the relevant peaks to determine the percentage of acetal remaining over time.

  • The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t½ = 0.693/k).[1]

Experimental_Workflow cluster_synthesis Acetal Synthesis cluster_kinetics Hydrolysis Kinetics Measurement s1 Reactants: Aldehyde/Ketone + Diol s3 Azeotropic Removal of Water (Dean-Stark) s1->s3 s2 Acid Catalyst (e.g., p-TSA) s2->s3 s4 Purification (Chromatography) s3->s4 k1 Dissolve Acetal in CD3CN s4->k1 Synthesized Acetal k2 Add Aqueous Buffer (e.g., pH 5) k1->k2 k3 Monitor by NMR Spectroscopy over Time k2->k3 k4 Data Analysis: - Peak Integration - First-order Kinetics Fit k3->k4 k5 Determine Rate Constant (k) and Half-life (t½) k4->k5

General experimental workflow for synthesis and kinetic analysis.

Conclusion

The pH sensitivity of acetals can be precisely controlled through the judicious selection of substituents. The strong correlation between substituent electronic effects and hydrolysis rates, as quantified by the Hammett relationship, provides a powerful tool for the rational design of pH-responsive materials. The experimental protocols outlined in this guide offer a practical framework for researchers to synthesize and evaluate novel acetal-based linkers for a wide range of applications in drug delivery and beyond.

References

Safety Operating Guide

Navigating the Disposal of Ethyl Phenethyl Acetal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential information on the proper disposal procedures for ethyl phenethyl acetal (B89532), a combustible liquid commonly used in flavors and fragrances. Due to the absence of a specific Safety Data Sheet (SDS) for ethyl phenethyl acetal, this document leverages information from the general acetal chemical class and structurally similar compounds to ensure a high standard of safety and compliance.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with appropriate care. Based on information for the general acetal class, these compounds are often combustible. Therefore, handle them away from open flames, hot surfaces, and other potential ignition sources.[1] Ensure proper ventilation to avoid the inhalation of vapors.[1] Standard personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[2]

Quantitative Safety Data

The following table summarizes key quantitative safety data for a structurally similar compound, Acetaldehyde phenethyl propyl acetal, and the general class of acetals. This information is critical for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource Compound/Class
Flash Point97.0 °C (206.6 °F) - closed cupAcetaldehyde phenethyl propyl acetal[3]
Boiling Point102 °CAcetal[1]
pH7.1 at 20 °CAcetal[1]
Lower Explosion Limit1.65 %(V)Acetal[1]
Upper Explosion Limit10.4 %(V)Acetal[1]
Water Solubility1.046 g/l at 20 °CAcetal[1]

Step-by-Step Disposal Procedure

The disposal of this compound, as with other acetals, should be conducted as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

    • Ensure the storage area has secondary containment to manage any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[5]

    • Provide them with all available information on the chemical, including its properties and any known hazards.

  • Incineration:

    • The recommended method of disposal for acetals is through a chemical incinerator equipped with an afterburner and scrubber.[1][6] This ensures the complete destruction of the compound in an environmentally responsible manner.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as absorbent pads, gloves, or empty containers, should be treated as hazardous waste and disposed of accordingly.[5]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Ethyl Phenethyl Acetal Waste Generated collect Collect in a Labeled, Sealed Container start->collect store Store in a Ventilated, Secure Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs transport Arrange for Professional Waste Disposal contact_ehs->transport incinerate Dispose via Chemical Incineration transport->incinerate end End: Disposal Complete incinerate->end

This compound Disposal Workflow

Disclaimer: The information provided is based on general guidelines for the acetal chemical class due to the lack of a specific Safety Data Sheet for this compound. Always consult with your institution's Environmental Health and Safety office for specific disposal protocols and adhere to all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Ethyl Phenethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl phenethyl acetal (B89532), also known as [2-(1-ethoxyethoxy)ethyl]benzene, is a liquid compound used in fragrance and research applications.[1][2] Due to the limited availability of specific safety data, it is crucial to adhere to stringent safety protocols based on the principles of chemical hygiene and risk management.

Hazard Identification and Personal Protective Equipment (PPE)

While some sources indicate that Ethyl phenethyl acetal is not classified as a hazardous substance under EC-directives, it is also identified as a marine pollutant.[1] Therefore, precautions to prevent environmental release are mandatory. The primary risks associated with handling this and similar liquid organic compounds include skin and eye contact, and inhalation of vapors, particularly if heated or aerosolized.

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[3][4][5][6]Protects against accidental splashes that could cause eye irritation or injury.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Gloves should be inspected for integrity before each use.[3][7]Prevents direct skin contact. Given the lack of specific permeation data, it is advisable to change gloves immediately after contamination.
Body Protection A flame-retardant lab coat. For larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[3][4][5][6]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if work is conducted in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the risk of inhaling vapors, especially for a substance with an incomplete toxicological profile.
Quantitative Data Summary

The following tables provide a summary of the available physical, chemical, and safety data for this compound. The scarcity of toxicological data necessitates a cautious approach.

Physical and Chemical Properties

Property Value Source
CAS Number 2556-10-7[1]
Molecular Formula C₁₂H₁₈O₂
Appearance Colorless to light yellow liquid
Flash Point > 100 °C (> 212 °F)[8]
Specific Gravity 0.953 - 0.961 @ 25°C[8]
Refractive Index 1.478 - 1.483 @ 20°C[8]

Toxicological and Hazard Data

Parameter Value Classification
GHS Hazard Statements H411: Toxic to aquatic life with long lasting effects.Hazardous to the aquatic environment, long-term hazard, Category 2
Oral LD50 (Rat) Data not availableNot classified
Dermal LD50 (Rabbit) Data not availableNot classified
Inhalation LC50 Data not availableNot classified
Skin Corrosion/Irritation Data not availableNot classified
Serious Eye Damage/Irritation Data not availableNot classified

Operational and Disposal Plans

A systematic approach is essential for the safe handling and disposal of this compound to protect laboratory personnel and the environment.

Hierarchy of Controls

Before commencing any work, it is important to consider the hierarchy of controls to mitigate risks. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_effectiveness cluster_effectiveness_bottom Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Hierarchy of controls for managing chemical risks.

Experimental Protocol: General Procedure for Handling this compound

This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

  • Preparation and Pre-Experiment Checks:

    • Ensure that a current risk assessment for the procedure has been completed and approved.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and materials, including the required PPE, before handling the chemical.

    • Locate the nearest emergency eyewash station and safety shower.[9]

    • Ensure a spill kit compatible with organic liquids is readily accessible.

  • Handling and Use:

    • Don the appropriate PPE as specified in the table above (lab coat, safety goggles, and chemical-resistant gloves).[3][4][5][6]

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Ground all equipment when transferring the substance to prevent static discharge, especially if larger quantities are involved.[10]

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[9]

    • Avoid direct contact with skin and eyes.[10] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][11]

  • Post-Experiment and Cleanup:

    • Upon completion of the work, decontaminate any surfaces or equipment that may have come into contact with the chemical.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[12]

Disposal Plan

Proper disposal is critical to prevent environmental harm, particularly given the classification of this compound as a marine pollutant.

Waste Type Disposal Procedure
Unused or Excess Chemical Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible wastes. The container should be stored in a secondary containment tray.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container that is clearly labeled.
Contaminated Absorbent Material (from spills) Collect in a sealed, labeled hazardous waste container.
Empty Containers Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste. Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glass or plastic.

All waste must be disposed of through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[13][14]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the entire process of using this compound in a research environment.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase RiskAssessment Conduct Risk Assessment CheckEquipment Verify Fume Hood & Safety Equipment RiskAssessment->CheckEquipment DonPPE Don Appropriate PPE CheckEquipment->DonPPE HandleInHood Handle Chemical in Fume Hood DonPPE->HandleInHood KeepSealed Keep Container Sealed When Not in Use HandleInHood->KeepSealed Spill Spill? HandleInHood->Spill Decontaminate Decontaminate Work Area KeepSealed->Decontaminate SegregateWaste Segregate & Label Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose via Licensed Service SegregateWaste->DisposeWaste RemovePPE Remove PPE & Wash Hands DisposeWaste->RemovePPE Spill->Decontaminate No SpillKit Use Spill Kit & Collect Waste Spill->SpillKit Yes SpillKit->SegregateWaste

Operational workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.